molecular formula C15H16N2O2 B11930485 IPPD-Q

IPPD-Q

カタログ番号: B11930485
分子量: 256.30 g/mol
InChIキー: ZQAFKGDWLSVTRI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

IPPD-Q is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H16N2O2

分子量

256.30 g/mol

IUPAC名

2-anilino-5-(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C15H16N2O2/c1-10(2)16-12-8-15(19)13(9-14(12)18)17-11-6-4-3-5-7-11/h3-10,16-17H,1-2H3

InChIキー

ZQAFKGDWLSVTRI-UHFFFAOYSA-N

正規SMILES

CC(C)NC1=CC(=O)C(=CC1=O)NC2=CC=CC=C2

製品の起源

United States

Foundational & Exploratory

Unraveling the Toxicity of IPPD-Quinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is an oxidation product of the rubber antioxidant IPPD. As a member of the p-phenylenediamine (PPD) quinone class of compounds, which are emerging as environmental contaminants of concern, understanding its toxicological profile is critical. This guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of this compound toxicity, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways. While research into the specific toxicity of this compound is ongoing, valuable insights can be drawn from studies on its structural analogs, most notably the highly toxic 6PPD-quinone (6PPD-Q).

Core Toxicological Profile of this compound

The primary mechanisms underlying the toxicity of PPD-quinones, including this compound, are believed to involve oxidative stress, the formation of DNA adducts, and the disruption of critical cellular signaling pathways.[1][2] Structurally, the side chains of PPD-quinones play a critical role in determining their toxic potential.[1]

Oxidative Stress

A common toxicity mechanism for quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[3] This can lead to widespread cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[2][3] In microorganisms, 6PPD-Q has been shown to trigger oxidative stress and cause cell membrane damage.[4]

DNA Adduct Formation

Recent studies have revealed that PPD-quinones can directly interact with DNA, forming adducts that can lead to genotoxicity. Specifically, 6PPD-Q has been shown to react with deoxyguanosine to form 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG).[5][6] The formation of these adducts has been observed in both mammalian cells and aquatic organisms, indicating a potential mechanism for long-term toxicity, including carcinogenicity.[5][6]

Disruption of Cellular Signaling Pathways

PPD-quinones have been found to interfere with crucial cellular signaling pathways, which can lead to a variety of adverse cellular outcomes. Key pathways implicated in the toxicity of PPD-quinones include:

  • MAPK Signaling Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.[7]

  • Calcium Signaling Pathway: Disruption of calcium homeostasis can trigger a cascade of detrimental events, including mitochondrial dysfunction and apoptosis.[7]

  • PPARγ Signaling Pathway: The peroxisome proliferator-activated receptor gamma (PPARγ) is a key regulator of lipid metabolism and inflammation. Downregulation of PPARγ by PPD-quinones has been linked to hepatotoxicity.[1]

Molecular docking studies have shown that this compound can bind to key proteins in these pathways, such as SRC, EGFR, CASP3, and MTOR, suggesting a direct interaction that could disrupt their function.[7]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound and its parent compound, IPPD. For comparative purposes, data for the more potent toxicant 6PPD-Q are also included where available.

Table 1: Acute Aquatic Toxicity

CompoundSpeciesExposure DurationEndpointConcentrationReference
This compound Vibrio fischeriNot SpecifiedEC502.97 mg/L[8]
IPPD Oncorhynchus mykiss (Rainbow Trout)96 hoursLC500.34 mg/L[9]
IPPD Pimephales promelas (Fathead Minnow)14 daysLC500.09 mg/L[9]
IPPD Daphnia magna48 hoursEC501.1 mg/L[9]
6PPD-Q Oncorhynchus mykiss (Rainbow Trout)96 hoursLC500.64 µg/L[10]
6PPD-Q Oncorhynchus kisutch (Coho Salmon)Not SpecifiedLC500.095 µg/L[10]

Table 2: In Vitro Cytotoxicity

CompoundCell LineExposure DurationEndpointConcentrationReference
6PPD-Q HepG2 (Human Liver Carcinoma)48 hoursIC50127.50 µg/L[1]
6PPD-Q L02 (Human Normal Liver)48 hoursIC5022.51 µg/L[1]
6PPD-Q CSE-119 (Coho Salmon Cell Line)Not SpecifiedEC5016.98 µg/L[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the toxicity of PPD-quinones. These protocols can be adapted for the specific study of this compound.

96-hour Acute Lethality Toxicity Test in Rainbow Trout (Modified from OECD Guideline 203)
  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), 0.3-0.7 g.[1]

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent, such as methanol, due to its low aqueous solubility.[10]

  • Exposure Conditions:

    • Apparatus: 20 L plastic containers with food-grade polyethylene disposable liners.[1]

    • Test Type: Static.[1]

    • Temperature: 15 ± 1 °C.[1]

    • Duration: 96 ± 2 hours.[1]

    • Procedure: Spike the test water with the this compound stock solution to achieve the desired nominal concentrations. Include a solvent control group dosed with the same level of methanol as the treatment groups (e.g., 0.01%).[10] Use a minimum of three replicates for each treatment group, with 10 fish per replicate.[10]

  • Observations: Monitor fish for mortality over the 96-hour period.[1]

  • Data Analysis: Calculate the LC50 value, the concentration lethal to 50% of the test organisms, using appropriate statistical methods.

In Vitro Cytotoxicity Assay (e.g., using HepG2 cells)
  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.[11]

  • Assay Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[11]

    • Treat the cells with a range of concentrations of this compound (e.g., 0.1–100 µg/L) for a specific duration (e.g., 24, 48, or 72 hours).[11] Include a solvent control with the same percentage of DMSO as the highest test concentration.[1]

  • Metabolic Activity Assay: Assess cell viability using a suitable assay, such as the resazurin-based assay or the CCK-8 assay.[1][3]

    • After the exposure period, remove the treatment medium and add fresh medium containing the assay reagent to each well.[3]

    • Incubate for a period (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.[3]

  • Data Analysis: Measure the absorbance or fluorescence of the product using a microplate reader. Calculate the IC50 value, the concentration that inhibits 50% of cell viability, using a dose-response model.[3]

Acute Toxicity Test using Vibrio fischeri
  • Principle: This assay measures the inhibition of luminescence of the marine bacterium Vibrio fischeri upon exposure to a toxic substance.[3]

  • Procedure:

    • Prepare a suspension of Vibrio fischeri.

    • Expose the bacterial suspension to various concentrations of this compound in a suitable diluent (e.g., 2% NaCl solution).[3]

    • Include a control sample containing the bacterial suspension and diluent without the test substance.[3]

  • Measurement: Measure the light output of the bacteria at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[3]

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50, the concentration that causes a 50% reduction in light emission, using a dose-response model.[3]

Visualizing the Mechanisms of Toxicity

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to this compound toxicity.

cluster_0 Exposure & Cellular Entry cluster_1 Cellular Effects cluster_2 Downstream Toxic Outcomes IPPD_Q This compound ROS ↑ Reactive Oxygen Species (ROS) IPPD_Q->ROS DNA_Adducts Formation of DNA Adducts IPPD_Q->DNA_Adducts Signaling_Disruption Signaling Pathway Disruption IPPD_Q->Signaling_Disruption Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Oxidation) ROS->Oxidative_Stress Genotoxicity Genotoxicity & Mutagenesis DNA_Adducts->Genotoxicity Apoptosis Apoptosis & Cell Death Signaling_Disruption->Apoptosis Oxidative_Stress->Apoptosis Genotoxicity->Apoptosis

Caption: Proposed toxicity workflow for IPPD-Quinone.

IPPD_Q This compound EGFR EGFR IPPD_Q->EGFR Inhibition? SRC SRC IPPD_Q->SRC Inhibition? MAPK_Pathway MAPK Signaling (ERK, JNK, p38) EGFR->MAPK_Pathway SRC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Disruption of the MAPK signaling pathway by this compound.

IPPD_Q This compound Ca_Channels Calcium Channels (Plasma Membrane, ER) IPPD_Q->Ca_Channels Dysregulation Ca_Cytosolic ↑ Cytosolic Ca²⁺ Ca_Channels->Ca_Cytosolic Mitochondria Mitochondrial Ca²⁺ Overload Ca_Cytosolic->Mitochondria MPT Mitochondrial Permeability Transition Mitochondria->MPT Caspase_Activation Caspase Activation MPT->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Disruption of Calcium signaling by this compound.

start Start prepare_cells Prepare Cell Cultures (e.g., HepG2) start->prepare_cells treat_cells Treat Cells with this compound (24, 48, 72 hours) prepare_cells->treat_cells prepare_ippdq Prepare this compound Concentrations prepare_ippdq->treat_cells add_reagent Add Viability Reagent (e.g., CCK-8) treat_cells->add_reagent incubate Incubate (1-4 hours) add_reagent->incubate measure Measure Absorbance/ Fluorescence incubate->measure calculate_ic50 Calculate IC50 measure->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for in vitro cytotoxicity assay.

Future Directions and Conclusion

The available data indicates that this compound is a substance of toxicological concern, likely acting through mechanisms involving oxidative stress, DNA damage, and disruption of key cellular signaling pathways. While this compound appears to be less acutely toxic to aquatic organisms than 6PPD-Q, its potential for chronic toxicity and effects on human health warrant further investigation.

Future research should focus on:

  • Elucidating the specific molecular targets of this compound.

  • Conducting comprehensive in vivo studies to determine its toxicokinetic and toxicodynamic properties.

  • Investigating the potential for long-term health effects, including carcinogenicity and reproductive toxicity.

This technical guide provides a foundational understanding of this compound toxicity based on current research. As new data emerges, a more complete picture of its risk profile will be developed, informing regulatory decisions and the development of safer alternatives.

References

Environmental Nexus of IPPD-Quinone: A Technical Guide to its Sources, Fate, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely utilized antioxidant in the rubber industry, primarily to protect tires from degradation by ozone and oxidation. However, the environmental transformation of IPPD leads to the formation of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q), a compound of emerging concern. This technical guide provides a comprehensive overview of the environmental sources, fate, and analytical methodologies for this compound, intended to support research and development efforts in environmental science and drug development.

Environmental Sources of this compound

The primary source of this compound in the environment is the atmospheric ozonation of its parent compound, IPPD, which is released from tire wear particles (TWPs).[1][2] The constant abrasion of tires on road surfaces generates fine particles containing IPPD, which then react with atmospheric ozone to form this compound.[1] These particles accumulate on road surfaces and are subsequently transported into the environment through various pathways.

Stormwater runoff is a major transport mechanism, carrying this compound from roadways into surface waters, including rivers and streams.[3][4] Consequently, this compound has been detected in a variety of environmental matrices, including:

  • Urban and Roadside Environments: Road dust, roadside soil, and stormwater runoff are significant reservoirs of this compound.[3][5][6]

  • Aquatic Systems: It is found in surface water, sediments, and wastewater.[5][7][8]

  • Atmosphere: this compound has also been detected in airborne particulate matter (PM2.5).[9]

Quantitative Data on Environmental Occurrence

The following tables summarize the concentrations of this compound reported in various environmental compartments.

Table 1: Concentration of this compound in Water Samples

Environmental MatrixLocationConcentration RangeMedian/Average ConcentrationReference
Wastewater InfluentHong Kong14–830 ng/L (for total PPD-Qs)-[7]
Wastewater EffluentHong Kong2.8–140 ng/L (for total PPD-Qs)0.04 to 4.3 ng/L (for individual PPD-Qs)[7][8]
Runoff WaterHong Kong-560 ng/L[10]

Table 2: Concentration of this compound in Solid Matrices

Environmental MatrixLocationConcentration RangeMedian/Average ConcentrationReference
Road DustChina55.7–394 ng/g (for total PPD-Qs)8.68 ng/g[6]
Riverine, Estuarine, and Coastal SedimentsChina-0.14 to 1.61 ng/g (for parent IPPD)[5]

Table 3: Removal Efficiency of PPD-Qs in Wastewater Treatment Plants (WWTPs)

Treatment TypeRemoval EfficiencyReference
Primary and CEPT Treatment2.0% (median for PPD-Qs)[8]
Secondary Treatment-53.3% to 24.0% (median for PPD-Qs)[8]
Overall WWTPs53.0% to 91.0% (median for PPD-Qs)[11]

Environmental Fate of this compound

The environmental fate of this compound is influenced by its physicochemical properties and various transformation processes.

Persistence and Degradation

This compound is relatively more stable in aqueous environments compared to its parent compound, IPPD, exhibiting a longer half-life.[7] This stability suggests a higher potential for persistence and transport in aquatic systems. Degradation of this compound can occur through several pathways:

  • Photodegradation: Exposure to UV irradiation can lead to the effective removal of PPD-quinones in aqueous environments.[12] Studies have shown that up to 94% of a related compound, 6PPD-Q, can be eliminated after 40 minutes of UV treatment.[12]

  • Abiotic Oxidation: Besides ozonation, other abiotic oxidative transformation processes can contribute to the formation and subsequent degradation of this compound.[13]

  • Biotic Degradation: While information on the biotic degradation of this compound is limited, microorganisms in soil and sediment may play a role in its transformation.[14]

Transport and Partitioning

The transport of this compound is primarily governed by water movement, especially stormwater runoff.[3] Its partitioning behavior between dissolved and particulate phases in aquatic systems is a critical factor in its distribution and bioavailability. The lower octanol-water partition coefficient (Kow) of PPD-quinones compared to their parent compounds suggests they are more hydrophilic, making them less likely to sorb to sludge in wastewater treatment.[8]

Bioaccumulation

There is evidence to suggest that PPD-quinones have the potential for bioaccumulation in aquatic organisms.[15] For instance, the parent compound IPPD and another quinone, DPPD-Q, have shown significant trophic magnification in mangrove food webs.[16] The bioaccumulation of these compounds is a concern due to their potential toxicity.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples is crucial for assessing its occurrence and fate. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common analytical technique.[17]

Sample Collection and Storage
  • Water Samples: Water samples should be collected in amber glass bottles to prevent photodegradation and stored at 4°C.[10] Analysis is recommended as soon as possible, generally within 5 days.[10]

  • Solid Samples (Sediment, Soil, Dust): Solid samples should be collected in clean glass or metal containers and stored frozen (-20°C) until analysis.

Sample Preparation
  • Water Samples (Direct Injection): For cleaner water samples, a "dilute-and-shoot" or direct injection approach can be used after filtration and addition of an internal standard.[18]

  • Water Samples (Solid Phase Extraction - SPE): For pre-concentration and cleanup of more complex water matrices, solid-phase extraction is employed. A common procedure involves:

    • Passing a known volume of the water sample through an SPE cartridge (e.g., C18).

    • Washing the cartridge to remove interferences.

    • Eluting the analytes with an organic solvent (e.g., methanol or acetonitrile).

    • Evaporating the eluent to dryness and reconstituting in a suitable solvent for LC-MS/MS analysis.[19]

  • Solid Samples (Solvent Extraction):

    • Solid samples are typically freeze-dried and homogenized.

    • Extraction is performed using an organic solvent or a mixture of solvents (e.g., dichloromethane, acetone) with methods such as ultrasonication or accelerated solvent extraction (ASE).

    • The extract is then cleaned up using techniques like solid-phase extraction before analysis.

Instrumental Analysis (LC-MS/MS)
  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of this compound from other compounds in the sample extract.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection and quantification of this compound.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

IPPD_Formation_and_Release Tire IPPD in Tires TWP Tire Wear Particles (TWP) containing IPPD Tire->TWP Abrasion IPPD_Q_Formation Formation of this compound TWP->IPPD_Q_Formation Ozone Atmospheric Ozone (O3) Ozone->IPPD_Q_Formation Road_Surface Deposition on Road Surfaces IPPD_Q_Formation->Road_Surface Stormwater Stormwater Runoff Road_Surface->Stormwater Transport Environment Aquatic & Terrestrial Environments Stormwater->Environment Discharge IPPD_Environmental_Fate IPPD_Q_Runoff This compound in Stormwater Runoff Surface_Water Surface Water (Rivers, Lakes) IPPD_Q_Runoff->Surface_Water Wastewater Wastewater Treatment Plant IPPD_Q_Runoff->Wastewater Atmosphere Atmosphere (PM2.5) IPPD_Q_Runoff->Atmosphere Aerosolization Sediment Sediment Surface_Water->Sediment Sorption Degradation Degradation (Photo-, Bio-, Abiotic) Surface_Water->Degradation Bioaccumulation Bioaccumulation in Aquatic Organisms Surface_Water->Bioaccumulation Effluent Treated Effluent Wastewater->Effluent Sludge Biosolids/Sludge Wastewater->Sludge Effluent->Surface_Water IPPD_Analysis_Workflow Start Sample Collection (Water/Solid) Preparation Sample Preparation Water: Filtration/SPE Solid: Extraction & Cleanup Start->Preparation Analysis LC-MS/MS Analysis (C18 column, MRM mode) Preparation->Analysis Data_Processing Data Processing (Quantification & QA/QC) Analysis->Data_Processing End Reporting of This compound Concentration Data_Processing->End

References

An In-depth Technical Guide on the Toxicological Profile of IPPD-Quinone and Related p-Phenylenediamine Quinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the toxicological studies on N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q), a transformation product of the antioxidant N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD). Given the limited specific data on this compound, this guide incorporates findings from studies on related p-phenylenediamine-quinones (PPD-Qs), particularly the extensively researched 6PPD-quinone (6PPD-Q), to infer potential toxicological mechanisms and highlight areas for future research.

Introduction to this compound

IPPD is an organic compound widely used as an antiozonant in rubber products to prevent degradation.[1] Through oxidation, IPPD can be transformed into this compound.[1][2] While the parent compound IPPD is a known human allergen, the toxicological profile of its quinone derivative is not as well-documented.[1] this compound has been detected in environmental samples, including fine particulate matter (PM2.5), indoor dust, and on surfaces, indicating a potential for human exposure.[2][3]

Quantitative Toxicological Data

The available quantitative toxicological data for this compound is limited. The following tables summarize the existing data for this compound and provide a comparative overview with other relevant PPD-quinones, primarily the highly toxic 6PPD-Q.

Table 1: Aquatic Toxicity of this compound and Other PPD-Quinones

CompoundSpeciesExposure DurationEndpointConcentrationReference
This compound Vibrio fischeri (bacterium)Not SpecifiedEC502.97 mg/L[2]
This compound Rainbow Trout (Oncorhynchus mykiss)96 hoursNo Observed ToxicityUp to 13 µg/L[4]
6PPD-QCoho Salmon (Oncorhynchus kisutch)24 hoursLC5080.4 ng/L[5]
6PPD-QRainbow Trout (Oncorhynchus mykiss)96 hoursLC500.64 µg/L[2]
DPPD-QRainbow Trout (Oncorhynchus mykiss)96 hoursNo Observed ToxicityUp to 50 µg/L[2]

Table 2: In Vitro Cytotoxicity of PPD-Quinones

CompoundCell LineExposure DurationEndpointConcentrationReference
This compound Coho Salmon Cell Line (CSE-119)Not SpecifiedNo Observed CytotoxicityNot Specified[4]
6PPD-QCoho Salmon Cell Line (CSE-119)Not SpecifiedEC5016.98 µg/L[2]
6PPD-QHuman Liver Cells (L02 and HepG2)48 hoursIC50Lower than parent 6PPD[6][7]

Table 3: Environmental Concentrations of this compound

MatrixLocationMedian ConcentrationReference
Indoor Household DustNot Specified>75% Detection Frequency[3]
HandwipesNot Specified0.205 ng/m²[3]
PM2.5Roadside in ChinaDetected[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are protocols from key studies on PPD-quinones.

3.1. Aquatic Toxicity Testing with Rainbow Trout

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss), size 0.3–0.7 g.

  • Exposure System: 20 L plastic containers with food-grade polyethylene disposable liners, maintained at 15 ± 1 °C for 96 ± 2 hours.

  • Test Concentrations: Nominal concentrations of individual PPD-quinones at 0.2, 0.8, 3, 12, and 50 µg/L. For 6PPD-Q, a concentration of 25 µg/L was also used.

  • Dosing: Spiking ~2 mL of a methanol stock solution into 20 L of water. Control groups received the same volume of the methanol solvent vehicle (0.01%).

  • Replicates: Three replicates were performed for each treatment group, with 10 fish per replicate.

  • Monitoring: Water samples (0.5 mL) were collected at 24-hour intervals to measure the concentrations of PPD-quinones. Dead fish were removed and stored at -80 °C.

  • Analysis: Water samples were mixed with methanol for preservation and analyzed using LC-HRMS.[2]

3.2. In Vitro Cytotoxicity Assay with Coho Salmon Cell Line (CSE-119)

  • Cell Line: Coho salmon cell line CSE-119.

  • Dosing: Cells were dosed with 6PPD-Q and six other synthesized PPD-Q analogs individually.

  • Endpoint: Cytotoxicity was assessed to determine the EC50 value.

  • Outcome for this compound: No cytotoxicity was observed for this compound under the same exposure conditions as 6PPD-Q.[2]

3.3. In Vitro Hepatotoxicity with Human Liver Cell Lines (HepG2)

  • Cell Lines: Human hepatoma (HepG2) cells.

  • Exposure: Cells were exposed to various concentrations of 6PPD and 6PPD-Q for 24 hours.

  • Endpoint: Cell viability was assessed to determine cytotoxicity.[3]

Potential Toxicological Mechanisms and Signaling Pathways

While specific mechanistic studies on this compound are lacking, the broader literature on PPDs and other quinones points to several potential pathways of toxicity.

4.1. Oxidative Stress

A primary mechanism of toxicity for many quinone compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Studies on the highly toxic 6PPD-Q have implicated oxidative stress in its toxic effects.[8]

G PPDQ PPD-Quinone (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation PPDQ->ROS Induces CellularDamage Cellular Damage ROS->CellularDamage Causes LipidPeroxidation Lipid Peroxidation CellularDamage->LipidPeroxidation ProteinOxidation Protein Oxidation CellularDamage->ProteinOxidation DNADamage DNA Damage CellularDamage->DNADamage

Caption: Proposed pathway of PPD-quinone-induced oxidative stress.

4.2. Mitochondrial Dysfunction

The parent compound of this compound, p-phenylenediamine (PPD), has been shown to cause mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This can trigger the intrinsic pathway of apoptosis. As mitochondria are a primary site of ROS production, oxidative stress induced by this compound could directly impact mitochondrial integrity and function.[8]

G PPDQ PPD-Quinone Mitochondria Mitochondria PPDQ->Mitochondria Impacts ROS ROS Production Mitochondria->ROS Increases MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Directly causes ROS->MMP_Loss Contributes to Apoptosis Intrinsic Apoptosis Pathway MMP_Loss->Apoptosis Triggers

Caption: PPD-quinone's potential impact on mitochondrial function.

4.3. Inhibition of Cell Survival Signaling Pathways

Research on PPD has demonstrated the downregulation of key cell survival signaling pathways, including NF-κB, mTOR, and Wnt. Inhibition of these pathways can make cells more susceptible to apoptosis. It is plausible that this compound could exert similar effects.[8]

G PPDQ PPD-Quinone SignalingPathways Cell Survival Signaling Pathways (NF-κB, mTOR, Wnt) PPDQ->SignalingPathways Inhibits CellSurvival Cell Survival & Proliferation SignalingPathways->CellSurvival Promotes Apoptosis Apoptosis SignalingPathways->Apoptosis Inhibits

Caption: Inhibition of cell survival pathways by PPD-quinones.

Discussion and Future Directions

The available data suggests that this compound has a significantly lower acute toxicity profile in aquatic organisms compared to the highly scrutinized 6PPD-Q. Studies on rainbow trout and a coho salmon cell line showed no toxic effects of this compound at the tested concentrations.[4] This has led to the suggestion that IPPD could be a safer alternative to 6PPD as a rubber antiozonant.[4]

However, the presence of this compound in the environment and the known toxic properties of quinone compounds warrant further investigation. The potential for chronic toxicity, as well as effects on a wider range of organisms and endpoints, remains largely unknown. The mechanisms of toxicity for PPD-quinones, such as the induction of oxidative stress and mitochondrial dysfunction, are likely shared among this class of compounds, but the specific potency and effects of this compound need to be elucidated.

Future research should focus on:

  • Comprehensive toxicological profiling of this compound: This includes studies on a broader range of species, covering different trophic levels, and assessing various toxicological endpoints (e.g., developmental, reproductive, and neurotoxicity).

  • Mechanistic studies: Investigating the specific molecular mechanisms of this compound toxicity, including its potential to induce oxidative stress, mitochondrial dysfunction, and interfere with signaling pathways in mammalian and other relevant biological systems.

  • Human exposure assessment: More extensive biomonitoring studies are needed to determine the extent of human exposure to this compound and its parent compound, IPPD.

  • Chronic exposure studies: Evaluating the long-term effects of low-level exposure to this compound on both environmental and human health.

Conclusion

This compound is an emerging environmental contaminant with a toxicological profile that is not yet well understood. While current evidence suggests it is less acutely toxic to aquatic life than 6PPD-Q, the potential for other adverse health effects, particularly from chronic exposure, cannot be dismissed. This technical guide provides a summary of the current state of knowledge and a framework for future research to better characterize the risks associated with this compound. The comparative toxicology with other PPD-quinones offers valuable insights into potential mechanisms of action and underscores the need for a more thorough investigation of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-isopropyl-N'-phenyl-p-quinonediimine, commonly known as IPPD-Q, is a quinone transformation product of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). IPPD is a widely used antioxidant and antiozonant in the rubber industry, particularly in the manufacturing of tires, to prevent degradation from oxidation and ozone exposure.[1] The oxidation of the central phenylenediamine ring in IPPD leads to the formation of this compound.[1] As a result of tire wear and leaching, IPPD and its derivative this compound are released into the environment, where they have been identified as contaminants of emerging concern in matrices such as fine particulate matter (PM2.5), urban runoff, and wastewater.[2][3][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, relevant experimental protocols, and insights into its mechanism of action for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione[4]
Synonyms N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone[4]
CAS Number 68054-73-9[4]
Molecular Formula C₁₅H₁₆N₂O₂[4][5]
Molecular Weight 256.3 g/mol [4][5]
Appearance Solid[4]
Solubility Acetonitrile: 0.1-1 mg/mL (Slightly soluble)DMSO: 1-10 mg/mL (Sparingly soluble)[4]
Stability Stable for ≥ 4 years when stored at -20°C.[4]
Storage Conditions Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[5]

Table 2: Physicochemical Properties of Parent Compound, IPPD

PropertyValueSource(s)
IUPAC Name N¹-Phenyl-N⁴-(propan-2-yl)benzene-1,4-diamine[1][6]
CAS Number 101-72-4[6]
Molecular Formula C₁₅H₁₈N₂[6]
Molecular Weight 226.32 g/mol [6]
Appearance Dark grey to black flakes[6]
Melting Point 72-76 °C[7][8]
Boiling Point 161 °C at 1 mmHg[7][8]
Density 1.04 - 1.17 g/cm³ at 25°C[6][7][9]
Water Solubility <0.1 g/100 mL at 18 °C[10]

Chemical Reactivity, Stability, and Analysis

This compound is formed from the oxidation of IPPD, a reaction that occurs in the environment, notably through interaction with ozone.[1] Compared to its parent compound, this compound exhibits greater stability in aqueous systems, with a longer environmental half-life.[3] The primary metabolic pathway for this compound in biological systems is hydroxylation.[4]

For analytical purposes, this compound is most commonly identified and quantified using mass spectrometry. In tandem mass spectrometry (MS/MS), asymmetric quinones like this compound typically exhibit fragmentation at their side chains. This results in characteristic product ions, such as a common ion at m/z 215.0815 resulting from the loss of a C₃H₆ moiety, and another key product ion at m/z 170.0600, which serves as a "universal" marker for several p-phenylenediamine quinones.[6]

Experimental Protocols

Synthesis of p-Phenylenediamine Quinones (General Protocol)

The synthesis of this compound and related p-phenylenediamine quinones is generally achieved through a process involving sequential Michael additions, followed by an oxidation step to form the quinone structure.[4]

Methodology:

  • Purification of Reactant: Benzoquinone is purified, typically via recrystallization from a solvent like dichloromethane (DCM).[4]

  • Sequential Michael Additions: The synthesis proceeds through two sequential Michael addition reactions. First, a mono-substituted product (e.g., 2-anilino-1,4-benzoquinone) is formed by reacting benzoquinone with an amine (e.g., aniline).

  • Second Addition and Oxidation: The mono-substituted intermediate is then reacted with a second, corresponding alkylamine (e.g., isopropylamine) to generate the asymmetrically substituted p-phenylenediamine core. This is followed by oxidation back to the quinone.[4]

  • Purification and Characterization: The final product is purified and its identity and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.[11]

G cluster_synthesis General Synthesis of this compound start Start Materials: - Purified Benzoquinone - Aniline - Isopropylamine step1 Step 1: First Michael Addition (Reaction with Aniline) start->step1 intermediate Intermediate: 2-Anilino-1,4-benzoquinone step1->intermediate step2 Step 2: Second Michael Addition (Reaction with Isopropylamine) intermediate->step2 oxidation Step 3: Oxidation step2->oxidation purification Step 4: Purification (e.g., Recrystallization) oxidation->purification characterization Step 5: Characterization (NMR, LC-HRMS) purification->characterization end_product Final Product: This compound characterization->end_product

General workflow for the synthesis of this compound.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard method for the sensitive and selective quantification of this compound in complex environmental and biological matrices.

Methodology:

  • Sample Preparation: The sample (e.g., water, sediment extract, urine) is prepared, often involving spiking with a known amount of an isotopically labeled internal standard (e.g., d₅-6PPD-Q) to ensure accuracy.[4] Extraction is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

  • Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a reverse-phase column, commonly a C18 column. A gradient elution is employed, using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[12]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer, typically operated in positive electrospray ionization (ESI+) mode. Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for high selectivity and sensitivity.[12]

  • Quantification: The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to that of the internal standard and comparing this ratio against a calibration curve.

G cluster_lcms LC-MS/MS Analysis Workflow for this compound sample Sample Collection (Water, Urine, etc.) prep Sample Preparation - Spike with Internal Standard - Solid-Phase or Liquid-Liquid Extraction sample->prep hplc HPLC Separation - C18 Reverse-Phase Column - Gradient Elution prep->hplc ms Tandem MS Detection - Positive ESI Mode - Multiple Reaction Monitoring (MRM) hplc->ms data Data Analysis - Peak Integration - Ratio to Internal Standard - Calibration Curve ms->data result Quantified Concentration of this compound data->result

Typical workflow for this compound quantification.

Mechanism of Action and Signaling Pathways

The toxicity of p-phenylenediamine quinones is often linked to their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions. This can overwhelm cellular antioxidant defenses, leading to oxidative stress and subsequent damage to critical biomolecules like lipids, proteins, and DNA.[5]

Recent network toxicology and molecular docking studies have provided more specific insights into the potential mechanisms of this compound-induced toxicity. These studies identified several key proteins as potential binding targets for this compound: SRC (Proto-oncogene tyrosine-protein kinase Src), EGFR (Epidermal Growth Factor Receptor), CASP3 (Caspase-3), and MTOR (Mechanistic Target of Rapamycin).[1] The binding energies were calculated to be -6.7, -6.7, -6.1, and -6.8 kcal·mol⁻¹, respectively, suggesting spontaneous binding.[1] These target proteins are crucial nodes in a wide range of cellular signaling pathways, including those related to cell growth, proliferation, apoptosis, and cancer.[1] This suggests that the toxic effects of this compound may be mediated through the disruption of these fundamental cellular processes.

G cluster_pathway Potential Molecular Interactions of this compound IPPDQ This compound SRC SRC (Proto-Oncogene Tyrosine-Protein Kinase) IPPDQ->SRC Binds (-6.7 kcal/mol) EGFR EGFR (Epidermal Growth Factor Receptor) IPPDQ->EGFR Binds (-6.7 kcal/mol) CASP3 CASP3 (Caspase-3) IPPDQ->CASP3 Binds (-6.1 kcal/mol) MTOR MTOR (Mechanistic Target of Rapamycin) IPPDQ->MTOR Binds (-6.8 kcal/mol) CellProcesses Disruption of Cellular Signaling: - Cell Growth & Proliferation - Apoptosis - Cancer Pathways SRC->CellProcesses EGFR->CellProcesses CASP3->CellProcesses MTOR->CellProcesses

This compound interactions with key protein targets.

References

An In-depth Technical Guide to IPPD-Q: Chemical Identity, Synthesis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isopropyl-N'-phenyl-p-quinonediimine (IPPD-Q), a quinone transformation product of the widely used rubber antioxidant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). This document consolidates key chemical identifiers, outlines detailed experimental protocols for its synthesis and toxicological assessment, and presents quantitative data in a structured format for ease of reference.

Core Chemical Identifiers

This compound is an oxidized derivative of IPPD, an antiozonant used to protect rubber products from degradation.[1] Its chemical identity is defined by a range of identifiers crucial for research and regulatory purposes.

IdentifierValueReference
CAS Number 68054-73-9[1]
Synonyms N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.3 g/mol [1]
IUPAC Name 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione[1]
InChI Key ZQAFKGDWLSVTRI-UHFFFAOYSA-N[1]
SMILES O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC(C)C[1]

Synthesis of this compound

The synthesis of this compound and other p-phenylenediamine-quinones (PPD-Qs) can be achieved through the oxidation of the corresponding p-phenylenediamine precursor. A general and adaptable method involves sequential Michael additions followed by oxidation.

Experimental Protocol: Synthesis of p-Phenylenediamine-Quinones

This protocol is adapted from established methods for the synthesis of various PPD-quinones and can be applied to the synthesis of this compound.

Materials:

  • p-Benzoquinone

  • N-isopropylaniline (for this compound synthesis)

  • Aniline

  • Dichloromethane (DCM)

  • Methanol

  • Appropriate solvents for purification (e.g., column chromatography)

Procedure:

  • Purification of Starting Material: p-Benzoquinone is purified by recrystallization from dichloromethane (DCM) to ensure high purity.

  • Mono-substituted Product Formation: The first step involves the formation of the mono-substituted product, 2-anilino-1,4-benzoquinone. This is a crucial intermediate for the subsequent addition of the second amino group.

  • Second Michael Addition: The mono-substituted intermediate is then reacted with the corresponding alkylamine (in this case, N-isopropylaniline for this compound) to generate the disubstituted product.

  • Oxidation: The resulting hydroquinone is oxidized back to the quinone to yield the final PPD-quinone product.

  • Purification: The crude product is purified using techniques such as column chromatography to obtain the desired PPD-quinone with high purity.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Analytical Methodologies

The accurate quantification of this compound in various environmental and biological matrices is critical for exposure and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in water samples.

Sample Preparation:

  • Spiking: Spike the water sample with a known amount of an isotopically labeled internal standard (e.g., d5-6PPD-Q) to correct for matrix effects and variations in extraction efficiency.

  • Extraction: For solid samples like sediment or tissue, an extraction step using a suitable solvent (e.g., acetonitrile, dichloromethane) is necessary. This is often followed by a clean-up step using solid-phase extraction (SPE). For water samples, a direct injection or a pre-concentration step may be employed.

  • Solvent Exchange: The extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reversed-phase column is typically used for the separation of PPD-quinones.

  • Mobile Phase: A gradient elution with a mixture of water containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for both the native this compound and the isotopically labeled internal standard to ensure accurate identification and quantification.

Quantification:

The concentration of this compound is determined by calculating the ratio of the peak area of the native analyte to the peak area of the isotopically labeled internal standard. This ratio is then compared to a calibration curve prepared with known concentrations of this compound and the internal standard.

Toxicological Profile

This compound, like other PPD-quinones, has been shown to exhibit toxicity to aquatic organisms. The available data on its acute toxicity are summarized below.

Test OrganismDurationEndpointValueReference
Vibrio fischeri (aquatic bacterium)Not SpecifiedEC₅₀2.97 mg/L[2]
Rainbow Trout (Oncorhynchus mykiss)96 hoursLC₅₀> 13 µg/L (No toxicity observed at the highest concentration tested)[3]
Experimental Protocol: Acute Toxicity Testing with Vibrio fischeri

This protocol is based on the standardized bioluminescence inhibition assay.

Principle:

The metabolic activity of the marine bacterium Vibrio fischeri is directly proportional to its light production. Inhibition of this light emission upon exposure to a substance indicates toxicity.

Procedure:

  • Bacterial Suspension: Rehydrate freeze-dried Vibrio fischeri bacteria in a suitable diluent (e.g., 2% NaCl solution).

  • Test Concentrations: Prepare a series of dilutions of the this compound test sample.

  • Exposure: Expose the bacterial suspension to the various concentrations of this compound. A control sample with only the diluent is also prepared.

  • Incubation: Incubate the samples for a defined period (e.g., 5, 15, or 30 minutes) at a constant temperature (e.g., 15°C).

  • Luminescence Measurement: Measure the light output of the bacteria using a luminometer.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC₅₀ (the concentration that causes a 50% reduction in light emission) using a dose-response model.

Experimental Protocol: Acute Fish Toxicity Test (adapted from OECD Guideline 203)

This protocol outlines the key steps for assessing the acute toxicity of this compound to fish.

Test Organism:

  • Rainbow trout (Oncorhynchus mykiss) or other suitable fish species.

Test Conditions:

  • Exposure Duration: 96 hours.

  • Test Type: Semi-static or flow-through to maintain stable concentrations of the test substance.

  • Test Concentrations: A geometric series of at least five concentrations and a control group.

  • Replicates: At least two replicates per concentration.

  • Loading: A specified number of fish per unit volume of test solution.

Procedure:

  • Acclimation: Acclimate the fish to the test conditions for a sufficient period before the start of the test.

  • Test Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol) due to its low aqueous solubility. Prepare the final test concentrations by diluting the stock solution in the test water.

  • Exposure: Introduce the fish to the test chambers containing the different concentrations of this compound and the control.

  • Observations: Record mortality and any sublethal effects (e.g., changes in behavior, appearance) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor water quality parameters (e.g., temperature, pH, dissolved oxygen) regularly.

  • Data Analysis: Calculate the LC₅₀ (the concentration that is lethal to 50% of the test organisms) and its 95% confidence limits for each observation period using appropriate statistical methods.

Mechanism of Toxicity: Oxidative Stress and Signaling Pathways

The toxicity of quinone compounds is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage to lipids, proteins, and DNA. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. While specific studies on the this compound mechanism are limited, the general mechanism for quinone-induced toxicity provides a strong model.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. When cells are exposed to oxidative stress, such as that induced by quinones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a protective cellular response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPPD_Q This compound ROS ROS IPPD_Q->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Leads to Nrf2 Degradation (Basal) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Leads to

Caption: Proposed Keap1-Nrf2 signaling pathway activated by this compound-induced oxidative stress.

Experimental Workflow for Assessing Oxidative Stress

Oxidative_Stress_Workflow cluster_assays Oxidative Stress Biomarker Assays start Cell Culture Exposure (e.g., HepG2 cells) exposure Treat with this compound (various concentrations and time points) start->exposure control Control Group (vehicle only) start->control ros_assay ROS Measurement (e.g., DCFH-DA assay) exposure->ros_assay gsh_assay GSH/GSSG Ratio (Glutathione levels) exposure->gsh_assay lipid_perox Lipid Peroxidation (e.g., MDA assay) exposure->lipid_perox protein_carbonyl Protein Carbonyl Assay exposure->protein_carbonyl data_analysis Data Analysis and Comparison to Control ros_assay->data_analysis gsh_assay->data_analysis lipid_perox->data_analysis protein_carbonyl->data_analysis

References

An In-depth Technical Guide on the Discovery and Research of IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is a quinone derivative of the rubber antioxidant N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD). Initially identified as a transformation product of IPPD, this compound has emerged as an environmental contaminant of growing concern. This technical guide provides a comprehensive overview of the discovery, history, and ongoing research of this compound, with a focus on its environmental presence, toxicological effects, and mechanisms of action. Detailed experimental protocols for its synthesis, detection, and toxicological assessment are provided, along with a summary of key quantitative data. Furthermore, this guide visualizes the current understanding of this compound's impact on cellular signaling pathways through detailed diagrams.

Discovery and History

The history of this compound is intrinsically linked to its parent compound, IPPD, a widely used antiozonant in the rubber industry, particularly for tires. The synthesis of N-substituted-N'-phenyl-p-phenylenediamines has been established for decades. The oxidation of p-phenylenediamine derivatives to their corresponding quinones is a known chemical transformation.

While the exact first synthesis of this compound is not prominently documented in readily available literature, its identification as an environmental contaminant is more recent. The widespread use of IPPD in tires and its subsequent release into the environment through tire wear and degradation led to the discovery of its oxidized form, this compound, in various environmental compartments. Research into the environmental fate of p-phenylenediamine antioxidants, spurred by the discovery of the high toxicity of a related compound, 6PPD-quinone (6PPD-Q), has intensified the investigation of this compound.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₅H₁₆N₂O₂
Molecular Weight 256.3 g/mol
CAS Number 68054-73-9[1]
Appearance Solid
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml)[1]

Environmental Presence and Concentrations

This compound has been detected in various environmental matrices globally, indicating its widespread distribution. Its presence is often associated with urban and industrial areas with high traffic volumes.

Environmental MatrixLocationConcentration Range
PM2.5 Guangzhou, ChinaMedian: 1830 pg/m³ (total PPD-Qs)
PM2.5 Taiyuan, ChinaMedian: 5040 pg/m³ (total PPD-Qs)
Roadside Soil Hong KongMedian of total PPD-Qs: 395 ng/g
Urban River Sediments Pearl River Delta, ChinaMedian of total PPDs and PPD-Qs: 39.7 and 15.2 ng/g, respectively[2]
Estuary Sediments Pearl River Estuary, ChinaMedian of total PPDs and PPD-Qs: 14.0 and 5.85 ng/g, respectively[2]
Coastal Sediments South China SeaMedian of total PPDs and PPD-Qs: 9.47 and 2.97 ng/g, respectively[2]
Deep-Sea Sediments South China SeaMedian of total PPDs and PPD-Qs: 5.24 and 3.96 ng/g, respectively[2]
Indoor Dust ChinaMedian: 0.804 ng/g[3]
Handwipes ChinaMedian: 0.205 ng/m²[3]
Human Urine Taizhou, ChinaPredominantly detected

Toxicology and Mechanism of Action

This compound exhibits toxicity to various organisms and cell types. Research into its mechanisms of action has highlighted its ability to induce oxidative stress and interfere with crucial cellular signaling pathways.

Aquatic and In Vitro Toxicity
Organism/Cell LineEndpointValueReference
Vibrio fischeriEC502.97 mg/L[1][1]
Rainbow Trout (Oncorhynchus mykiss)96h LC50No toxicity observed up to 13 µg/L[4][4]
Coho Salmon Embryo Cell Line (CSE-119)EC50No cytotoxicity observed[4]

It is important to note that while this compound itself has not shown high acute toxicity to fish in the studies cited, its parent compound, IPPD, has a 96-hour LC50 of 0.34 mg/L for Rainbow trout[5]. The potential for long-term and sublethal effects of this compound requires further investigation.

Molecular Mechanisms of Toxicity

4.2.1. Oxidative Stress

Similar to other quinones, this compound is believed to induce oxidative stress by participating in redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including lipid peroxidation and DNA damage.

4.2.2. Interaction with Cellular Signaling Pathways

Studies have suggested that this compound can interfere with several key signaling pathways:

  • mTOR, Src, and EGFR Signaling: Molecular docking studies have indicated that this compound can bind to proteins such as mTOR, Src, and EGFR. This binding may disrupt their normal function, potentially affecting cell growth, proliferation, and survival.

  • Caspase-3 Activation and Apoptosis: this compound's interaction with key signaling molecules may lead to the activation of apoptotic pathways. Caspase-3 is a key executioner caspase in apoptosis, and its activation is a hallmark of programmed cell death.

  • Endothelial-to-Mesenchymal Transition (EndMT): Research on related PPD-quinones suggests a potential role in inducing EndMT. This process, where endothelial cells lose their characteristic properties and acquire a mesenchymal phenotype, can be triggered by pathways such as TGF-β signaling.

Key Experimental Protocols

Synthesis of this compound

Principle: The synthesis of this compound can be achieved through the oxidation of IPPD. A common method involves a two-step process: the Michael addition of aniline to benzoquinone, followed by a second Michael addition of isopropylamine and subsequent oxidation.

Protocol:

  • Synthesis of 2-anilino-1,4-benzoquinone:

    • Dissolve benzoquinone in a suitable solvent (e.g., ethanol).

    • Add aniline dropwise to the solution while stirring at room temperature.

    • Continue stirring for several hours until the reaction is complete (monitored by TLC).

    • Isolate the product by filtration and purify by recrystallization.

  • Synthesis of this compound:

    • Dissolve the 2-anilino-1,4-benzoquinone in a solvent (e.g., ethanol).

    • Add isopropylamine to the solution and stir.

    • The reaction mixture is then subjected to oxidation, which can occur spontaneously in the presence of air or be facilitated by an oxidizing agent.

    • Purify the resulting this compound using column chromatography.

Detection and Quantification by HPLC-MS/MS

Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the detection and quantification of this compound in environmental and biological samples.

Protocol:

  • Sample Preparation:

    • Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

    • Solid Samples (Soil, Sediment, Dust): Use pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable solvent mixture (e.g., acetone/hexane).

    • Biological Tissues: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by cleanup steps.

  • HPLC Separation:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound for enhanced selectivity and sensitivity.

    • Quantify using an internal standard method with an isotopically labeled analog of this compound or a structurally similar compound.

Vibrio fischeri Acute Toxicity Test

Principle: This bioassay measures the acute toxicity of a substance by quantifying the inhibition of light emission from the bioluminescent bacterium Vibrio fischeri.

Protocol:

  • Bacterial Culture: Rehydrate freeze-dried Vibrio fischeri according to the manufacturer's instructions.

  • Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay medium (e.g., 2% NaCl solution).

  • Exposure: Add the bacterial suspension to the test solutions and a control (medium with solvent only).

  • Incubation: Incubate the mixtures at a constant temperature (e.g., 15°C) for a specified period (e.g., 15 or 30 minutes).

  • Luminescence Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 value (the concentration causing 50% inhibition) using a dose-response curve.

Molecular Docking with AutoDock Vina

Principle: Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Generate the 3D structure of this compound (ligand) and optimize its geometry. Define rotatable bonds.

  • Grid Box Generation: Define a grid box that encompasses the binding site of the receptor.

  • Docking Simulation: Run the AutoDock Vina software, providing the prepared receptor and ligand files and the grid parameters as input. The software will perform a conformational search to find the best binding poses.

  • Analysis of Results: Analyze the docking results to identify the binding poses with the lowest binding energy (highest affinity). Visualize the interactions between the ligand and the receptor to understand the binding mode.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathways of this compound Toxicity

IPPDQ_Toxicity_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR IPPDQ This compound ROS ROS IPPDQ->ROS Redox Cycling Src Src IPPDQ->Src Inhibition? mTOR mTOR IPPDQ->mTOR Inhibition? TGFB TGF-β Signaling IPPDQ->TGFB Induction? Pro_Casp3 Pro-Caspase-3 IPPDQ->Pro_Casp3 Activation? OxidativeStress Oxidative Stress ROS->OxidativeStress Src->EGFR Activation mTOR->EGFR Crosstalk mTOR->Src Crosstalk EndMT Endothelial-to- Mesenchymal Transition TGFB->EndMT Induction Casp3 Active Caspase-3 Pro_Casp3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathways affected by this compound, leading to cellular stress and toxicity.

Experimental Workflow for this compound Analysis

IPPDQ_Analysis_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Water Water Sample SPE Solid-Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample PLE Pressurized Liquid Extraction (PLE) Soil->PLE Air Air Sample (PM2.5) Filter Filter Extraction Air->Filter HPLC HPLC Separation (C18 Column) SPE->HPLC PLE->HPLC Filter->HPLC MSMS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

Caption: A generalized workflow for the extraction and analysis of this compound from environmental samples.

Future Research Directions

While significant progress has been made in understanding the environmental presence and potential toxicity of this compound, several knowledge gaps remain. Future research should focus on:

  • Comprehensive Toxicological Profiling: Conducting long-term and multi-generational studies to assess the chronic effects of this compound on a wider range of organisms.

  • Elucidation of Signaling Pathways: Detailed mechanistic studies are needed to fully understand how this compound interacts with and disrupts cellular signaling cascades.

  • Human Health Risk Assessment: Investigating the potential for human exposure to this compound through various routes and assessing the associated health risks.

  • Development of Mitigation Strategies: Exploring methods to reduce the formation and release of this compound into the environment.

Conclusion

This compound is an emerging environmental contaminant with the potential to cause adverse effects in ecosystems and potentially human health. This technical guide has summarized the current state of knowledge regarding its discovery, environmental distribution, toxicity, and mechanisms of action. The provided experimental protocols and visualized workflows serve as a resource for researchers in this field. Continued research is crucial to fully understand the risks associated with this compound and to develop effective strategies for its management.

References

An In-depth Technical Guide to IPPD-Q: A p-Phenylenediamine Quinone Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is a quinone derivative formed from the oxidation of N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a widely used antioxidant in the rubber industry.[1] While IPPD is recognized for its protective properties against ozone and oxidative degradation, its transformation product, this compound, has garnered scientific interest due to its environmental presence and distinct biological activities. This compound has been identified in fine particulate matter (PM2.5) and human urine, indicating widespread environmental distribution and human exposure.[1][2] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and toxicological profile of this compound, along with detailed experimental protocols and proposed mechanisms of action.

Chemical and Physical Properties

This compound is a p-phenylenediamine quinone (PPD-Q) with the formal name 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione.[1] Its chemical structure and properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₅H₁₆N₂O₂[1][3]
Molecular Weight 256.3 g/mol [1][3]
CAS Number 68054-73-9[1][3]
Appearance Solid[1]
Solubility Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml)[1]
SMILES O=C1C=C(C(C=C1NC2=CC=CC=C2)=O)NC(C)C[1][3]
InChI Key ZQAFKGDWLSVTRI-UHFFFAOYSA-N[1][3]

Biological Activity and Toxicology

The biological effects of this compound have been primarily investigated in the context of its aquatic toxicity and its potential to induce cellular stress.

Aquatic Toxicity

This compound has demonstrated toxicity to various aquatic organisms. Notably, it is toxic to the marine bacterium Vibrio fischeri, a common model for ecotoxicological studies.[1] In comparative studies with other p-phenylenediamine quinones, this compound has shown lower acute toxicity to rainbow trout (Oncorhynchus mykiss) than the more notorious 6PPD-quinone (6PPD-Q).[4]

Table 1: Acute Toxicity of this compound in Aquatic Organisms

Test OrganismEndpointValueReference
Vibrio fischeriEC₅₀2.97 mg/L[1]
Oncorhynchus mykiss (Rainbow Trout)96-hour LC₅₀> 13 µg/L[4]
Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound's toxicity are still under investigation, a network toxicology study has predicted potential interactions with key cellular signaling pathways. This computational analysis suggests that this compound may exert its effects by targeting several proteins, including SRC, EGFR, CASP3, and MTOR. The study posits that these interactions could lead to the dysregulation of critical pathways such as the MAPK and calcium signaling pathways.[5]

Below is a diagram illustrating the proposed signaling pathways potentially affected by this compound.

Synthesis_Workflow start Start reagent1 Benzoquinone start->reagent1 reagent2 Aniline start->reagent2 step1 Michael Addition 1 reagent1->step1 reagent2->step1 reagent3 Isopropylamine step2 Michael Addition 2 reagent3->step2 intermediate 2-anilino-1,4-benzoquinone step1->intermediate intermediate->step2 product Crude this compound step2->product purification Column Chromatography product->purification final_product Pure this compound purification->final_product characterization NMR & LC-HRMS Analysis final_product->characterization end End characterization->end

References

Biological Pathways Affected by N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) is a highly toxic transformation product of the rubber antiozonant 6PPD, commonly found in tire wear particles. Its prevalence in the environment, particularly in aquatic ecosystems, and its detection in human biofluids have raised significant concerns about its potential health impacts.[1][2] This technical guide provides an in-depth overview of the known biological pathways affected by 6PPD-Q exposure. Through a comprehensive review of transcriptomic, proteomic, metabolomic, and toxicological studies, this document outlines the molecular mechanisms of 6PPD-Q toxicity. Key affected pathways include DNA damage and repair, oxidative stress, metabolic dysregulation, endocrine disruption, and immunotoxicity. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and the development of potential therapeutic or mitigation strategies.

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is an essential additive in rubber products, particularly tires, where it prevents degradation from ozone and oxidation.[3] However, the reaction of 6PPD with atmospheric ozone produces N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), a compound that has been identified as a potent environmental toxicant.[2][3] Initially recognized for causing acute mortality in coho salmon, subsequent research has revealed a broad range of toxic effects across various organisms, including genotoxicity, neurotoxicity, and hepatotoxicity.[3][4][5][6] Understanding the specific biological pathways disrupted by 6PPD-Q is critical for assessing its risk to human health and developing strategies to counteract its effects. This guide synthesizes the current knowledge on the cellular and molecular impacts of 6PPD-Q exposure.

Genotoxicity and DNA Damage Pathways

A primary mechanism of 6PPD-Q toxicity involves its ability to damage genetic material. Studies have shown that 6PPD-Q can form adducts with DNA, which are lesions that can lead to mutations and genomic instability if not repaired.[7][8]

DNA Adduct Formation

6PPD-Q has been shown to react with deoxyguanosine, a building block of DNA, to form 3-hydroxy-1, N2-6PPD-etheno-2'-deoxyguanosine (6PPDQ-dG) adducts.[7][8] The formation of these adducts has been observed in vitro and in vivo in both mammalian cells and aquatic organisms.[7][9] The presence of these adducts can physically block the DNA replication and transcription machinery, leading to cell cycle arrest and apoptosis.

Oxidative DNA Damage

In addition to direct adduct formation, 6PPD-Q exposure can induce oxidative stress, leading to the formation of reactive oxygen species (ROS) that can damage DNA.[6][10] A common biomarker for oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which has been observed to increase in cells treated with 6PPD-Q.[9]

Quantitative Data on Genotoxicity

The following table summarizes quantitative findings related to the genotoxic effects of 6PPD-Q.

Cell Line/OrganismExposure ConcentrationEndpoint MeasuredResultReference
Human BEAS-2B Cells20 ng/mL8-OHdG LevelsSignificant increase[9]
Human BEAS-2B Cells40 ng/mL8-OHdG LevelsSignificant increase[9]
Mammalian Cells (unspecified)Various6PPDQ-dG Adduct FormationPositive correlation with concentration[7]
Chlamydomonas reinhardtiiVarious6PPDQ-dG Adduct FormationPositive correlation with concentration[8]
Experimental Protocol: DNA Adduct Measurement by UPLC-ESI-MS/MS

This protocol describes the methodology for detecting and quantifying 6PPDQ-dG adducts in genomic DNA.

  • Genomic DNA Extraction: Isolate genomic DNA from 6PPD-Q-treated cells or tissues using a standard phenol-chloroform extraction method or a commercial DNA isolation kit.

  • DNA Digestion: Digest 50-100 µg of genomic DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase at 37°C for 24 hours.

  • Solid-Phase Extraction (SPE) Cleanup: Purify the digested nucleoside sample using a C18 SPE cartridge to remove salts and other interfering substances. Elute the nucleosides with methanol.

  • UPLC-ESI-MS/MS Analysis:

    • Chromatographic Separation: Inject the purified sample onto a C18 UPLC column. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Analyze the eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific mass transition for the 6PPDQ-dG adduct.

  • Quantification: Generate a standard curve using synthesized 6PPDQ-dG standards of known concentrations. Quantify the amount of adduct in the samples by comparing their peak areas to the standard curve.

experimental_workflow_dna_adduct cluster_sample_prep Sample Preparation cluster_analysis Analysis start Cells/Tissues Exposed to 6PPD-Q dna_extraction Genomic DNA Extraction start->dna_extraction dna_digestion Enzymatic Digestion to Nucleosides dna_extraction->dna_digestion spe_cleanup SPE Cleanup dna_digestion->spe_cleanup uplc UPLC Separation spe_cleanup->uplc msms ESI-MS/MS Detection uplc->msms quant Quantification msms->quant

Experimental workflow for DNA adduct analysis.

Metabolic Pathway Dysregulation

6PPD-Q exposure significantly perturbs various metabolic pathways, particularly in the liver, a primary site of detoxification.

Lipid and Carbohydrate Metabolism

In zebrafish, both 6PPD and 6PPD-Q were found to induce hepatotoxicity by disrupting lipid and carbohydrate metabolism.[11] Transcriptomic analysis revealed the downregulation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation.[11] This disruption can lead to an imbalance in energy homeostasis and the accumulation of lipids in the liver.

Amino Acid Metabolism

Metabolomic studies in human liver cell lines (L02) have shown that 6PPD-Q exposure alters pathways related to the biosynthesis and metabolism of aromatic amino acids, specifically phenylalanine, tyrosine, and tryptophan.[6] These amino acids are precursors to various essential biomolecules, including neurotransmitters and hormones, and their dysregulation can have widespread physiological consequences.

Quantitative Data on Metabolic Effects
Organism/Cell LineExposure ConcentrationAffected PathwayKey Gene/Metabolite ChangeReference
Zebrafish (Liver)Environmentally relevantLipid & Carbohydrate MetabolismPPARγ downregulated[11]
Human L02 CellsNot specifiedPhenylalanine, Tyrosine, Tryptophan BiosynthesisAltered metabolite levels[6]
Human HepG2 Cells50-60 µg/LMetabolic PathwaysBenchmark Dose (BMD) calculated[1]
Signaling Pathway: PPARγ Disruption

The following diagram illustrates the proposed mechanism of 6PPD-Q-induced hepatotoxicity through the disruption of the PPARγ signaling pathway.

ppar_pathway IPPDQ 6PPD-Q PPARG PPARγ IPPDQ->PPARG binds to & inhibits LipidMetabolism Lipid Metabolism Genes (e.g., fatty acid uptake, lipogenesis) PPARG->LipidMetabolism regulates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) PPARG->Inflammation suppresses Hepatotoxicity Hepatotoxicity (Lipid Accumulation, Inflammation) LipidMetabolism->Hepatotoxicity Inflammation->Hepatotoxicity

6PPD-Q disrupts PPARγ signaling, leading to hepatotoxicity.

Oxidative Stress and Immune Response

A recurring theme in 6PPD-Q toxicology is the induction of oxidative stress, which occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.

ROS Production and Antioxidant Depletion

Exposure to 6PPD-Q has been shown to increase the production of ROS in human liver cells and black-spotted frogs.[6][10] This is often accompanied by a decrease in the levels and activity of key antioxidant enzymes, such as catalase (CAT) and glutathione peroxidase (GSH-Px), leading to a compromised cellular defense system.[10]

Inflammatory Response

The oxidative stress induced by 6PPD-Q can trigger inflammatory pathways. In zebrafish, exposure led to elevated expression of pro-inflammatory cytokines like TNF-α and IL-6.[11] In human Caco-2 cells, transcriptomic analysis identified the systemic lupus erythematosus pathway as being significantly affected, suggesting a potential link to autoimmune-like inflammatory responses.[1]

Quantitative Data on Oxidative Stress and Immunity
Organism/Cell LineExposure ConcentrationEndpoint MeasuredResultReference
Black-Spotted Frog (Liver)Environmental levelsCAT LevelsSignificantly reduced[10]
Black-Spotted Frog (Liver)Environmental levelsGSH-Px LevelsSignificantly reduced[10]
Human L02 CellsNot specifiedROS ProductionExcessive ROS production induced[6]
Zebrafish (Liver)Environmentally relevantTNF-α ExpressionElevated[11]
Zebrafish (Liver)Environmentally relevantIL-6 ExpressionElevated[11]
Human Caco-2 Cells9.7-18 µg/LSystemic Lupus Erythematosus PathwayBenchmark Dose (BMD) calculated[1]

Endocrine and Signaling Pathway Disruption

Recent studies have highlighted the potential for 6PPD-Q to interfere with critical cellular signaling pathways, including those involved in development and homeostasis.

Insulin Signaling Pathway

In the nematode Caenorhabditis elegans, exposure to environmentally relevant concentrations of 6PPD-Q was found to shorten both lifespan and healthspan.[12] The underlying mechanism was linked to the dysregulation of the insulin signaling pathway, a highly conserved pathway that controls metabolism, growth, and longevity.[12] Specifically, 6PPD-Q exposure appeared to activate the DAF-2 insulin-like receptor, which in turn inhibits the DAF-16/FOXO transcription factor, a key regulator of stress resistance and longevity.[12]

Estrogen Signaling Pathway

In zebrafish, RNA sequencing identified the estrogen signaling pathway as one of the key pathways affected by 6PPD-Q exposure. Differentially expressed genes included heat shock proteins (hsp90aa1.1 and hsp90aa1.2) that are known to be involved in the proper folding and function of the estrogen receptor.[5] Disruption of this pathway can have significant impacts on development and reproduction.

Signaling Pathway: Insulin Signaling in C. elegans

The diagram below illustrates how 6PPD-Q exposure affects the insulin signaling pathway in C. elegans.

insulin_pathway IPPDQ 6PPD-Q InsulinPeptides Insulin Peptides (INS-6, INS-7) IPPDQ->InsulinPeptides induces DAF2 DAF-2 Receptor InsulinPeptides->DAF2 activate DAF16 DAF-16/FOXO Transcription Factor DAF2->DAF16 inhibits Downstream Downstream Targets (SOD-3, HSP-6) DAF16->Downstream activates Toxicity Toxicity (Shortened Lifespan & Healthspan) DAF16->Toxicity controls Downstream->Toxicity controls

6PPD-Q activates the insulin signaling pathway, leading to toxicity.

Conclusion and Future Directions

The research reviewed in this guide clearly demonstrates that 6PPD-Q is a multi-pathway toxicant with the potential to adversely affect a wide range of biological processes. The formation of DNA adducts, induction of oxidative stress, and disruption of key metabolic and signaling pathways are central to its mechanism of toxicity. While significant progress has been made, particularly through the application of 'omics' technologies, further research is needed. Key areas for future investigation include elucidating the complete toxicokinetics and toxicodynamics of 6PPD-Q in mammals, identifying all its metabolic products, and understanding the long-term consequences of chronic, low-level exposure. This knowledge will be vital for accurate human health risk assessment and for guiding the development of safer alternatives to 6PPD in industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of IPPD-Quinone in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is a widely used antioxidant in tires to prevent degradation from ozone and oxidation. Its transformation product, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q or 6PPD-Q), has been identified as a potent toxicant to certain aquatic species, such as coho salmon.[1][2] The occurrence of this compound in stormwater runoff and surface waters, even at nanogram-per-liter concentrations, presents a significant risk to aquatic ecosystems.[3][4] Therefore, accurate and sensitive analytical methods are crucial for monitoring its presence and understanding its environmental fate.

This document provides detailed application notes and protocols for the detection and quantification of this compound in various water matrices. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5][6] Protocols for sample preparation, including direct injection, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are presented to accommodate different sample complexities and detection limit requirements.

Analytical Methods

The most common and effective method for the analysis of this compound in water samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides excellent sensitivity and selectivity, which is necessary for detecting the low concentrations of this compound found in environmental samples.[5][6] Other methods include a high-throughput approach known as Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), which allows for rapid analysis with minimal sample preparation.[7][8][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for targeted quantification of this compound. It involves the separation of the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using a tandem mass spectrometer. The use of an isotopically labeled internal standard, such as 6-PPDQ-d5, is critical for accurate quantification.[5][8]

Sample Preparation

The choice of sample preparation method depends on the sample matrix complexity and the required limit of detection.

  • Direct Injection: For relatively clean water samples or for rapid screening, direct injection into the LC-MS/MS system can be employed.[11][12] This method is high-throughput but may have a higher limit of detection compared to methods involving sample concentration.

  • Liquid-Liquid Extraction (LLE): LLE is used to extract this compound from the water sample into an organic solvent, which is then concentrated and analyzed. Dichloromethane is a commonly used solvent for this purpose.[8]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for concentrating the analyte and removing matrix interferences, thereby achieving lower detection limits.[4][6] Mixed-mode or C18 SPE cartridges are often used.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection in water samples.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for this compound

MethodLOD (ng/L)LOQ (ng/L)Reference
CP-MIMS-MS/MS2.06.6[5]
LC-MS/MS-5[6]
Direct Injection LC-MS/MS2-[12]

Table 2: Spike Recoveries of this compound in Surface Water Samples

MethodMean Recovery (%)Reference
CP-MIMS-MS/MS105 ± 13[5]
LLE-LC-MS/MS78 - 91[6]

Table 3: Environmental Concentrations of this compound in Water Samples

Water SourceConcentration Range (ng/L)Reference
Stream Water<150[7]
Roadway Runoff110 (average)[8]
Urban Impacted Surface Water2 - 150[12]
Stormwater2 - 290[12]

Experimental Protocols

Protocol 1: Sample Collection and Storage
  • Collect water samples in pre-cleaned amber glass bottles with PTFE-lined caps to minimize sorption and photodegradation.[5]

  • Fill the bottles completely to minimize headspace.[5]

  • Immediately after collection, store the samples in a cooler with ice packs at 4°C.[5]

  • Transport the samples to the laboratory and prioritize analysis within 5 days, although studies have shown stability for longer periods when stored properly.[5][11] Samples can be frozen for extended storage.[11][12]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a generalized procedure based on established methods.[4][6]

  • Spike the water sample (e.g., 10 mL) with an isotopically labeled internal standard (e.g., 1 ng of ¹³C₆-6PPDQ).[6]

  • Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL, Oasis HLB) by washing with 1 mL of methanol followed by equilibration with 5 mL of water.[6]

  • Apply the 10 mL sample to the SPE cartridge.[6]

  • Wash the cartridge with 2 mL of water.[6]

  • Dry the cartridge under vacuum for 15 minutes.[6]

  • Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following is a representative LC-MS/MS method.[8]

  • LC System: Waters ACQUITY UPLC I-Class System

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm) with a guard column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: 1:1 Acetonitrile/Methanol.

  • Gradient Elution: A suitable gradient program to separate this compound from other matrix components.

  • Mass Spectrometer: Xevo TQ-S tandem mass spectrometer.

  • Ionization Mode: Positive-ion electrospray ionization (ESI+).

Visualizations

experimental_workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Preparation (SPE) cluster_analysis Analysis cluster_data Data Processing SampleCollection Collect water sample in amber glass bottle Preservation Store at 4°C SampleCollection->Preservation Spiking Spike with Internal Standard Preservation->Spiking Conditioning Condition SPE Cartridge Loading Load Sample Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute Analyte Washing->Elution Drying Evaporate to Dryness Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification LCMS->Quantification

Caption: Experimental workflow for this compound analysis in water samples using SPE and LC-MS/MS.

direct_injection_workflow cluster_sampling Sample Collection & Preservation cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Collect water sample in amber glass bottle Preservation Store at 4°C SampleCollection->Preservation Spiking Spike with Internal Standard Preservation->Spiking Filtration Filter Sample (Optional) Spiking->Filtration DirectInjection Direct Injection LC-MS/MS Analysis Filtration->DirectInjection Quantification Quantification DirectInjection->Quantification

Caption: Workflow for rapid screening of this compound in water samples by direct injection LC-MS/MS.

References

Application Note and Protocol for the Quantification of IPPD-Quinone in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant commonly used in rubber products to prevent degradation from ozone and oxidation. Its quinone derivative, IPPD-quinone (IPPD-Q), is a transformation product that has raised toxicological concerns. Understanding the distribution and concentration of this compound in biological tissues is crucial for toxicological studies and in the development of safer alternative compounds. This document provides a detailed protocol for the quantification of this compound in biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Overview of the Method

This protocol outlines a comprehensive workflow for the analysis of this compound in biological tissues, encompassing sample homogenization, extraction, and subsequent quantification by LC-MS/MS. The procedure is designed to ensure high recovery and accurate measurement of this compound, even at low concentrations.

Potential Signaling Pathway of this compound Toxicity

This compound, like other p-phenylenediamine (PPD) derivatives, is believed to exert its toxicity through the induction of oxidative stress and the disruption of cellular signaling pathways.[1] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. This can lead to cellular damage, including lipid peroxidation and DNA damage.[2][3] Furthermore, PPD-quinones have been shown to interfere with critical signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and apoptosis.[4][5]

IPPDQ_Toxicity_Pathway IPPDQ This compound ROS Increased Reactive Oxygen Species (ROS) IPPDQ->ROS Induces MAPK_Pathway MAPK Signaling Pathway Disruption IPPDQ->MAPK_Pathway Interferes with OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation MAPK_Pathway->Inflammation

Figure 1: Proposed signaling pathway for this compound induced toxicity.

Experimental Workflow

The following diagram illustrates the key steps involved in the quantification of this compound from biological tissue samples.

IPPDQ_Workflow Start Biological Tissue Sample Homogenization 1. Tissue Homogenization Start->Homogenization Extraction 2. Solid-Phase Extraction (SPE) Homogenization->Extraction Evaporation 3. Solvent Evaporation Extraction->Evaporation Reconstitution 4. Reconstitution Evaporation->Reconstitution Analysis 5. LC-MS/MS Analysis Reconstitution->Analysis Quantification 6. Data Quantification Analysis->Quantification

Figure 2: Experimental workflow for this compound quantification in tissues.

Detailed Experimental Protocols

Tissue Homogenization

Objective: To disrupt the tissue structure and release intracellular components, including this compound, into a solution.

Materials:

  • Biological tissue sample (e.g., liver, muscle, adipose)

  • Liquid nitrogen

  • Mortar and pestle, cryo-grinder, or bead beater homogenizer

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Protease inhibitors (optional)

Protocol:

  • Weigh the frozen biological tissue sample (typically 100-500 mg).

  • For hard tissues, pre-cool a mortar and pestle with liquid nitrogen. Place the frozen tissue in the mortar and grind to a fine powder under liquid nitrogen.

  • For softer tissues, a bead beater homogenizer can be used. Place the tissue in a tube with homogenization beads and buffer.

  • Transfer the powdered or intact tissue to a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold homogenization buffer per 100 mg of tissue.

  • Homogenize the tissue using a suitable homogenizer (e.g., rotor-stator homogenizer, bead beater) until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for the extraction step.

Solid-Phase Extraction (SPE)

Objective: To isolate and concentrate this compound from the complex biological matrix of the tissue homogenate.

Materials:

  • Tissue homogenate supernatant

  • SPE cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • SPE vacuum manifold

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge. A slow flow rate (approx. 1 mL/min) is recommended for optimal binding.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the bound this compound from the cartridge with 3 mL of acetonitrile.

Solvent Evaporation

Objective: To concentrate the eluted sample containing this compound.

Protocol:

  • Collect the eluate from the SPE step in a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a centrifugal vacuum concentrator.

Reconstitution

Objective: To dissolve the dried extract in a solvent compatible with the LC-MS/MS system.

Protocol:

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the sample for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer

LC Parameters (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL

| Column Temperature | 40°C |

MS/MS Parameters (Example for this compound):

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 257.1
Product Ion 1 (Quantifier) 170.1
Product Ion 2 (Qualifier) 215.1
Collision Energy Optimized for the specific instrument

| Dwell Time | 100 ms |

Data Presentation and Quantitative Summary

The following tables provide representative quantitative data for the analysis of p-phenylenediamine quinones. Note that specific values for this compound in biological tissues may vary depending on the exact matrix and instrumentation used. The data presented for 6PPD-quinone in fish tissue can serve as a useful reference.[6]

Table 1: Method Performance for PPD-Quinone Analysis

Parameter 6PPD-quinone in Fish Tissue[6] Expected Performance for this compound
Limit of Quantification (LOQ) 0.37–0.67 ng/g 0.1 - 1.0 ng/g
**Linearity (R²) ** > 0.996 > 0.99

| Repeatability (RSD) | ≤ 9% | < 15% |

Table 2: Recovery of Extraction Methods for PPD-Quinones

Extraction Method Analyte Matrix Recovery (%) Reference
Accelerated Solvent Extraction (ASE) [13C6]-6PPD-quinone Fish Tissue 80-96% [6]
Sonication-based Extraction [13C6]-6PPD-quinone Fish Tissue 74-80% [6]

| Solid-Phase Extraction (SPE) | PPD and metabolites | Human Blood | 51.9 - 56.2% |[7] |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological tissues. The combination of efficient sample preparation and sensitive LC-MS/MS analysis allows for the reliable determination of this compound concentrations, which is essential for assessing its potential toxicological impact. The provided workflow and parameters can be adapted and optimized for specific tissue types and laboratory instrumentation.

References

Application Note: HPLC-MS/MS Method for the Quantitative Analysis of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is an antioxidant commonly used in rubber products to prevent degradation. Its transformation product, IPPD-quinone (IPPD-Q), has raised environmental and health concerns. Biomonitoring of this compound in human urine is crucial for assessing human exposure and understanding its potential health risks.[1] Urine analysis serves as a primary method for estimating the intake of various environmental pollutants.[1] This application note details a robust and sensitive method for the quantification of this compound in human urine using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward sample preparation procedure followed by selective and sensitive instrumental analysis, making it suitable for toxicological and epidemiological studies.

Principle

The analytical method involves the extraction of this compound from human urine, potentially including an enzymatic deconjugation step to measure total this compound (conjugated and unconjugated forms).[2][3] The extracted analyte is then separated from matrix interferences using reverse-phase HPLC. Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[4]

Materials and Reagents
  • Standards: IPPD-Quinone (CAS: 68054-73-9) analytical standard.[5]

  • Internal Standard (IS): Isotopically labeled this compound (e.g., this compound-d5) is recommended. If unavailable, a structurally similar compound not present in the matrix can be used.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium formate, β-glucuronidase/arylsulfatase enzyme.[2]

  • Solid-Phase Extraction (SPE): C18 or polymeric SPE cartridges.[6][7]

Instrumentation
  • HPLC System: An Agilent 1290 Infinity II, SCIEX ExionLC, or equivalent system.[6]

  • Mass Spectrometer: An Agilent 6470, SCIEX QTRAP 6500+, or equivalent triple quadrupole mass spectrometer.[6][8]

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound standard in a suitable solvent like acetonitrile.[9]

  • Working Standard Solutions: Prepare a series of intermediate working standards by serially diluting the primary stock solution with a 50:50 (v/v) acetonitrile/water mixture.[6]

  • Calibration Standards (0.05 - 100 ng/mL): Spike appropriate amounts of the working standard solutions into blank human urine (pre-screened to be negative for this compound) to create a calibration curve. A typical range could be 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Internal Standard (IS) Spiking Solution: Prepare a solution of the IS (e.g., this compound-d5) in acetonitrile at a constant concentration (e.g., 10 ng/mL).[10]

  • Quality Control (QC) Samples: Prepare QC samples in blank urine at low, medium, and high concentrations (e.g., 0.15, 7.5, and 75 ng/mL) from a separate stock solution.

Protocol 2: Human Urine Sample Preparation
  • Sample Thawing: Thaw frozen human urine samples at room temperature.

  • Aliquoting: Vortex and transfer a 1.0 mL aliquot of each urine sample, calibration standard, and QC sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the IS spiking solution to all samples, except for "double blank" samples (matrix without analyte or IS). Vortex briefly.

  • Enzymatic Deconjugation (Optional, for total this compound): Add 50 µL of β-glucuronidase/arylsulfatase solution buffered at pH 5.5 and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.[2]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.[6]

    • Loading: Load the pre-treated urine sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove interferences.

    • Drying: Dry the cartridge under vacuum or nitrogen for 5 minutes.[7]

    • Elution: Elute the analyte with 2 mL of acetonitrile into a clean collection tube.[7]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).

  • Analysis: Transfer the final extract to an autosampler vial for HPLC-MS/MS analysis.[6]

Workflow for this compound Analysis in Human Urine

G sample 1. Urine Sample (1 mL) spike 2. Spike Internal Standard sample->spike hydrolysis 3. Enzymatic Hydrolysis (Optional) spike->hydrolysis spe 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) hydrolysis->spe evap 5. Evaporation & Reconstitution spe->evap hplc 6. HPLC Separation evap->hplc Inject msms 7. MS/MS Detection (MRM) hplc->msms quant 8. Quantification (Calibration Curve) msms->quant report 9. Report Results quant->report

Caption: Experimental workflow for this compound analysis in human urine.

HPLC-MS/MS Method Parameters

Table 1: HPLC Parameters
ParameterTypical Value
HPLC System Agilent 1290 Infinity II or equivalent[6]
Column Agilent Poroshell 120 EC-C18 (2.1x50mm, 1.9 µm)[6][10]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Acetonitrile[6]
Flow Rate 0.400 mL/min[6]
Injection Volume 5 µL[6]
Column Temp. 40°C[6]
Autosampler Temp. 10°C[6]
Gradient Time (min)
0.0
1.2
2.3
3.3
3.4
5.0

Gradient adapted from a similar quinone analysis method.[8]

Table 2: Mass Spectrometry Parameters
ParameterTypical Value
MS System Agilent 6470 Triple Quadrupole or equivalent[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[4][6]
Capillary Voltage 3500 V[6]
Gas Temperature 300°C[6]
Gas Flow 10 L/min[6]
Nebulizer Pressure 45 psi[6]
MRM Transitions Analyte
This compound (Quantifier)
This compound (Qualifier)
This compound-d5 (IS)

Precursor ion m/z for this compound is 257.1285.[11][12] Product ions are proposed based on typical fragmentation patterns of PPD-quinones, which often involve the loss of side chains or fragments of the phenyl rings.[11][12] Collision energies are typical starting values and should be optimized for the specific instrument used.

Method Validation Data

The analytical method should be validated for its intended purpose according to established guidelines.[13][14] The following tables summarize expected performance characteristics based on similar validated methods for quinone analysis.[9][10][15]

Table 3: Linearity and Sensitivity
ParameterResult
Calibration Range 0.05 - 100 ng/mL
Regression Model Linear or Quadratic, 1/x weighting[10]
Correlation Coefficient (r²) > 0.995[15]
Limit of Detection (LOD) ~0.017 ng/mL[4]
Limit of Quantification (LOQ) ~0.05 ng/mL
Table 4: Accuracy and Precision (Intra- and Inter-Day)
QC LevelConcentration (ng/mL)Intra-Day Precision (%RSD)Inter-Day Precision (%RSD)Accuracy (% Recovery)
Low QC 0.15< 15%< 15%85 - 115%
Mid QC 7.5< 15%< 15%85 - 115%
High QC 75< 15%< 15%85 - 115%

Acceptance criteria are based on typical bioanalytical method validation guidelines. Recovery for PPD-quinones from spiked urine has been reported in the range of 82% to 107%.[1][15]

Conclusion

This application note provides a comprehensive HPLC-MS/MS method for the sensitive and selective quantification of this compound in human urine. The protocol includes detailed steps for sample preparation, instrumental analysis, and expected validation parameters. This robust method is suitable for biomonitoring studies aimed at assessing human exposure to IPPD transformation products.

References

Application Note & Protocol: Investigating the Effects of IPPD-Q on the Blood-Brain Barrier In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. The integrity of the BBB is crucial for maintaining brain homeostasis and protecting it from toxins and pathogens. N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) is an oxidation product of the antioxidant N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (IPPD), which is used in rubber products. The presence of this compound in the environment and its potential for human exposure raise concerns about its neurotoxic effects. This application note provides a detailed protocol for establishing an in vitro BBB model to study the effects of this compound on BBB integrity and function. The protocols described herein are intended for researchers in toxicology, neuropharmacology, and drug development.

Application

This protocol enables the investigation of:

  • The impact of this compound on the integrity of the BBB endothelial monolayer.

  • Alterations in the expression of key tight junction proteins following this compound exposure.

  • The role of oxidative stress as a potential mechanism of this compound-induced BBB dysfunction.

  • The involvement of the Nrf2 signaling pathway in the cellular response to this compound.

Recommended In Vitro BBB Model

For this study, a co-culture model of human cerebral microvascular endothelial cells (hCMEC/D3) and human astrocytes (HA) is recommended. This model provides a more physiologically relevant representation of the BBB compared to monocultures by incorporating the supportive role of astrocytes in maintaining barrier function.[1][2][3] The hCMEC/D3 cell line is a well-characterized and widely used model for BBB studies.[4][5][6]

Experimental Workflow

The overall experimental workflow is depicted below.

Experimental Workflow cluster_setup Phase 1: BBB Model Setup cluster_treatment Phase 2: this compound Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cell Culture (hCMEC/D3 & Astrocytes) transwell_setup Transwell Co-culture Seeding cell_culture->transwell_setup barrier_formation Barrier Formation & Monitoring (TEER) transwell_setup->barrier_formation ippd_q_treatment This compound Exposure barrier_formation->ippd_q_treatment teer_measurement TEER Measurement ippd_q_treatment->teer_measurement permeability_assay Permeability Assay ippd_q_treatment->permeability_assay western_blot Western Blot (Tight Junctions, Nrf2) ippd_q_treatment->western_blot ros_assay ROS Assay ippd_q_treatment->ros_assay

Caption: Experimental workflow for studying this compound effects on the in vitro BBB model.

Protocols

Protocol 1: Establishment of the hCMEC/D3 and Astrocyte Co-culture BBB Model

Materials:

  • hCMEC/D3 cells

  • Human Astrocytes (HA)

  • Endothelial Cell Basal Medium

  • Astrocyte Basal Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell® inserts (e.g., 24-well, 0.4 µm pore size)

  • Collagen IV

  • Fibronectin

Procedure:

  • Coating Transwell Inserts:

    • Coat the apical side of the Transwell® inserts with a solution of 50 µg/mL collagen IV and 20 µg/mL fibronectin in sterile water.

    • Incubate for at least 2 hours at 37°C.

    • Aspirate the coating solution and allow the inserts to air dry.

  • Seeding Astrocytes:

    • Culture human astrocytes in Astrocyte Basal Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed astrocytes on the basolateral side of the Transwell® membrane by inverting the insert and adding the cell suspension. A typical seeding density is 2.5 x 10⁴ cells/cm².

    • Allow astrocytes to attach for 4-6 hours at 37°C, 5% CO₂.

    • Place the inserts in the companion plate containing astrocyte medium.

  • Seeding hCMEC/D3 Cells:

    • Culture hCMEC/D3 cells in Endothelial Cell Basal Medium supplemented with 5% FBS and 1% Penicillin-Streptomycin.

    • Once astrocytes have attached, seed hCMEC/D3 cells on the apical side of the Transwell® insert at a density of 5 x 10⁴ cells/cm².

    • Culture the co-culture model for 5-7 days to allow for the formation of a tight monolayer.

  • Monitoring Barrier Integrity:

    • Monitor the formation of the barrier by measuring the Transendothelial Electrical Resistance (TEER) daily using an EVOM™ voltohmmeter.

    • The model is ready for experimentation when TEER values stabilize, typically above 100 Ω·cm².[1]

Protocol 2: this compound Treatment

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Serum-free Endothelial Cell Basal Medium

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

  • Prepare Working Solutions: Prepare serial dilutions of this compound in serum-free endothelial cell medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Treatment:

    • After the BBB model has stabilized, replace the medium in the apical compartment with the this compound working solutions.

    • Use serum-free medium with 0.1% DMSO as a vehicle control.

    • Incubate for the desired exposure time (e.g., 24 hours).

Protocol 3: Transendothelial Electrical Resistance (TEER) Measurement

Materials:

  • EVOM™ voltohmmeter with STX2 "chopstick" electrodes

  • Sterile 70% ethanol

  • Sterile PBS

Procedure:

  • Sterilize Electrodes: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes and then allowing them to air dry in a sterile hood.[7]

  • Equilibrate: Allow the culture plate to equilibrate to room temperature for 15-20 minutes before measurement, as TEER is temperature-sensitive.[8]

  • Measurement:

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Ensure the electrodes are not touching the cell monolayer or the bottom of the well.

    • Record the resistance reading in Ohms (Ω).

  • Calculate TEER:

    • Measure the resistance of a blank, cell-free insert coated with the same matrix.

    • Subtract the resistance of the blank insert from the resistance of the cell-seeded inserts.

    • Multiply the resulting value by the surface area of the membrane (in cm²) to obtain the TEER value in Ω·cm².[7][8]

    TEER (Ω·cm²) = (Resistance_sample - Resistance_blank) x Membrane Area (cm²)

Protocol 4: Paracellular Permeability Assay

Materials:

  • Sodium fluorescein (Na-F) or Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Procedure:

  • Preparation:

    • Following this compound treatment, gently wash the apical and basolateral compartments twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral compartment.

  • Tracer Addition: Add HBSS containing a known concentration of Na-F (e.g., 10 µg/mL) or FITC-dextran to the apical compartment.

  • Sampling:

    • At various time points (e.g., 15, 30, 45, 60 minutes), collect samples from the basolateral compartment.

    • Replace the collected volume with fresh HBSS.

  • Quantification: Measure the fluorescence of the collected samples using a fluorescence plate reader (Excitation/Emission: ~485/520 nm for Na-F and FITC).

  • Calculate Apparent Permeability (Papp):

    • Calculate the clearance volume and plot it against time. The slope of the linear portion of the curve represents the permeability coefficient.

    • The apparent permeability coefficient (Papp) can be calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of tracer transport to the basolateral compartment.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the tracer in the apical compartment.

Protocol 5: Western Blot for Tight Junction Proteins and Nrf2

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies (anti-Claudin-5, anti-Occludin, anti-ZO-1, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells on the Transwell® insert with ice-cold PBS.

    • Lyse the cells directly on the insert by adding RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and apply a chemiluminescence substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

Protocol 6: Intracellular Reactive Oxygen Species (ROS) Assay

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • HBSS

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells in a 96-well black, clear-bottom plate and allow them to reach confluence.

  • This compound Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2.

  • DCFH-DA Staining:

    • After treatment, remove the medium and wash the cells with warm HBSS.

    • Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.[9][10]

  • Measurement:

    • Wash the cells twice with HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission: ~485/535 nm).[9]

Data Presentation

Table 1: Effect of this compound on TEER and Paracellular Permeability
Treatment GroupConcentration (µM)TEER (Ω·cm²) (Mean ± SD)Papp (Na-F) (x 10⁻⁶ cm/s) (Mean ± SD)
Vehicle Control0 (0.1% DMSO)125.4 ± 8.23.2 ± 0.4
This compound1118.9 ± 7.53.5 ± 0.5
This compound1095.3 ± 6.15.8 ± 0.7
This compound5062.1 ± 5.4 9.7 ± 1.1
This compound10041.7 ± 4.9 15.2 ± 1.8
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. (Hypothetical Data)
Table 2: Relative Protein Expression of Tight Junctions and Nrf2
Treatment GroupConcentration (µM)Claudin-5 (Fold Change)Occludin (Fold Change)ZO-1 (Fold Change)Nrf2 (Fold Change)
Vehicle Control0 (0.1% DMSO)1.00 ± 0.081.00 ± 0.091.00 ± 0.111.00 ± 0.12
This compound10.95 ± 0.070.98 ± 0.080.96 ± 0.101.15 ± 0.14
This compound100.72 ± 0.060.78 ± 0.070.81 ± 0.091.85 ± 0.21
This compound500.45 ± 0.050.51 ± 0.06 0.55 ± 0.072.54 ± 0.28
This compound1000.28 ± 0.040.33 ± 0.05 0.39 ± 0.063.12 ± 0.35***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. (Hypothetical Data)
Table 3: Intracellular ROS Levels
Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)
Vehicle Control0 (0.1% DMSO)100 ± 12
This compound1115 ± 14
This compound10185 ± 21
This compound50320 ± 35**
This compound100450 ± 48***
p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. (Hypothetical Data)

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway of this compound-induced BBB disruption.

This compound Signaling Pathway IPPD_Q This compound ROS Increased ROS IPPD_Q->ROS Nrf2 Nrf2 Activation ROS->Nrf2 TJ_disruption Tight Junction Disruption (Claudin-5, Occludin, ZO-1) ROS->TJ_disruption Permeability Increased BBB Permeability TJ_disruption->Permeability

Caption: Hypothesized signaling pathway of this compound-induced BBB disruption.

Conclusion

This application note provides a comprehensive set of protocols for investigating the effects of this compound on an in vitro model of the blood-brain barrier. By utilizing a co-culture system and a suite of well-established assays, researchers can effectively assess changes in barrier integrity, tight junction protein expression, and the role of oxidative stress. The presented methodologies offer a robust framework for elucidating the potential neurotoxic mechanisms of this compound and other environmental contaminants.

References

Application of IPPD-Q in aquatic toxicology research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: IPPD-Q in Aquatic Toxicology Research

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine quinone (this compound) is a transformation product of IPPD, an antioxidant used in rubber products to prevent degradation from ozone and oxidation.[1] Like the more widely studied 6PPD-quinone (6PPD-Q), this compound is released into the environment from sources such as tire wear particles and has been detected in various environmental compartments, including urban runoff, roadside soils, and sediments.[2][3][4] While the acute toxicity of 6PPD-Q, particularly to salmonid species, has been a major focus of recent aquatic toxicology research, the effects of this compound are less well understood.[5][6] These application notes provide an overview of the current understanding of this compound's aquatic toxicity, methods for its study, and protocols for relevant experiments.

Toxicological Profile of this compound

Current research suggests that the toxicity of p-phenylenediamine (PPD) quinones can vary significantly based on their specific chemical structure.[6] While 6PPD-Q has been identified as acutely toxic to several fish species, some studies indicate that this compound may be less toxic. For instance, one study reported that while 6PPD-Q had toxic effects on Coho salmon cell lines and juvenile rainbow trout, IPPD-quinone did not show toxicity to either.[5][7] However, another study on the aquatic bacterium Vibrio fischeri found that the bioluminescence inhibition EC50 of a range of PPD-quinones was between 1.76-15.6 mg/L, suggesting a broader toxicological threat from this class of compounds.[8]

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the aquatic toxicity of this compound and provides a comparison with the more extensively studied 6PPD-Q.

CompoundSpeciesEndpointValueReference
This compoundRainbow Trout (Oncorhynchus mykiss)96h LC50No toxicity observed up to 13 µg/L[6]
6PPD-QCoho Salmon (Oncorhynchus kisutch)96h LC500.095 µg/L[6]
6PPD-QRainbow Trout (Oncorhynchus mykiss)96h LC500.79 µg/L[6]
This compoundVibrio fischeriEC501.76-15.6 mg/L (range for 18 PPD-Qs)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's aquatic toxicity. Below are protocols for key experiments.

Protocol 1: Acute Toxicity Testing in Fish

This protocol is adapted from studies assessing the acute toxicity of PPD-quinones in fish, such as rainbow trout.[6][9]

Objective: To determine the 96-hour median lethal concentration (LC50) of this compound in a model fish species.

Materials:

  • Glass aquaria

  • Dechlorinated, aerated water with controlled pH and temperature

  • This compound standard

  • Solvent carrier (e.g., DMSO)

  • Juvenile fish of a selected species (e.g., Rainbow Trout)

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

Procedure:

  • Acclimation: Acclimate fish to laboratory conditions for at least one week prior to the experiment.

  • Test Solutions: Prepare a stock solution of this compound in a solvent carrier. Create a series of test concentrations by diluting the stock solution in the test water. Include a solvent control and a negative control (test water only).

  • Exposure: Randomly assign fish to the different test aquaria (e.g., 10 fish per tank). Expose the fish to the various concentrations of this compound for 96 hours under static or semi-static conditions.

  • Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) at 24, 48, 72, and 96 hours.

  • Water Quality: Monitor and maintain water temperature, pH, and dissolved oxygen levels within the optimal range for the test species throughout the experiment.

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using appropriate statistical methods (e.g., probit analysis).

Protocol 2: Vibrio fischeri Bioluminescence Inhibition Assay

This protocol is based on methods used to assess the acute toxicity of chemicals to aquatic bacteria.[8]

Objective: To determine the median effective concentration (EC50) of this compound that causes a 50% reduction in the bioluminescence of Vibrio fischeri.

Materials:

  • Freeze-dried Vibrio fischeri

  • Reconstitution solution

  • Test tubes or cuvettes

  • Luminometer

  • This compound standard

  • Diluent (e.g., 2% NaCl solution)

Procedure:

  • Bacterial Rehydration: Rehydrate the freeze-dried Vibrio fischeri according to the manufacturer's instructions.

  • Test Solutions: Prepare a range of this compound concentrations in the diluent.

  • Exposure: Add the bacterial suspension to each test tube containing the different this compound concentrations. Include a control with only the bacterial suspension and diluent.

  • Incubation: Incubate the tubes for a specified period (e.g., 15 or 30 minutes) at a constant temperature.

  • Measurement: Measure the light output of each sample using a luminometer.

  • Data Analysis: Calculate the percentage of luminescence inhibition for each concentration relative to the control. Determine the EC50 value using a dose-response curve.

Mechanisms of Toxicity and Signaling Pathways

While specific mechanistic studies on this compound are limited, research on related quinones like 6PPD-Q and the parent compound p-phenylenediamine suggests potential modes of action.[9]

Oxidative Stress: A common toxicity mechanism for quinone compounds is the induction of oxidative stress.[8][9] Quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.[9]

Mitochondrial Dysfunction: Studies on 6PPD-Q have implicated mitochondrial dysfunction as a key event in its toxicity.[10] It is plausible that this compound could also interfere with mitochondrial function, leading to impaired energy production and triggering apoptosis.

DNA Adduct Formation: Recent research has shown that 6PPD-Q can form DNA adducts in both mammalian cells and aquatic organisms, indicating a potential genotoxic mechanism.[11]

Proposed Signaling Pathway for PPD-Quinone Induced Toxicity

The following diagram illustrates a proposed signaling pathway for toxicity induced by PPD-quinones, based on evidence from related compounds.

PPD_Quinone_Toxicity_Pathway PPD_Q PPD-Quinone (e.g., this compound) Cell Cell Membrane PPD_Q->Cell Enters Cell Mitochondria Mitochondrial Dysfunction PPD_Q->Mitochondria DNA DNA Adduct Formation PPD_Q->DNA ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) OxidativeStress->CellularDamage Apoptosis Apoptosis Mitochondria->Apoptosis DNA->Apoptosis Toxicity Aquatic Toxicity CellularDamage->Toxicity Apoptosis->Toxicity

Caption: Proposed mechanism of PPD-Quinone toxicity in aquatic organisms.

Analytical Methods

Accurate detection and quantification of this compound in environmental samples are essential for exposure assessment. The primary analytical technique used is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (HRMS).[12][13][14]

Experimental Workflow for this compound Analysis in Water Samples

IPPDQ_Analysis_Workflow Sample Water Sample Collection Filter Filtration (e.g., 1.2 µm glass microfiber filter) Sample->Filter Spike Spike with Internal Standard (e.g., isotope-labeled analog) Filter->Spike SPE Solid-Phase Extraction (SPE) (e.g., HLB cartridge) Spike->SPE Elute Elution and Concentration SPE->Elute Analyze UPLC-MS/MS Analysis Elute->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for the analysis of this compound in water samples.

Environmental Fate and Transport

Understanding the environmental fate of this compound is crucial for predicting its persistence and potential for exposure in aquatic ecosystems.

  • Formation: this compound is formed from the reaction of its parent compound, IPPD, with ozone.[5]

  • Stability: IPPD is susceptible to dark oxidation, and its degradation rate is influenced by pH, temperature, and oxygen levels.[5][15] In contrast, quinone derivatives like 6PPD-Q are more stable in the dark.[5][15]

  • Photodegradation: Both IPPD and its quinone are degraded by direct photochemistry.[5][15] Indirect photolysis mediated by hydroxyl radicals and singlet oxygen can also contribute to the degradation of the parent compound.[1]

  • Occurrence: IPPD and this compound have been detected in various environmental matrices, including surface water, stormwater, wastewater, and sediment.[2][3][16][17]

Conclusion and Future Directions

While research on the aquatic toxicology of this compound is still emerging, it is clear that this compound is a prevalent environmental contaminant that warrants further investigation. The available data suggests that while it may be less acutely toxic to some fish species than 6PPD-Q, it can still pose a risk to other aquatic organisms like bacteria. Future research should focus on:

  • Expanding the range of species tested to better understand the taxonomic sensitivity to this compound.

  • Investigating the chronic and sublethal effects of this compound exposure.

  • Elucidating the specific molecular mechanisms of this compound toxicity.

  • Developing and validating sensitive and high-throughput analytical methods for routine monitoring.

These efforts will be critical for a comprehensive ecological risk assessment of this compound and for informing potential regulatory actions.

References

Application Notes and Protocols for IPPD Photolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a widely used antioxidant in the rubber industry, primarily to protect tires from degradation by ozone and oxidation.[1][2][3] Due to tire wear and leaching, IPPD is released into the environment, where it can undergo various transformation processes.[1] Photolysis, or degradation by light, is a significant pathway for the environmental fate of IPPD.[4][5] Understanding the photolytic behavior of IPPD is crucial for assessing its environmental risk, as its transformation products may exhibit different toxicity profiles compared to the parent compound.[5][6] For instance, the oxidation of IPPD can lead to the formation of quinone-like structures.[1]

These application notes provide detailed protocols for designing and conducting IPPD photolysis studies. The focus is on determining the kinetics of photolytic degradation, identifying the resulting transformation products, and calculating the quantum yield, which is a measure of the efficiency of a photochemical reaction.[7][8] The methodologies described are intended for researchers, scientists, and drug development professionals investigating the environmental fate and stability of IPPD and similar compounds.

Core Concepts in Photolysis

Direct and Indirect Photolysis

Photolysis can occur through two primary mechanisms:

  • Direct Photolysis: The target molecule (IPPD) directly absorbs light energy, leading to its excitation and subsequent chemical transformation.

  • Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[5] These ROS then react with and degrade the target molecule.

Quantum Yield (Φ)

The quantum yield is a critical parameter in photochemical studies, representing the efficiency of a photochemical process. It is defined as the number of molecules undergoing a specific event (e.g., degradation of IPPD) divided by the number of photons absorbed by the system at a given wavelength.[7][8][9] A quantum yield of 1 indicates that for every photon absorbed, one molecule of the reactant is transformed.

Data Presentation

The following tables summarize key quantitative data from IPPD photolysis studies.

Table 1: Photolytic Degradation Kinetics of IPPD

Wavelength (nm)Light Intensity (W/m²)MediumHalf-life (t½) (hours)Rate Constant (k) (h⁻¹)Reference
Simulated Sunlight200Unfiltered River Water20.347[10]
Simulated Sunlight200Membrane-filtered River Water50.139[10]
Simulated Sunlight200Purified Water110.063[10]

Table 2: Identified Phototransformation Products of IPPD

Transformation ProductMolecular FormulaAnalytical MethodCommentsReference
Benzoquinoneimine-N-phenylC₁₂H₉NOHydrolysis StudyMajor product[10]
4-hydroxydiphenylamineC₁₂H₁₁NOHydrolysis StudyMinor product[10]
IsopropylamineC₃H₉NHydrolysis StudyDetected product[10]
IPPD-QuinoneC₁₅H₁₆N₂O₂LC-MS/MSOxidation product[11]

Experimental Protocols

Protocol 1: Photolytic Degradation of IPPD

Objective: To determine the rate of IPPD degradation under specific light conditions.

Materials and Reagents:

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD, analytical standard)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Phosphate buffer solutions (for pH control)

  • Quartz tubes or cuvettes

  • Photoreactor equipped with a specific wavelength lamp (e.g., Xenon lamp for simulated sunlight)

  • Radiometer to measure light intensity

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of IPPD Stock Solution: Prepare a stock solution of IPPD in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Spike the IPPD stock solution into ultrapure water or a relevant environmental matrix (e.g., filtered river water) to achieve a final concentration in the µg/L to mg/L range, depending on the analytical instrument's sensitivity. Ensure the final concentration of the organic solvent is minimal to avoid altering the reaction medium.

  • Experimental Setup:

    • Fill the quartz tubes with the IPPD working solution.

    • Place the tubes in the photoreactor.

    • Include dark controls (tubes wrapped in aluminum foil) to account for any non-photolytic degradation.

  • Irradiation:

    • Turn on the light source and monitor the light intensity using a radiometer.

    • Maintain a constant temperature using a cooling system.

  • Sampling: Withdraw aliquots from the tubes at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Immediately analyze the collected samples using HPLC-UV to determine the remaining concentration of IPPD.

    • The mobile phase and column conditions should be optimized for the separation of IPPD from its degradation products. A common approach is reversed-phase chromatography.

  • Data Analysis:

    • Plot the natural logarithm of the IPPD concentration versus time.

    • The degradation rate constant (k) is the negative of the slope of the resulting line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Identification of Transformation Products

Objective: To identify the major transformation products of IPPD photolysis.

Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • Formic acid or ammonium acetate (for mobile phase modification in LC-MS)

  • Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

  • Sample Generation: Follow steps 1-4 from Protocol 1 to generate samples containing the transformation products. It may be necessary to use a higher initial concentration of IPPD to generate sufficient quantities of transformation products for detection.

  • Sample Preparation: Depending on the sample matrix, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes and remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a gradient elution program to achieve chromatographic separation of the parent compound and its various transformation products.

    • The mass spectrometer should be operated in both positive and negative ionization modes to detect a wide range of compounds.

    • Perform full scan analysis to obtain the mass-to-charge ratio (m/z) of the parent and product ions.

    • Conduct fragmentation studies (MS/MS) to elucidate the structures of the identified transformation products.

  • Structure Elucidation: Compare the obtained mass spectra with known fragmentation patterns of similar compounds or use software tools for structure prediction.

Protocol 3: Determination of Quantum Yield

Objective: To determine the quantum yield of IPPD photolysis at a specific wavelength.

Materials and Reagents:

  • Same as Protocol 1, with the addition of:

  • A chemical actinometer (e.g., ferrioxalate for UV range, p-nitroanisole for broader solar spectrum)

  • Monochromatic light source (e.g., a lamp with a bandpass filter)

Procedure:

  • Actinometer Preparation and Irradiation:

    • Prepare the actinometer solution according to standard protocols.

    • Irradiate the actinometer solution in the same photoreactor and under the identical conditions (light path length, volume, stirring) as the IPPD solution for a specific time period.

  • Actinometer Analysis: Analyze the change in the actinometer (e.g., formation of Fe²⁺ for ferrioxalate) using UV-Vis spectrophotometry to determine the photon flux.

  • IPPD Irradiation and Analysis:

    • Irradiate a solution of IPPD of known concentration under the same conditions for a time period that results in a small amount of degradation (typically <10-20%) to ensure initial rate conditions.

    • Determine the change in the number of moles of IPPD using HPLC-UV.

  • Quantum Yield Calculation:

    • The quantum yield (Φ) is calculated using the following formula:

      Φ = (moles of IPPD degraded / time) / (photon flux)

    • The photon flux is the number of photons entering the solution per unit time, as determined from the actinometry experiment.

Mandatory Visualization

IPPD_Photolysis_Pathway cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis IPPD IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) Excited_IPPD Excited State IPPD* IPPD->Excited_IPPD hν (Light Absorption) Products Intermediate Products IPPD->Products + ROS Excited_IPPD->Products ROS Reactive Oxygen Species (•OH, ¹O₂) DOM Dissolved Organic Matter (Photosensitizer) DOM->ROS Quinone IPPD-Quinone Products->Quinone Oxidation Other_TPs Other Transformation Products Products->Other_TPs Further Reactions

Caption: Simplified reaction pathway for the photolysis of IPPD.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare IPPD Stock and Working Solutions C Set up Photoreactor A->C B Prepare Dark Controls D Irradiate Samples and Controls B->D C->D H Determine Photon Flux (Actinometry) C->H E Collect Samples at Time Intervals D->E F Analyze IPPD concentration (HPLC-UV) E->F G Identify Transformation Products (LC-MS/MS) E->G I Calculate Degradation Kinetics (k, t½) F->I K Calculate Quantum Yield (Φ) F->K J Elucidate Structures of Transformation Products G->J H->K

Caption: Workflow for IPPD photolysis studies.

References

Synthesis of IPPD-Q for Research Applications: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q). This compound, a quinone derivative of the widely used antioxidant IPPD, is of growing interest in toxicological and environmental research. These guidelines cover the synthetic route, purification, characterization, and relevant biological signaling pathways.

Chemical Properties and Data

This compound is a p-phenylenediamine quinone (PPD-Q). Key chemical and physical properties are summarized below.

PropertyValueReference
Formal Name 2-[(1-methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione
Synonyms N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone, IPPDQ[1]
Molecular Formula C₁₅H₁₆N₂O₂[1]
Molecular Weight 256.31 g/mol [1]
CAS Number 68054-73-9[1]
Appearance Solid
Purity (Commercial) >98%[1]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the initial formation of a mono-substituted intermediate, 2-anilino-1,4-benzoquinone, followed by a Michael addition reaction with isopropylamine.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-anilino-1,4-benzoquinone cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification and Characterization p_benzoquinone p-Benzoquinone reaction1 Michael Addition p_benzoquinone->reaction1 aniline Aniline aniline->reaction1 intermediate 2-anilino-1,4-benzoquinone reaction2 Michael Addition & Oxidation intermediate->reaction2 reaction1->intermediate isopropylamine Isopropylamine isopropylamine->reaction2 ippd_q This compound purification Column Chromatography ippd_q->purification reaction2->ippd_q characterization NMR, LC-HRMS purification->characterization Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPPDQ This compound (Oxidative Stress) Keap1 Keap1 IPPDQ->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n translocation Ub Ubiquitin Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant Genes ARE->Genes activates transcription MAPK_Pathway IPPDQ This compound (Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) IPPDQ->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) Transcription_Factors->Cellular_Response leads to

References

Dosing Protocols for IPPD-Q in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPPD-Q (N-isopropyl-N'-phenyl-p-phenylenediamine quinone) is the quinone derivative of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), an antioxidant commonly used in rubber products. The quinone derivatives of p-phenylenediamines (PPDs) are of growing interest in the scientific community due to their potential biological activity and toxicity. This document provides detailed application notes and protocols for the dosing of this compound in rodent studies, based on available data for structurally related compounds and general toxicological principles.

Disclaimer: There is a notable lack of published literature specifically detailing in vivo dosing protocols for this compound in rodent models. The following information is extrapolated from studies on the closely related compound 6PPD-quinone (6PPD-Q) and general rodent administration guidelines. Researchers should exercise caution and conduct preliminary dose-ranging studies to determine appropriate concentrations for their specific experimental endpoints.

Data Presentation: Dosing Information for PPD-Quinones in Rodent Studies

The following tables summarize quantitative data from rodent studies using the structurally similar compound 6PPD-Q. This data can serve as a starting point for designing studies with this compound.

Table 1: Intraperitoneal (IP) Administration of 6PPD-Q in Mice

Dose (mg/kg)Mouse StrainStudy DurationFrequencyKey Findings
0.4 and 4Not Specified28 daysOnce every 4 daysInduced systemic oxidative stress and disruptions in metabolic pathways.[1]
4Male BALB/cSingle injectionSingle doseBioaccumulation in the lung up to 28 days; induced severe inflammation.[2]
Not SpecifiedMale BALB/c4 weeksRepeated injectionCaused multiple organ injury, including to the liver.[3][4]

Table 2: Oral Administration of 6PPD and 6PPD-Q in Mice

CompoundDose (mg/kg)Mouse StrainStudy DurationFrequencyKey Findings
6PPD & 6PPD-Q10, 30, and 100C57BL/66 weeksDaily (oral gavage)Dose-dependent bioaccumulation in the liver; induced hepatotoxicity.

Table 3: Acute Oral Toxicity of IPPD (Parent Compound) in Rats

CompoundLD50 (mg/kg)SpeciesRoute
IPPD~800RatOral

Experimental Protocols

The following are detailed methodologies for common administration routes in rodent studies. These should be adapted based on the specific research question, the chosen solvent for this compound, and the results of preliminary dose-finding experiments.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is a standard method for systemic administration of a substance.

Materials:

  • This compound solution in a sterile, biocompatible vehicle (e.g., corn oil, sterile saline with a solubilizing agent)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol or other suitable disinfectant

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Dose Calculation: Accurately weigh the mouse and calculate the required volume of the this compound solution to be administered. The injection volume should ideally be less than 10 mL/kg.[5]

  • Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and forelimbs.

  • Injection Site Identification: Position the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[6]

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity. Before injecting, gently pull back the plunger to ensure no fluid (e.g., urine or intestinal contents) is aspirated.[6][7]

  • Administration: Inject the calculated volume of the this compound solution smoothly and steadily.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Protocol 2: Oral Gavage in Rats

Oral gavage is used for the direct administration of substances into the stomach.

Materials:

  • This compound suspension or solution in a suitable vehicle

  • Sterile oral gavage needles (stainless steel, appropriate size for rats, e.g., 18-20 gauge)

  • Sterile syringes

  • Animal scale

  • Appropriate PPE

Procedure:

  • Dose Calculation: Weigh the rat and calculate the precise volume of the this compound formulation. The volume should generally not exceed 10 mL/kg.[8]

  • Animal Restraint: Securely restrain the rat to prevent movement. One common method is to hold the rat's head and neck with one hand while supporting the body.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

  • Verification of Placement: Ensure the needle has entered the esophagus and not the trachea.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound solution.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the lungs.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Toxicity

Based on studies of related PPD-quinones, the toxicity of this compound in mammalian cells is hypothesized to involve the induction of oxidative stress and the formation of DNA adducts.[9][10][11]

IPPDQ_Toxicity_Pathway IPPDQ This compound Cell Cellular Environment IPPDQ->Cell DNA DNA IPPDQ->DNA Direct Interaction ROS Reactive Oxygen Species (ROS) Cell->ROS Metabolic Activation OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) OxidativeStress->CellularDamage Inflammation Inflammation OxidativeStress->Inflammation DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis / Cell Death DNA_Adducts->Apoptosis CellularDamage->Apoptosis

Caption: Proposed mechanism of this compound-induced cellular toxicity.

Experimental Workflow for a Rodent Toxicity Study

The following diagram outlines a typical workflow for assessing the toxicity of this compound in a rodent model.

Rodent_Toxicity_Workflow Start Start: Hypothesis Formulation DoseFinding Preliminary Dose-Finding Study (e.g., Acute Toxicity) Start->DoseFinding GroupAllocation Animal Acclimatization & Random Group Allocation DoseFinding->GroupAllocation Dosing This compound Administration (e.g., Oral Gavage or IP Injection) GroupAllocation->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint Endpoint Data Collection Monitoring->Endpoint Necropsy Necropsy & Tissue Collection (Blood, Liver, Kidney, etc.) Endpoint->Necropsy Histo Histopathology Necropsy->Histo Biochem Biochemical Assays (e.g., Oxidative Stress Markers) Necropsy->Biochem MolBio Molecular Analysis (e.g., Gene Expression) Necropsy->MolBio DataAnalysis Data Analysis & Interpretation Histo->DataAnalysis Biochem->DataAnalysis MolBio->DataAnalysis Conclusion Conclusion & Reporting DataAnalysis->Conclusion

Caption: General experimental workflow for a rodent toxicity study of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving IPPD-Q Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with N-isopropyl-N'-phenyl-p-phenylenediamine quinone-diimine (IPPD-Q). Our resources are designed to help you overcome challenges related to the low aqueous solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the solubility of this compound for in vitro experiments.

Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?

A1: this compound is a hydrophobic compound with very low solubility in water. Direct addition of a concentrated stock solution (typically in DMSO) to an aqueous medium can cause it to immediately precipitate out of solution. This is a common issue for compounds with poor aqueous solubility. The organic solvent, like DMSO, is miscible with water, but the compound dissolved in it is not, leading to precipitation.

Q2: What is the best solvent to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. It is sparingly soluble in DMSO, in the range of 1-10 mg/mL.[1] Acetonitrile can also be used, but the solubility is lower (0.1-1 mg/mL).[1] For cell-based assays, it is crucial to use a high-quality, sterile-filtered DMSO.

Q3: How can I prepare my working solutions of this compound in cell culture medium without precipitation?

A3: A multi-step dilution process is recommended to prevent precipitation. A widely used and effective method involves the use of a carrier protein, such as fetal bovine serum (FBS), to stabilize the compound in the aqueous environment of the cell culture medium. A detailed protocol for this method is provided in the "Experimental Protocols" section below.

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v). It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your experiments.

Q5: Are there other methods to improve the solubility of this compound in aqueous solutions?

A5: Yes, other methods can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound. One common technique is the use of cyclodextrins. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their solubility in water. While specific data on the use of cyclodextrins with this compound is limited, it is a viable approach to consider for formulation development.

Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in common laboratory solvents. Currently, there is limited publicly available quantitative data on the solubility of this compound in co-solvent mixtures (e.g., DMSO/water) or with solubility enhancers.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Sparingly soluble (1-10 mg/mL)[1]
AcetonitrileSlightly soluble (0.1-1 mg/mL)[1]
WaterInsoluble[2]
EthanolData not available
MethanolData not available

Experimental Protocols

Here we provide a detailed methodology for preparing this compound solutions for in vitro experiments, designed to minimize precipitation and ensure consistent results.

Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays

This protocol utilizes a three-step dilution method to improve the stability of this compound in aqueous cell culture medium.

Materials:

  • This compound powder

  • High-quality, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. If necessary, brief sonication or warming to 37°C can be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Intermediate Dilution in Fetal Bovine Serum (FBS):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • In a sterile tube, perform an intermediate dilution of the DMSO stock solution into pure, pre-warmed (37°C) FBS. For example, dilute the 10 mM stock 1:10 in FBS to obtain a 1 mM solution.

    • Mix gently but thoroughly by flicking the tube or pipetting up and down slowly to avoid frothing. This step allows the hydrophobic this compound to associate with proteins in the serum, which helps to keep it in solution.

  • Final Dilution in Complete Cell Culture Medium:

    • Prepare the final working concentrations by diluting the this compound/FBS mixture into pre-warmed (37°C) complete cell culture medium.

    • Add the appropriate volume of the this compound/FBS solution to the medium and mix immediately by gentle inversion or swirling.

    • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically ≤ 0.5%).

Workflow for Preparing this compound Working Solution

G cluster_0 Step 1: Stock Solution cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution A This compound Powder C 10 mM this compound in DMSO (Store at -20°C / -80°C) A->C B 100% DMSO B->C E 1 mM this compound in FBS C->E 1:10 Dilution D Pre-warmed FBS (37°C) D->E G Final Working Concentrations (e.g., 1-100 µM) E->G Serial Dilutions F Pre-warmed Complete Cell Culture Medium (37°C) F->G

Caption: A three-step workflow for the preparation of this compound working solutions.

Mandatory Visualization: Signaling Pathway

Based on available literature, p-phenylenediamines, a class of compounds to which this compound belongs, have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a key regulator of cellular processes and is known to interact with other critical signaling pathways, including the EGFR and mTOR pathways. The following diagram illustrates a plausible signaling cascade initiated by this compound.

Plausible Signaling Pathway of this compound

G cluster_MAPK MAPK Pathway cluster_EGFR_mTOR EGFR/mTOR Pathway IPPDQ This compound MAPKKK MAPKKK IPPDQ->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK1/2) MAPKK->MAPK Phosphorylation EGFR EGFR MAPK->EGFR Modulates mTOR mTOR EGFR->mTOR Activation Downstream Downstream Effects (Proliferation, Survival, etc.) mTOR->Downstream

References

Troubleshooting IPPD-Q instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) in aqueous solutions. This guide is designed to address common issues related to stability, solubility, and experimental setup that may arise during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions a concern?

A1: this compound is the quinone derivative of the p-phenylenediamine (PPD) antioxidant, IPPD. PPDs are used in various industrial applications, and their quinone transformation products are of environmental and toxicological interest. The stability of this compound in aqueous solutions is a critical factor for in vitro and environmental studies as its degradation can lead to inaccurate and irreproducible results. Factors such as pH, temperature, and light exposure can significantly impact its stability.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: The primary degradation pathway for this compound and other p-phenylenediamine quinones in aqueous environments is photodegradation, particularly under UV light. While this compound is considered to be more stable in the dark compared to its parent compound IPPD, prolonged exposure to light can lead to its breakdown. Hydrolysis and microbial degradation are also potential, albeit slower, degradation pathways depending on the specific experimental conditions.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its low aqueous solubility, this compound stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.[1] For short-term storage (days to weeks), stock solutions can be kept at 0-4°C in the dark.[2] For long-term storage (months to years), it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.[1][2] Always use glass vials with screw caps and Teflon liners for storage to prevent solvent evaporation.

Q4: What are the known biological effects and signaling pathways affected by this compound?

A4: this compound and other PPD-quinones are known to exhibit toxicity. Studies suggest that their toxic mechanisms may involve the disruption of crucial cellular signaling pathways. For instance, PPD-quinones have been implicated in the modulation of the MAPK signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[3][4] Molecular docking studies have also indicated that this compound can bind to key proteins such as MTOR, SRC, EGFR, and CASP3, suggesting potential interference with their associated pathways.[3]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous buffer or cell culture medium.

  • Question: I observed a precipitate when I diluted my this compound stock solution into my aqueous experimental medium. What could be the cause and how can I resolve this?

  • Answer: This is likely due to the low aqueous solubility of this compound. When the concentration of the organic solvent from the stock solution is diluted in the aqueous medium, the solubility of this compound can decrease significantly, leading to precipitation.

    Solutions:

    • Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of this compound may keep it within its solubility limit in the aqueous medium.

    • Minimize the percentage of organic solvent: While preparing working solutions, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[5]

    • Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to ensure rapid and even dispersion. This can help prevent localized high concentrations that promote precipitation.

    • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to the experimental temperature before adding the this compound stock solution can sometimes improve solubility.

Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.

  • Question: My experimental results with this compound are not reproducible, and the observed effect is less than anticipated. Could this be a stability issue?

  • Answer: Yes, inconsistent results are often indicative of compound instability. This compound can degrade under certain conditions, leading to a lower effective concentration and reduced activity.

    Troubleshooting Steps:

    • Protect from light: this compound is susceptible to photodegradation. Ensure that all solutions containing this compound are protected from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

    • Control temperature: Higher temperatures can accelerate degradation. Maintain a consistent and appropriate temperature throughout your experiment and for the storage of your solutions.

    • Check the pH of your medium: While PPD-quinones are generally more stable across a range of pH values compared to their parent compounds, extreme pH values could potentially affect stability. Ensure your buffer system is robust.

    • Prepare fresh solutions: Prepare working solutions of this compound fresh for each experiment from a properly stored stock solution to minimize degradation over time.

    • Solvent Control: Always include a solvent control (the same concentration of the organic solvent used for the stock solution) in your experiments to account for any effects of the solvent itself.

Issue 3: Potential for interaction with components in cell culture media.

  • Question: Could components in my cell culture medium be interacting with and inactivating this compound?

  • Answer: Cell culture media are complex mixtures containing amino acids, vitamins, and other components that could potentially interact with experimental compounds. For instance, some vitamins are known to be reactive and can degrade or be degraded by other media components, a process that can be enhanced by light exposure.[6] While specific interactions with this compound are not well-documented, it is a possibility.

    Recommendations:

    • Simplified buffer systems: If feasible for your experimental question, consider conducting initial characterization experiments in a simpler, defined buffer system (e.g., PBS) to minimize potential interactions.

    • Monitor compound concentration: If you have access to analytical instrumentation such as HPLC, you can monitor the concentration of this compound in your cell culture medium over the course of your experiment to directly assess its stability.

Data Presentation

Table 1: Stability of PPD-Quinones in Aqueous Solutions

CompoundpHTemperature (°C)ConditionsHalf-life / Degradation
6PPD-Q5, 7, 920-22Deionized water, in the dark~26% loss over 47 days[7]
6PPD-QNot specified23Dechlorinated tap water33 hours[7]
IPPD725Deionized water99% hydrolysis after 24 hours[8]
This compound719Phosphate buffer, in the darkMore stable than IPPD[9]

Note: Specific quantitative stability data for this compound across a range of conditions is limited. The data for 6PPD-Q, a structurally similar compound, is provided for reference. IPPD is significantly less stable than its quinone form.

Table 2: Solubility of this compound

SolventSolubility
AcetonitrileSlightly soluble (0.1-1 mg/ml)[1]
DMSOSparingly soluble (1-10 mg/ml)[1]
WaterLow solubility

Experimental Protocols

Protocol 1: General Procedure for Assessing the Photostability of this compound in an Aqueous Solution

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a known concentration.

    • Dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is minimal.

  • Sample Preparation:

    • Divide the this compound aqueous solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or glass vials).

    • Light-Exposed Samples: One set of samples will be exposed to the light source.

    • Dark Control Samples: Wrap the second set of samples completely in aluminum foil to serve as dark controls. This will allow for the assessment of degradation that is not due to light.

  • Light Exposure:

    • Place the light-exposed and dark control samples in a photostability chamber.

    • Expose the samples to a light source that provides a combination of cool white fluorescent and near-ultraviolet lamps.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[10][11]

    • Monitor and control the temperature during the exposure to minimize thermal degradation.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the concentration of this compound in each aliquot using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • A suitable HPLC method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

  • Data Analysis:

    • Plot the concentration of this compound versus time for both the light-exposed and dark control samples.

    • Calculate the degradation rate and half-life of this compound under the specified light conditions.

    • Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Visualizations

IPPDQ_Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Solution Precipitation Precipitation in Aqueous Solution Low_Solubility Low Aqueous Solubility Precipitation->Low_Solubility Inconsistent_Results Inconsistent/Low Activity Degradation Compound Degradation Inconsistent_Results->Degradation Adjust_Concentration Lower Final Concentration Low_Solubility->Adjust_Concentration Optimize_Solvent Minimize Organic Solvent Low_Solubility->Optimize_Solvent Mixing_Technique Improve Mixing Technique Low_Solubility->Mixing_Technique Protect_From_Light Protect from Light Degradation->Protect_From_Light Control_Temperature Control Temperature Degradation->Control_Temperature Fresh_Solutions Prepare Fresh Solutions Degradation->Fresh_Solutions

Caption: Troubleshooting workflow for this compound instability.

PPD_Quinone_Toxicity_Pathway cluster_cellular_effects Cellular Effects cluster_pathways Affected Pathways cluster_outcome Toxicological Outcome PPD_Quinone PPD-Quinone (e.g., this compound) ROS_Production Increased ROS Production PPD_Quinone->ROS_Production Signaling_Disruption Signaling Pathway Disruption PPD_Quinone->Signaling_Disruption Cell_Toxicity Cell Toxicity / Apoptosis ROS_Production->Cell_Toxicity MAPK_Pathway MAPK Signaling Signaling_Disruption->MAPK_Pathway Other_Pathways Binding to MTOR, SRC, EGFR, CASP3 Signaling_Disruption->Other_Pathways MAPK_Pathway->Cell_Toxicity Other_Pathways->Cell_Toxicity

Caption: Proposed toxicity pathway for PPD-Quinones.

References

How to minimize matrix effects in IPPD-Q sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IPPD-Q sample analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: A matrix effect is the alteration of ionization efficiency for an analyte, such as this compound (N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone), due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] The "matrix" consists of all components within a sample other than the analyte itself. These effects can lead to ion suppression (a decrease in the analytical signal) or ion enhancement (an increase in the signal), both of which compromise the accuracy and reliability of quantitative analysis.[1][2] Given that this compound is often analyzed in complex environmental or biological samples like soil, water, or plasma, matrix effects are a significant challenge.[3][4]

Q2: Why are matrix effects a significant problem in quantitative analysis?

A2: Matrix effects are a major concern because they directly impact the fundamental parameters of a bioanalytical method.[5] They can lead to:

  • Inaccurate Quantification: Signal suppression can cause an underestimation of the this compound concentration, while enhancement can lead to an overestimation.[1]

  • Poor Precision and Reproducibility: Variations in the matrix composition between different samples can cause the matrix effect to differ, leading to inconsistent and unreliable results.[2]

  • Reduced Sensitivity: Significant ion suppression can raise the limit of quantification (LOQ), making it difficult to detect this compound at trace levels.[1]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary experimental methods to assess the presence and magnitude of matrix effects:

  • Post-Column Infusion (Qualitative Assessment): This technique helps identify at what points in the chromatogram ion suppression or enhancement occurs.[5][6][7] A constant flow of an this compound standard solution is infused into the mobile phase after the analytical column but before the mass spectrometer's ion source.[5] A blank, extracted sample matrix is then injected.[5] Any dips or rises in the constant signal baseline for this compound indicate the retention times where matrix components are causing interference.[5][6]

  • Post-Extraction Spike (Quantitative Assessment): This is the standard method to quantify the extent of matrix effects.[1][5] It involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent at the same concentration.[1] The result is expressed as the Matrix Factor (MF).[1]

Troubleshooting Guide: Minimizing Matrix Effects

Issue: My this compound quantification shows poor accuracy, precision, and reproducibility.

This is a classic symptom of unaddressed matrix effects. The following workflow and detailed protocols can help you identify, quantify, and mitigate these interferences.

Workflow for Mitigating Matrix Effects

// Connections Start -> Assess; Assess -> Qual [label=" Qualitative"]; Assess -> Quant [label="Quantitative "]; Qual -> Result; Quant -> Result; Result -> Mitigate [label="Yes"]; Mitigate -> Prep; Mitigate -> Chrom; Mitigate -> MS; {Prep, Chrom, MS} -> Correct; Correct -> SIL; Correct -> MMC; {SIL, MMC} -> Validate; Validate -> End; Result -> End [label="No / Negligible"]; } dot Caption: Workflow for identifying, mitigating, and correcting matrix effects in sample analysis.

Step 1: Quantify the Matrix Effect

Before optimizing, it's crucial to quantify the effect using the post-extraction spike method.

Experimental Protocol: Quantitative Assessment via Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., acetonitrile or mobile phase) at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Take a blank matrix sample (e.g., control plasma, clean soil extract) that is free of this compound. Process it through your entire sample preparation procedure. Spike the final, clean extract with this compound to the same low and high QC concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Take a blank matrix sample and spike it with this compound at low and high QC concentrations before the sample preparation procedure. Process this sample. (This set is for determining recovery).

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculation: Use the peak areas from Sets A and B to calculate the Matrix Factor (MF).

ParameterFormulaInterpretation
Matrix Factor (MF) MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)MF > 1.0: Ion EnhancementMF = 1.0: No Matrix EffectMF < 1.0: Ion Suppression
Recovery (RE) RE (%) = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100Measures the efficiency of the extraction procedure.
IS-Normalized MF IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)Should be close to 1.0 for effective compensation.[1]

A matrix effect is generally considered acceptable if the IS-normalized MF is between 0.85 and 1.15.

Step 2: Implement Mitigation and Correction Strategies

If the matrix effect is significant, employ one or more of the following strategies.

Strategy 1: Optimize Sample Preparation (Most Effective)

The primary goal is to remove interfering matrix components before analysis.[5][8]

  • Solid-Phase Extraction (SPE): Offers high selectivity for cleaning complex samples.[8][9]

    • General Protocol (for Quinones in Water):

      • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.[10][11] Do not let the sorbent dry out.[11]

      • Loading: Load the pre-treated water sample onto the cartridge at a slow, steady flow rate.

      • Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic mix) to remove polar interferences while retaining this compound.

      • Elution: Elute this compound with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[10]

      • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous and organic).[4]

    • General Protocol (for Organics in Soil Extract):

      • Solvent Addition: To an aqueous solution of the initial soil extract, add an immiscible organic solvent (e.g., ethyl acetate, hexane).[3][4] The choice of solvent depends on the polarity of this compound.

      • Mixing: Shake the mixture vigorously in a separatory funnel to facilitate the transfer of this compound into the organic phase.

      • Separation: Allow the layers to separate. Collect the organic layer containing the analyte.[12]

      • Drying & Reconstitution: Dry the organic extract (e.g., using anhydrous sodium sulfate), evaporate, and reconstitute in the mobile phase.

  • Sample Dilution: A simple method where the sample is diluted with the mobile phase.[13] This reduces the concentration of both the analyte and matrix components, but may compromise sensitivity if this compound levels are low.[5][13]

Strategy 2: Enhance Chromatographic Separation

The goal is to chromatographically separate the this compound peak from co-eluting interferences identified during post-column infusion.[8][13]

  • Modify Gradient: Adjust the gradient slope to increase the separation between peaks.

  • Change Mobile Phase: Experiment with different organic solvents (acetonitrile vs. methanol) or additives.[14] Acetonitrile often results in less signal suppression compared to methanol.[13]

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and improve separation.

Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the gold standard for compensating for matrix effects. A SIL-IS (e.g., this compound-d5) is chemically identical to the analyte but has a different mass.

  • Principle: The SIL-IS is added to all samples and standards at the beginning of the sample preparation process. It co-elutes with this compound and experiences the same extraction inefficiencies and ionization suppression/enhancement.[15]

  • Quantification: Quantification is based on the peak area ratio of the analyte to the SIL-IS.[8] Because both are affected proportionally, the ratio remains constant and accurate despite variations in matrix effects.

| Comparison of Mitigation & Correction Strategies | | :--- | :--- | :--- | | Strategy | Advantages | Disadvantages | | Sample Preparation (SPE/LLE) | Directly removes interferences, reduces ion source contamination.[8][9] | Can be time-consuming, may have analyte loss. | | Chromatographic Optimization | No extra sample handling, separates isomers. | Can increase run times, may not resolve all interferences.[5] | | Sample Dilution | Simple and fast.[13] | Reduces sensitivity, not suitable for trace analysis.[5][13] | | SIL-Internal Standard | Highly effective at compensating for matrix effects and extraction variability. | Can be expensive, requires synthesis for novel compounds. | | Matrix-Matched Calibration | Compensates for matrix effects by mimicking them in the standards.[8] | Difficult to obtain a truly blank matrix, can be labor-intensive.[5][16] | | Change Ionization Source | APCI is often less susceptible to matrix effects than ESI for certain compounds.[13][17][18] | Analyte must be amenable to the alternative ionization method; may have lower sensitivity.[17] |

References

Technical Support Center: Optimizing IPPD-Q Extraction from Sediment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q) from sediment samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from sediment samples?

A1: The primary methods for extracting this compound and other p-phenylenediamine-quinones (PPD-Qs) from sediment are Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and traditional Soxhlet extraction. These are typically followed by a cleanup step, such as Solid-Phase Extraction (SPE), before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: Which solvents are most effective for this compound extraction from sediment?

A2: Dichloromethane (DCM) and hexane mixtures are commonly used for extracting PPD-Qs. For instance, a 1:1 (v/v) mixture of DCM and hexane has been shown to be effective for pressurized liquid extraction of similar compounds.[1] Acetonitrile and mixtures of hexane and ethyl acetate are also frequently employed in extraction protocols. The choice of solvent can significantly impact extraction efficiency, and a combination of polar and non-polar solvents often yields the best results.

Q3: Why is an internal standard, such as an isotopically labeled this compound, important?

A3: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. It is crucial for accurately quantifying this compound concentrations as it helps to correct for matrix effects—signal suppression or enhancement caused by co-extracted compounds from the sediment—and for any analyte loss during sample preparation and analysis.[2][3]

Q4: What is the recommended analytical technique for detecting and quantifying this compound?

A4: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely applied technique for the analysis of PPD-Qs. This method offers high sensitivity and selectivity, which is necessary for detecting the low concentrations of this compound often found in environmental samples. The mass spectrometer is typically operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Q5: How can I minimize the degradation of this compound during the extraction process?

A5: PPD-Qs can be susceptible to degradation. To minimize this, it is advisable to work with samples expeditiously, store them at low temperatures (e.g., 4°C), and protect them from light by using amber glassware. Adding an antioxidant protector, such as glutathione, to the sample has also been employed to prevent analyte degradation.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound from sediment samples.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Inefficient Extraction: The chosen solvent may not be optimal for the sediment type, or the extraction parameters (time, temperature) may be insufficient. 2. Analyte Degradation: this compound may have degraded during sample storage or processing. 3. Strong Analyte-Matrix Binding: this compound can be strongly adsorbed to sediment particles, especially those with high organic carbon content.1. Optimize Extraction: Experiment with different solvent mixtures (e.g., DCM/hexane, acetonitrile). For PLE, optimize temperature and the number of extraction cycles.[5][6] For UAE, adjust sonication time and power. 2. Preserve Sample Integrity: Store samples at 4°C and protect from light. Analyze samples as quickly as possible after collection. Consider adding a protective agent like glutathione during extraction.[4] 3. Enhance Desorption: Increase extraction temperature and pressure (for PLE). Ensure the sediment is well-homogenized and has a fine particle size to maximize solvent contact.
High Variability in Replicate Samples 1. Inhomogeneous Sample: The sediment sample may not be uniform, leading to different concentrations of this compound in different aliquots. 2. Inconsistent Sample Processing: Variations in extraction time, solvent volume, or handling between replicates.1. Homogenize Thoroughly: Dry, sieve, and thoroughly mix the sediment sample before taking subsamples for extraction. 2. Standardize Procedures: Ensure that every replicate is processed identically. Use calibrated equipment and follow the protocol precisely for each sample.
Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects) 1. Co-elution of Interfering Compounds: Organic matter and other compounds co-extracted from the sediment can interfere with the ionization of this compound in the mass spectrometer source.[2][4] 2. High Salt Content: Can also affect ionization efficiency.1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[2] 2. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) step after the initial extraction. Hydrophilic-Lipophilic Balance (HLB) cartridges are often effective for this purpose.[4] 3. Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from interfering compounds. 4. Dilute the Extract: If the concentration of this compound is high enough, diluting the extract can reduce the concentration of interfering matrix components.
Poor Chromatographic Peak Shape 1. Contaminated LC System: Buildup of matrix components on the column or in the system. 2. Incompatible Reconstitution Solvent: The solvent used to redissolve the final extract may not be compatible with the initial mobile phase.1. Clean the System: Use a guard column and regularly flush the LC system and column. 2. Match Solvents: Ensure the final extract is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase.

Quantitative Data and Experimental Protocols

Data Presentation: Comparison of Extraction Methods for Organic Pollutants in Sediment

While direct comparative data for this compound is limited, studies on similar organic pollutants in sediment provide valuable insights.

Extraction Method Typical Solvents Temperature Time Relative Recovery/Efficiency Reference
Pressurized Liquid Extraction (PLE) n-Hexane/DCM (e.g., 4:1 v/v)100-150°C2-3 cycles of 5 minHigh; often better than Soxhlet for certain compounds.[5][6][7]
Soxhlet Extraction Toluene or Hexane/AcetoneBoiling point of solvent16-24 hoursGood, but time and solvent consuming.[8][9]
Ultrasound-Assisted Extraction (UAE) Methanol/DCM (e.g., 2:1 v/v)Room Temperature - 60°C15-30 minGood; faster and uses less solvent than Soxhlet.[10]
Experimental Protocols

1. Protocol for Ultrasound-Assisted Extraction (UAE) followed by SPE Cleanup

This protocol is a generalized procedure based on methods for extracting organic compounds from sediment.

  • Sample Preparation: Homogenize the freeze-dried sediment sample by sieving.

  • Spiking: Spike a known amount of isotopically labeled this compound internal standard into the sediment sample.

  • Extraction:

    • To approximately 5 grams of sediment, add 20 mL of an extraction solvent (e.g., acetonitrile or a 1:1 mixture of dichloromethane and hexane).

    • Vortex the sample briefly to ensure the sediment is fully wetted.

    • Place the sample in an ultrasonic bath for 30 minutes.

  • Separation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to pellet the sediment.

  • Collection: Decant the supernatant (the solvent extract) into a clean tube.

  • Repeat: Repeat the extraction (steps 3-5) on the sediment pellet with a fresh aliquot of solvent and combine the supernatants.

  • Cleanup (Solid-Phase Extraction - SPE):

    • Condition an HLB SPE cartridge with methanol followed by deionized water.

    • Dilute the combined solvent extract with water to reduce the organic solvent concentration.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the this compound from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known, small volume of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

2. Protocol for Pressurized Liquid Extraction (PLE)

This protocol is based on optimized methods for extracting persistent organic pollutants from sediment.

  • Sample Preparation: Mix approximately 5-10 grams of homogenized, dried sediment with a drying agent like diatomaceous earth.

  • Cell Loading: Place the mixture into a PLE extraction cell. Add any in-cell cleanup sorbents (e.g., activated silica) if desired.

  • Spiking: Add the isotopically labeled internal standard directly to the cell.

  • Extraction Parameters:

    • Solvent: Dichloromethane/n-Heptane (1:1, v/v) or Hexane/Dichloromethane (4:1, v/v).[5]

    • Temperature: 100-150°C.[1][6][7]

    • Pressure: ~1500 psi.

    • Cycles: 2-3 static cycles of 5-10 minutes each.

  • Collection: The instrument will automatically perform the extraction and collect the solvent extract.

  • Cleanup: The extract may be clean enough for direct analysis, or it can be further purified using SPE as described in the UAE protocol.

  • Final Preparation: Concentrate the extract, and perform a solvent exchange if necessary, before reconstituting for LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Purification cluster_analysis Analysis start Sediment Sample homogenize Homogenize & Dry start->homogenize spike Spike with Internal Standard homogenize->spike uae Ultrasound-Assisted Extraction (UAE) spike->uae ple Pressurized Liquid Extraction (PLE) spike->ple spe Solid-Phase Extraction (SPE Cleanup) uae->spe ple->spe concentrate Concentrate & Reconstitute spe->concentrate lcms LC-MS/MS Analysis concentrate->lcms

Caption: Experimental workflow for this compound extraction from sediment.

Troubleshooting_Tree start Low or No this compound Recovery? check_extraction Review Extraction Protocol start->check_extraction Yes check_ms Signal Suppression in MS? start->check_ms No, but peak area is low solvent_ok Solvent Choice Appropriate? check_extraction->solvent_ok test_solvents Test different solvent mixtures (e.g., DCM/Hexane, ACN) solvent_ok->test_solvents No params_ok Parameters Optimal? (Time, Temp, Cycles) solvent_ok->params_ok Yes reanalyze Re-analyze Sample test_solvents->reanalyze optimize_params Increase temp/time/cycles (within validated limits) params_ok->optimize_params No params_ok->check_ms Yes optimize_params->reanalyze is_used Using Isotope-Labeled Internal Standard? check_ms->is_used use_is Implement IS for quantification is_used->use_is No cleanup_ok SPE Cleanup Sufficient? is_used->cleanup_ok Yes use_is->reanalyze optimize_cleanup Optimize SPE protocol (e.g., different sorbent/solvents) cleanup_ok->optimize_cleanup No cleanup_ok->reanalyze Yes optimize_cleanup->reanalyze

Caption: Troubleshooting decision tree for low this compound recovery.

Logical_Relationships recovery This compound Recovery temp Temperature (PLE) temp->recovery + solvent Solvent Choice solvent->recovery ++ time Time / Cycles time->recovery + cleanup Cleanup Efficiency (SPE) cleanup->recovery ++ matrix Sediment Matrix (High OM) matrix->recovery --

Caption: Key factors influencing this compound extraction efficiency.

References

Technical Support Center: Reducing Variability in IPPD-Q Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) and related p-phenylenediamine quinone (PPD-Q) toxicity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and reduce variability in their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its toxicity a concern?

A1: this compound is an oxidation product of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), an antioxidant commonly used in rubber products, particularly tires.[1] IPPD and other p-phenylenediamines (PPDs) can transform into their respective quinone derivatives (PPD-Qs) in the environment.[1] Concerns about the toxicity of PPD-Qs have grown, especially following the discovery that a related compound, 6PPD-Q, is highly toxic to certain aquatic species.[1] While this compound is generally considered less toxic than 6PPD-Q, understanding its potential for cellular damage is crucial for environmental risk assessment and toxicology studies.

Q2: What are the common mechanisms of this compound induced cytotoxicity?

A2: The primary mechanism of toxicity for quinones like this compound is the induction of oxidative stress.[2][3] Quinones are redox-active molecules that can undergo futile redox cycling within the cell. This process generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[2] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[3] This can, in turn, disrupt critical cellular signaling pathways, including the MAPK and PI3K-AKT pathways, and ultimately trigger apoptosis or necrosis.[4]

Q3: Which in vitro assays are commonly used to assess this compound toxicity?

A3: Several in vitro assays are suitable for assessing this compound cytotoxicity. These commonly include:

  • Metabolic Viability Assays (e.g., MTT, WST, Resazurin): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[5][6]

  • Cytotoxicity Assays (e.g., LDH release): These assays quantify the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes, a marker of cell death.[7][8]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays detect specific markers of programmed cell death (apoptosis).

Q4: What are the major sources of variability in this compound toxicity assays?

A4: Variability in in vitro toxicity assays can arise from several factors:

  • Cell Culture Conditions: Inconsistent cell passage number, cell seeding density, and confluency can significantly impact results.[9][10]

  • Reagent Preparation and Handling: Improper storage and handling of this compound and assay reagents can lead to degradation and inconsistent concentrations.

  • Protocol Adherence: Variations in incubation times, temperature, and procedural steps can introduce significant errors.

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Plate Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can alter compound concentrations and affect cell growth.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound toxicity experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding: Uneven distribution of cells across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider a "reverse pipetting" technique.
Edge effects: Evaporation in the outer wells of the microplate.Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier.
Compound precipitation: this compound may not be fully dissolved at higher concentrations.Visually inspect your compound dilutions for any precipitate. If observed, consider using a lower top concentration or a different solvent system (ensure solvent controls are included).
Inconsistent results between experiments Cell passage number: Using cells from a wide range of passage numbers.Maintain a consistent and narrow range of passage numbers for all experiments. It is recommended to use cells below a certain passage number (e.g., passage 20) and to regularly thaw fresh vials from a master cell bank.
Reagent variability: Inconsistent preparation of this compound stock solutions or assay reagents.Prepare fresh working solutions of this compound for each experiment from a validated stock. Ensure all reagents are within their expiration dates and stored under recommended conditions.
Variations in incubation time: Inconsistent timing for compound exposure or assay development.Use timers to ensure precise and consistent incubation periods for all plates and experiments.
Low or no toxic response observed Compound instability: Degradation of this compound in the stock solution or in the culture medium.Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions immediately before use.
Incorrect assay endpoint: The chosen assay may not be sensitive to the specific mechanism of toxicity at the selected time point.Consider using a panel of assays that measure different endpoints (e.g., viability, cytotoxicity, apoptosis) at multiple time points.
Unexpectedly high toxicity (including in vehicle controls) Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
Contamination: Bacterial, fungal, or mycoplasma contamination in cell cultures.Regularly inspect cell cultures for signs of contamination. Perform routine mycoplasma testing.

Data Presentation: Impact of Experimental Variables

The following tables summarize quantitative data on how common experimental variables can influence the results of cytotoxicity assays.

Table 1: Effect of Cell Passage Number on Cytotoxicity

Cell LineCompoundPassage RangeIC50 (µM)Fold Change
HK-2CisplatinLow (P3-P6)25.3-
High (P12-P15)48.71.9x
NCI-H441TNF-αLow (P11-20)1.2 ng/mL-
High (P41-50)2.5 ng/mL2.1x

Data is illustrative and compiled from trends reported in the literature. Actual values will vary depending on the specific experimental conditions.[9][11]

Table 2: Effect of Cell Seeding Density on EC50 Values

Cell LineCompoundSeeding Density (cells/well)EC50 (µM)
A2780Cisplatin1,000~15
4,000~8
16,000~4
SKOV-3Cisplatin1,000~20
4,000~12
16,000~5

Data is illustrative and based on trends showing that higher cell densities can lead to lower EC50 values.[10][12][13]

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:

    • Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.

    • Maximum LDH Release Control: Untreated cells that will be lysed with lysis buffer.

    • Medium Background Control: Medium without cells.

  • Incubation: Incubate the plate for the desired exposure time.

  • Lysis of Control Wells: 45-60 minutes before the end of the incubation, add lysis buffer to the maximum LDH release control wells.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Consistent Passage & Density) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep This compound Dilution Series (Freshly Prepared) treatment Add this compound & Controls compound_prep->treatment incubation_24h Incubate 24h (Attachment) cell_seeding->incubation_24h incubation_24h->treatment incubation_exp Incubate (e.g., 24-72h) treatment->incubation_exp assay_addition Add Assay Reagent (MTT or LDH Substrate) incubation_exp->assay_addition incubation_assay Incubate (Assay Development) assay_addition->incubation_assay measurement Measure Absorbance incubation_assay->measurement data_processing Calculate % Viability/ % Cytotoxicity measurement->data_processing dose_response Generate Dose-Response Curve data_processing->dose_response ec50_calc Determine EC50/IC50 dose_response->ec50_calc

Caption: Standard workflow for in vitro cytotoxicity testing of this compound.

signaling_pathway IPPDQ This compound CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) CellMembrane->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway (e.g., JNK, p38) OxidativeStress->MAPK PI3K_AKT PI3K-AKT Pathway OxidativeStress->PI3K_AKT Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria MacromoleculeDamage Macromolecule Damage (Lipids, Proteins, DNA) OxidativeStress->MacromoleculeDamage Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis Inhibition Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis CellDeath Cell Death Apoptosis->CellDeath MacromoleculeDamage->CellDeath

Caption: Generalized signaling pathway for this compound-induced cytotoxicity.

References

How to prevent degradation of IPPD-Q analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of IPPD-Q analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern for analytical purposes?

A1: this compound (N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone) is a quinone derivative of the antioxidant IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine)[1]. As a quinone, this compound can be susceptible to degradation under various environmental and experimental conditions, which can compromise the accuracy and reliability of analytical measurements.

Q2: How should solid this compound analytical standards be stored to ensure long-term stability?

A2: To ensure long-term stability of up to four years, solid this compound analytical standards should be stored at -20°C in a tightly sealed container, protected from light[1].

Q3: What are the recommended solvents and storage conditions for this compound stock solutions?

A3: Acetonitrile and DMSO are suitable solvents for preparing this compound stock solutions[1]. For optimal stability, stock solutions should be stored in amber glass vials with PTFE-lined caps at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Yes, quinone-containing compounds are generally sensitive to light. Therefore, it is crucial to protect this compound standards and solutions from light exposure by using amber vials or by wrapping the containers with aluminum foil. Photodegradation is a potential degradation pathway for this compound.

Q5: How stable is this compound in aqueous solutions?

A5: While this compound is more stable in the dark compared to its parent compound IPPD, it can still degrade in aqueous solutions[2]. The stability can be influenced by factors such as pH and temperature. It is recommended to prepare aqueous solutions fresh and analyze them promptly.

Troubleshooting Guide: Common Issues in this compound Analysis

This guide addresses common problems encountered during the analysis of this compound, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause Recommended Solution
Low or No Signal Degradation of Standard: The analytical standard may have degraded due to improper storage or handling.- Prepare a fresh stock solution from a properly stored solid standard. - Verify the storage conditions of the solid standard (-20°C, protected from light). - Minimize the exposure of solutions to light and elevated temperatures.
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source, incorrect instrument parameters, or detector malfunction.- Perform routine maintenance and calibration of the LC-MS system. - Optimize MS parameters (e.g., ionization source settings, collision energy) for this compound. - Ensure the mobile phase composition is appropriate for this compound ionization.
Inconsistent Results / Poor Reproducibility Standard Inhomogeneity: The stock or working solution is not well-mixed.- Ensure complete dissolution of the solid standard by vortexing and/or sonicating. - Thoroughly mix solutions before preparing dilutions.
Variable Degradation: The extent of degradation varies between samples and standards due to differences in handling or time before analysis.- Maintain a consistent and minimized timeframe between sample preparation and analysis. - Keep all samples and standards under the same conditions (e.g., on ice, protected from light) during the analytical run.
Carryover: Residual this compound from a previous injection is interfering with the current analysis.- Implement a robust wash cycle for the autosampler and injection port between samples. - Inject a blank solvent after high-concentration samples to check for carryover.
Unexpected Peaks in the Chromatogram Presence of Degradation Products: The analytical standard has degraded, leading to the formation of new compounds.- Prepare a fresh standard to confirm if the extra peaks are absent. - If degradation is suspected, a forced degradation study can help identify potential degradation products.
Contamination: Contamination from solvents, glassware, or the LC-MS system.- Use high-purity solvents and thoroughly clean all glassware. - Run a solvent blank to identify any background contamination.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Stock Solution (1 mg/mL)

Materials:

  • This compound analytical standard

  • LC-MS grade acetonitrile or DMSO

  • Analytical balance

  • Class A volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap

  • Sonicator

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of the solid this compound standard.

  • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (acetonitrile or DMSO) to the flask to dissolve the solid.

  • Vortex the flask for 30 seconds to aid dissolution.

  • Sonicate the flask for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the stock solution to an amber glass vial for storage.

Protocol 2: Preparation of Calibration Standards

Materials:

  • This compound standard stock solution (1 mg/mL)

  • LC-MS grade acetonitrile or methanol

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Perform serial dilutions of the 1 mg/mL stock solution to prepare a series of working standards at the desired concentrations.

  • Use the same solvent for dilution as will be used for the initial mobile phase of the LC method to ensure peak shape quality.

  • Store the calibration standards in amber vials at 4°C if they are to be used within the same day. For longer-term use, store at -20°C or -80°C.

Visualizations

Logical Workflow for Handling this compound Analytical Standards

Workflow for Handling this compound Standards cluster_storage Storage cluster_preparation Preparation cluster_analysis Analysis Solid_Standard Solid Standard (-20°C, Dark) Weighing Accurate Weighing Solid_Standard->Weighing Stock_Solution Stock Solution (-20°C or -80°C, Dark, Aliquoted) Dilution Serial Dilution for Working Standards Stock_Solution->Dilution Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Dissolution->Stock_Solution LCMS_Analysis LC-MS Analysis (Promptly) Dilution->LCMS_Analysis

Caption: A logical workflow for the handling of this compound analytical standards.

Potential Degradation Pathways of this compound

Potential Degradation Pathways for this compound IPPDQ This compound Photodegradation Photodegradation Products IPPDQ->Photodegradation Light Exposure Hydrolysis Hydrolysis Products IPPDQ->Hydrolysis Aqueous Environment (pH dependent) Oxidation Further Oxidation Products IPPDQ->Oxidation Oxidizing Agents

Caption: Factors that can potentially lead to the degradation of this compound.

Troubleshooting Decision Tree for Low Signal Intensity

Troubleshooting Low Signal for this compound Start Low or No Signal for this compound Check_Standard Check Standard Preparation and Storage History Start->Check_Standard Standard_OK Standard OK Check_Standard->Standard_OK Yes Standard_Not_OK Improper Storage or Expired Standard Check_Standard->Standard_Not_OK No Check_Instrument Check LC-MS System (Tuning, Calibration, Source) Standard_OK->Check_Instrument Prepare_Fresh Prepare Fresh Standard from Solid Stock Standard_Not_OK->Prepare_Fresh Instrument_OK Instrument OK Check_Instrument->Instrument_OK Yes Instrument_Not_OK Instrument Issue Check_Instrument->Instrument_Not_OK No Check_Method Review Analytical Method (Mobile Phase, Gradient) Instrument_OK->Check_Method Perform_Maintenance Perform Instrument Maintenance Instrument_Not_OK->Perform_Maintenance Method_OK Method OK Check_Method->Method_OK Yes Method_Not_OK Method Issue Check_Method->Method_Not_OK No Consult_Expert Consult Senior Analyst or Instrument Specialist Method_OK->Consult_Expert Optimize_Method Optimize Method Parameters Method_Not_OK->Optimize_Method

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Overcoming poor chromatographic peak shape for IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly poor peak shape, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound, or N-isopropyl-N'-phenyl-p-phenylenediamine-quinone, is an oxidized derivative of the antioxidant IPPD (N-Isopropyl-N'-phenyl-p-phenylenediamine)[1][2][3]. IPPD is commonly used in rubber products, and its transformation to this compound is of environmental and toxicological interest[4][5]. Accurate chromatographic analysis is crucial for studying its prevalence, fate, and toxicity.

Q2: What are the typical chromatographic conditions for this compound analysis?

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a common method for analyzing this compound and other p-phenylenediamine quinones[1][2][3][6]. A typical setup includes:

  • Column: A C18 column, such as a Waters Acquity HSS T3[1][3][6].

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% formic acid as an additive[1][3][6].

  • Detection: Tandem mass spectrometry (MS/MS) is frequently used for its sensitivity and selectivity[2][7].

Q3: Why am I observing poor peak shape for this compound?

Poor peak shape for this compound, such as peak tailing or fronting, can be attributed to several factors related to its chemical properties and the chromatographic system. This compound contains secondary amine functional groups which can interact with the stationary phase in undesirable ways. The estimated pKa of its parent compound, IPPD, is approximately 5.1, suggesting that the ionization state of this compound can be influenced by the mobile phase pH[8].

Troubleshooting Guide: Overcoming Poor Peak Shape

Poor chromatographic peak shape can compromise the accuracy and precision of your this compound analysis. The following sections address common peak shape problems and provide systematic troubleshooting strategies.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like this compound.

Possible Causes and Solutions:

  • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of this compound, leading to tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH with an additive like formic acid (typically 0.1%) can suppress the ionization of silanol groups and protonate the analyte, minimizing unwanted interactions. A pH below the pKa of the silanol groups (around 3.5-4.5) is generally effective.

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups, which can significantly improve the peak shape of basic compounds.

    • Solution 3: Employ a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this approach may not be suitable for MS detection due to ion suppression.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.

Issue 2: Peak Fronting

Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still occur.

Possible Causes and Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, leading to a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse: A sudden physical change in the column bed, though less common with modern columns, can lead to peak fronting. This can be caused by extreme pH or temperature.

    • Solution: Ensure that the mobile phase pH and operating temperature are within the column manufacturer's recommended ranges. If column collapse is suspected, the column will likely need to be replaced.

  • High Analyte Concentration: In some cases, very high concentrations of the analyte can lead to peak fronting.

    • Solution: Dilute the sample and reinject to see if the peak shape becomes more symmetrical.

Experimental Protocols and Data

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterRecommended Condition
Column Waters Acquity HSS T3 (1.8 µm, 2.1 x 100 mm)[1][3][6]
Mobile Phase A 0.1% Formic Acid in Water[1][3][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][3][6]
Flow Rate 0.3 mL/min[3][6]
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Gradient Start at 2% B, ramp to 100% B over ~15-20 min[1][6]
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions Monitor specific precursor and product ions for this compound
Protocol 1: Sample Preparation from Environmental Matrices

For the analysis of this compound in complex samples like water or soil, a sample preparation step is often necessary to remove interferences and concentrate the analyte.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with the elution solvent (e.g., acetonitrile) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a strong solvent like acetonitrile.

    • Evaporate the eluent and reconstitute the residue in the initial mobile phase for injection[7].

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the aqueous sample if necessary.

    • Extract the sample with an immiscible organic solvent (e.g., dichloromethane).

    • Separate the organic layer.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase[2].

Visualizing Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting poor peak shape.

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume or Dilute Sample start->check_overload overload_yes Peak Shape Improves check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No cause_overload Cause: Column Overload overload_yes->cause_overload check_pH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) overload_no->check_pH pH_yes Peak Shape Improves check_pH->pH_yes Yes pH_no No Improvement check_pH->pH_no No cause_silanol Cause: Silanol Interactions pH_yes->cause_silanol check_column Use End-Capped Column or Consider a Different Stationary Phase pH_no->check_column end_capped_yes Peak Shape Improves check_column->end_capped_yes Yes check_extra_column Check for Extra-Column Volume (Tubing, Connections) check_column->check_extra_column No cause_column Cause: Column Chemistry end_capped_yes->cause_column

Caption: Troubleshooting workflow for peak tailing of this compound.

PeakFronting_Troubleshooting start Peak Fronting Observed check_solvent Dissolve Sample in Initial Mobile Phase start->check_solvent solvent_yes Peak Shape Improves check_solvent->solvent_yes Yes solvent_no No Improvement check_solvent->solvent_no No cause_solvent Cause: Sample Solvent Incompatibility solvent_yes->cause_solvent check_concentration Dilute Sample solvent_no->check_concentration concentration_yes Peak Shape Improves check_concentration->concentration_yes Yes concentration_no No Improvement check_concentration->concentration_no No cause_concentration Cause: High Analyte Concentration concentration_yes->cause_concentration check_column Check Column Operating Conditions (pH, Temp) concentration_no->check_column column_ok Conditions within Limits check_column->column_ok Yes column_bad Conditions Exceeded check_column->column_bad No cause_collapse Possible Cause: Column Collapse column_bad->cause_collapse

Caption: Troubleshooting workflow for peak fronting of this compound.

References

Best practices for handling and storage of IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing N-Isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q), alongside troubleshooting guides and frequently asked questions for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound, or N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone, is an oxidized derivative of the antiozonant IPPD. It is classified as a p-phenylenediamine quinone (PPD-Q). It is a solid compound with limited solubility in aqueous solutions.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1] For its precursor, IPPD, it is recommended to store it in a dry, covered place with a maximum storage temperature of 50°C, away from direct sunlight.

Q3: What are the known solubility characteristics of this compound?

A3: this compound has limited solubility. It is slightly soluble in acetonitrile (0.1-1 mg/ml) and sparingly soluble in DMSO (1- 10 mg/ml).[1] Careful preparation of stock solutions and working dilutions is critical to avoid precipitation.

Q4: What safety precautions should be taken when handling this compound?

A4: While specific data for this compound is limited, precautions for the parent compound, IPPD, should be followed. This includes preventing dust formation, ensuring adequate ventilation, and avoiding contact with skin and eyes. Personal protective equipment, including gloves, and eye and face protection, is recommended. IPPD is harmful if swallowed and may cause an allergic skin reaction.

Troubleshooting Experimental Issues

Q1: I'm observing high variability between replicate wells in my cell-based assays. What could be the cause?

A1: High variability is often linked to the poor aqueous solubility of this compound. Inconsistent concentrations across wells can occur if the compound precipitates.

  • Visual Inspection: Before adding to cells, carefully inspect your final this compound dilution in the culture medium for any cloudiness or precipitate.[2]

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including a vehicle-only control.[2]

  • Preparation Method: For hydrophobic compounds like this compound, a multi-step solubilization protocol is recommended. See the detailed experimental protocol below for a suggested method.

Q2: My this compound stock solution in DMSO is clear, but it precipitates when I dilute it in my cell culture medium. How can I prevent this?

A2: This is a common issue with hydrophobic compounds.

  • Pre-warmed Media: Always add the this compound stock solution to pre-warmed (37°C) culture media to minimize temperature shock-induced precipitation.[2]

  • Serum in Dilution: Consider performing an intermediate dilution step in fetal bovine serum (FBS) before the final dilution in your complete culture medium. This can help create a more stable solution.[2]

Q3: My results from metabolic assays (e.g., MTT) and membrane integrity assays (e.g., LDH release) are conflicting. Why might this be?

A3: These assays measure different aspects of cell health. A compound can affect metabolic activity before it compromises membrane integrity. Quinones are known to be electrochemically active and can interfere with assays that rely on redox reactions, such as the MTT assay. Consider using an alternative viability assay that does not rely on cellular reduction, like a CellTiter-Glo® luminescent cell viability assay, to confirm your findings.

Quantitative Data Summary

The following tables summarize available quantitative data for this compound and related compounds.

Compound Organism/Cell Line Assay Duration Endpoint Value
This compoundVibrio fischeri (bacterium)Not SpecifiedEC502.97 mg/L[1]
This compoundRainbow Trout (Oncorhynchus mykiss)96 hoursLC50> 13 µg/L[3]
6PPD-Q (for comparison)Rainbow Trout (Oncorhynchus mykiss)96 hoursLC500.79 µg/L[3]
DPPD-Q (for comparison)Rainbow Trout (Oncorhynchus mykiss)96 hoursLC50> 50 µg/L[4]

EC50: The concentration that causes a 50% effect. LC50: The concentration that is lethal to 50% of the test subjects.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

This protocol outlines a method for preparing this compound solutions to minimize solubility issues.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS)

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C.

  • Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the DMSO stock solution in FBS. This can help to stabilize the compound.

  • Final Working Solution Preparation:

    • Serially dilute the intermediate solution (or the DMSO stock) into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations.

    • Ensure the final DMSO concentration in the wells does not exceed a non-toxic level (typically <0.5%).

    • Visually inspect the final solution for any signs of precipitation before adding it to the cells.

Protocol 2: In Vitro Cell Viability Assessment (AlamarBlue Assay)

This protocol is adapted from methods used for similar PPD-quinones and can be used to assess the cytotoxicity of this compound.[3]

Materials:

  • Target cells (e.g., CSE-119 coho salmon cell line)[3]

  • Culture medium (e.g., Leibovitz's L-15 medium with 10% FBS and 10% penicillin-streptomycin)[3]

  • 96-well cell culture plates

  • This compound working solutions (prepared as above)

  • AlamarBlue reagent

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of culture media.[3]

    • Incubate for 24 hours to allow for cell adherence.[3]

  • Cell Treatment:

    • Remove the cell media and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).[3]

  • AlamarBlue Assay:

    • After the incubation period, add 10 µL of the AlamarBlue reagent to each well.

    • Incubate for 4 hours in the dark, allowing viable cells to metabolize the reagent.[3]

  • Data Acquisition:

    • Measure the fluorescence or absorbance according to the manufacturer's instructions using a microplate reader.

  • Data Analysis:

    • Subtract the average reading of the blank control from all other readings.

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the results as a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Signaling Pathways and Experimental Workflows

Quinones are known to be reactive compounds that can induce cellular stress. While direct evidence for this compound is still emerging, a plausible mechanism of action involves the induction of oxidative stress, which in turn can activate key cellular signaling pathways like the Keap1/Nrf2 and MAPK pathways.

Logical Workflow for Troubleshooting Solubility Issues

G start Start: Inconsistent Assay Results check_solubility Q: Is this compound fully dissolved in media? start->check_solubility precipitate A: No, precipitate is visible check_solubility->precipitate No no_precipitate A: Yes, solution is clear check_solubility->no_precipitate Yes troubleshoot_prep Troubleshoot Solution Prep: - Use pre-warmed media - Check final DMSO % - Use multi-step dilution precipitate->troubleshoot_prep check_other Investigate Other Variables: - Cell seeding density - Pipetting accuracy - Assay interference no_precipitate->check_other re_evaluate Re-evaluate Experiment troubleshoot_prep->re_evaluate check_other->re_evaluate

Caption: A troubleshooting workflow for addressing inconsistent experimental results with this compound.

Proposed Signaling Pathway for this compound Induced Cellular Stress

G cluster_keap1 Keap1/Nrf2 Pathway cluster_mapk MAPK Pathway IPPDQ This compound Exposure OxidativeStress Increased Cellular Oxidative Stress (ROS) IPPDQ->OxidativeStress Keap1 Keap1 OxidativeStress->Keap1 modifies Keap1 cysteine residues MAPKKK MAPKKK OxidativeStress->MAPKKK activates Nrf2 Nrf2 Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) MAPK->CellularResponse

Caption: A proposed mechanism for this compound-induced cellular stress response pathways.

References

Validation & Comparative

Unraveling the Tale of Two Tire-Derived Quinones: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of IPPD-quinone and 6PPD-quinone reveals a stark contrast in their impact on aquatic life. While 6PPD-quinone has emerged as a highly potent and lethal environmental contaminant, particularly for salmonid species, its structural analog, IPPD-quinone, exhibits significantly lower toxicity. This guide provides a comprehensive comparison of their toxic effects, supported by experimental data, detailed methodologies, and a proposed mechanism of action for the more toxic compound.

Quantitative Toxicity Data: A Tale of Disparate Lethality

The acute toxicity of IPPD-quinone and 6PPD-quinone has been evaluated in aquatic organisms, with a particular focus on fish species. The following table summarizes the key quantitative data, highlighting the dramatic difference in their lethal concentrations.

CompoundSpeciesExposure DurationLC50 (Median Lethal Concentration)Reference
6PPD-quinone Rainbow Trout (Oncorhynchus mykiss)96 hours0.35 µg/L[1][2]
IPPD-quinone Rainbow Trout (Oncorhynchus mykiss)96 hours> 13 µg/L (No toxicity observed at the highest concentration tested)[1]
6PPD-quinone Coho Salmon (Oncorhynchus kisutch)24 hours0.095 µg/L[1]

Experimental Protocols: The Methodology Behind the Data

The toxicity data presented above is derived from standardized acute lethality tests. A detailed experimental protocol, as described in the comparative study by Nair et al. (2025), is outlined below.[1][2]

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss) were used for the in vivo toxicity assessment. The fish were acclimated to laboratory conditions prior to the experiments.

Exposure Setup: The 96-hour acute toxicity tests were conducted in 20 L plastic containers lined with food-grade polyethylene disposable vessel liners. The temperature was maintained at 15 ± 1 °C.

Test Concentrations: Rainbow trout were exposed to a range of nominal concentrations for each PPD-quinone, typically from 0.2 to 50 µg/L. For the highly toxic 6PPD-quinone, a lower maximum concentration of 25 µg/L was used. The test compounds were introduced into the water by spiking a stock solution prepared in methanol. Control groups were exposed to the methanol solvent vehicle at the same concentration as the treatment groups (0.01%).

Experimental Procedure:

  • Three replicate containers were used for each treatment group, with 10 fish per replicate.

  • The fish were exposed to the test compounds for a duration of 96 ± 2 hours.

  • Mortality was monitored and recorded at regular intervals throughout the exposure period.

  • Water samples were collected at 24-hour intervals to measure the actual concentrations of the PPD-quinones using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).

Data Analysis: The LC50 values, representing the concentration of the chemical that is lethal to 50% of the test organisms within the exposure period, were calculated based on the observed mortality data and the measured exposure concentrations.

Unraveling the Mechanism of Toxicity: A Focus on 6PPD-quinone

The significant disparity in toxicity between IPPD-quinone and 6PPD-quinone suggests distinct mechanisms of action at the molecular level. Research has primarily focused on the highly toxic 6PPD-quinone, and a proposed signaling pathway for its toxicity is emerging.

Caption: Proposed signaling pathway for 6PPD-quinone toxicity.

Current research suggests that 6PPD-quinone's toxicity is linked to its ability to disrupt critical physiological processes. One of the primary proposed mechanisms is the disruption of vascular permeability . This can lead to the breakdown of essential biological barriers, such as the blood-brain barrier, resulting in severe physiological distress.

Another key area of investigation is the induction of mitochondrial dysfunction . Mitochondria are the powerhouses of cells, and their impairment can lead to a cascade of detrimental effects, including energy depletion and oxidative stress, ultimately contributing to cell death and organ failure. These cellular-level disruptions are believed to manifest as cardiorespiratory distress in affected organisms, leading to the observed acute mortality.

In contrast, the lack of observed toxicity for IPPD-quinone at concentrations significantly higher than the lethal level of 6PPD-quinone suggests that its chemical structure does not interact with biological targets in the same detrimental way. The specific structural features that account for this dramatic difference in toxicity are an active area of research.

References

In Vitro Genotoxic Potential of IPPD-Quinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro genotoxic potential of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q). Due to the limited publicly available data on the genotoxicity of this compound, this guide leverages data from its parent compound, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and a structurally related compound, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q), to provide a comprehensive overview and identify potential hazards.

Executive Summary

Comparative Genotoxicity Data

The following table summarizes the available in vitro genotoxicity data for IPPD and 6PPD-Q, which can serve as surrogates for assessing the potential genotoxicity of this compound.

CompoundAssay TypeCell Line/OrganismMetabolic Activation (S9)ResultsCitation
IPPD Ames TestSalmonella typhimuriumWith & WithoutNegative[1]
Mammalian Cell Gene MutationNot SpecifiedWith & WithoutNegative[1]
Chromosome AberrationMammalian CellsWith & WithoutPositive[1]
Sister Chromatid ExchangeNot SpecifiedNot SpecifiedPositive[1]
6PPD-Q DNA Damage (Comet Assay)A549 (Human Lung Epithelial Cells)Not ApplicablePositive[2]
DNA Adduct FormationA549 (Human Lung Epithelial Cells)Not ApplicablePositive[3]

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of genotoxicity. The following are detailed methodologies for key in vitro genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

DOT Script for Ames Test Workflow:

Ames_Test_Workflow Ames Test Experimental Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Prepare Salmonella typhimurium strains (e.g., TA98, TA100) mix Mix bacteria, test compound, and S9 mix (if applicable) strain_prep->mix s9_prep Prepare S9 metabolic activation mix (optional) s9_prep->mix test_compound_prep Prepare test compound dilutions test_compound_prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to negative and positive controls count->compare result Determine mutagenic potential compare->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage by identifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

DOT Script for In Vitro Micronucleus Assay Workflow:

Micronucleus_Assay_Workflow In Vitro Micronucleus Assay Workflow cluster_culture Cell Culture & Exposure cluster_cytochalasin Cytokinesis Block cluster_harvest Harvesting & Staining cluster_scoring Analysis cell_culture Culture mammalian cells (e.g., CHO, TK6) treatment Treat cells with test compound (+/- S9 activation) cell_culture->treatment cyto_b Add Cytochalasin B to block cytokinesis treatment->cyto_b incubation Incubate to allow for nuclear division cyto_b->incubation harvest Harvest and fix cells incubation->harvest stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) harvest->stain microscopy Score micronuclei in binucleated cells via microscopy stain->microscopy analysis Calculate frequency of micronucleated cells microscopy->analysis conclusion Assess clastogenic/aneugenic potential analysis->conclusion

Caption: Workflow for the In Vitro Micronucleus Assay.

In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

DOT Script for In Vitro Comet Assay Workflow:

Comet_Assay_Workflow In Vitro Comet Assay Workflow cluster_prep Cell Preparation & Exposure cluster_embedding Embedding & Lysis cluster_electrophoresis Electrophoresis & Staining cluster_analysis Analysis cell_prep Prepare single-cell suspension exposure Expose cells to test compound cell_prep->exposure embedding Embed cells in low-melting-point agarose on a slide exposure->embedding lysis Lyse cells to remove membranes and proteins embedding->lysis unwinding DNA unwinding in alkaline/neutral buffer lysis->unwinding electrophoresis Perform electrophoresis unwinding->electrophoresis staining Stain DNA with a fluorescent dye electrophoresis->staining visualization Visualize comets using fluorescence microscopy staining->visualization measurement Measure tail length, intensity, and moment visualization->measurement quantification Quantify DNA damage measurement->quantification

Caption: Workflow for the In Vitro Comet Assay.

Discussion and Future Directions

The available data on related compounds suggest that this compound warrants further investigation to determine its in vitro genotoxic potential. The positive chromosomal aberration results for the parent compound, IPPD, and the evidence of DNA damage from the structurally similar 6PPD-Q, highlight a potential concern.

It is recommended that this compound be evaluated in a standard battery of in vitro genotoxicity tests, including:

  • Ames Test: To assess its potential to induce gene mutations.

  • In Vitro Micronucleus Assay: To evaluate its ability to cause chromosomal damage (clastogenicity and aneugenicity).

  • In Vitro Comet Assay: To quantify DNA strand breaks.

These studies should be conducted with and without metabolic activation (S9) to determine if metabolites of this compound are genotoxic. The results from these assays will be crucial for a comprehensive risk assessment and for making informed decisions in the context of drug development and chemical safety.

Signaling Pathways in Genotoxicity

Genotoxic compounds can induce DNA damage through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of cellular stress response pathways.

DOT Script for Genotoxicity Signaling Pathway:

Genotoxicity_Pathway Potential Genotoxicity Signaling Pathway of Quinones cluster_compound Compound cluster_cellular Cellular Interaction cluster_damage DNA Damage cluster_response Cellular Response Quinone Quinone Compound (e.g., this compound) ROS Reactive Oxygen Species (ROS) Generation Quinone->ROS Adducts Covalent Binding to DNA/Proteins Quinone->Adducts Oxidative_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->Oxidative_Damage Strand_Breaks DNA Strand Breaks ROS->Strand_Breaks DNA_Adducts DNA Adduct Formation Adducts->DNA_Adducts DDR DNA Damage Response Activation (e.g., ATM/ATR, p53) Oxidative_Damage->DDR Strand_Breaks->DDR DNA_Adducts->DDR Repair DNA Repair Mechanisms DDR->Repair Apoptosis Apoptosis (Cell Death) DDR->Apoptosis Mutation Mutation Repair->Mutation If repair fails

Caption: Potential mechanisms of quinone-induced genotoxicity.

References

Comparative Toxicity of IPPD-Q and Other p-Phenylenediamine Quinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) and other p-phenylenediamine (PPD) quinone derivatives reveals significant differences in their effects on aquatic organisms and cell lines. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The widespread use of PPDs as antioxidants in rubber products, particularly tires, has led to the environmental release of their oxidized forms, PPD-quinones. Among these, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine quinone (6PPD-Q) has garnered significant attention due to its extreme toxicity to certain fish species, such as coho salmon.[1][2] This has spurred research into the toxicological properties of other PPD-quinones, including this compound, to identify potentially safer alternatives and understand structure-toxicity relationships.

Quantitative Toxicity Data

The acute toxicity of various PPD-quinones has been assessed in several aquatic species and in vitro models. The following table summarizes key toxicity metrics, primarily focusing on median lethal concentration (LC50) and median effective concentration (EC50) values.

CompoundSpeciesEndpoint (Duration)ResultReference
This compound Vibrio fischeri (aquatic bacterium)EC502.97 mg/L[3]
6PPD-Q Coho Salmon (Oncorhynchus kisutch)LC50 (24 h)0.095 µg/L[1]
Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)0.35 µg/L[1][2]
Brook Trout (Salvelinus fontinalis)LC50 (24 h)0.59 µg/L[4]
Human Liver Cells (L02 and HepG2)IC50Lower than parent 6PPD[5]
DPPD-Q Rainbow Trout (Oncorhynchus mykiss)LC50 (96 h)> 50 µg/L[4]
Vibrio fischeri (aquatic bacterium)EC501.76 - 15.6 mg/L[4][6]
CPPD-Q Rainbow Trout (Oncorhynchus mykiss)No toxicity observed up to 50 µg/L (96 h)-[1]
HPPD-Q Rainbow Trout (Oncorhynchus mykiss)No toxicity observed up to 50 µg/L (96 h)-[1]
DTPD-Q Rainbow Trout (Oncorhynchus mykiss)No toxicity observed up to 50 µg/L (96 h)-[1]

The data clearly indicates that 6PPD-Q is exceptionally toxic to salmonids at environmentally relevant concentrations, while other PPD-quinones, including this compound and DPPD-Q, exhibit significantly lower acute toxicity in the species tested.[1][4] Research suggests that the specific chemical structure of the PPD-quinone plays a critical role in its toxicological profile.[1] Interestingly, bioaccumulation levels alone do not appear to explain the selective toxicity of 6PPD-Q, as tissue concentrations of other less toxic PPD-quinones were comparable in rainbow trout after sublethal exposure.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological evaluation of PPD-quinones.

Acute Aquatic Toxicity Testing (Fish)

A standardized protocol, largely consistent with the OECD Guideline 203 for fish acute toxicity testing, is employed to determine the LC50 values of PPD-quinones in fish species like the rainbow trout.[5]

  • Test Organisms: Juvenile fish of a specific size range are acclimated to laboratory conditions.

  • Test Substance Preparation: Due to the low aqueous solubility of many PPD-quinones, a stock solution is typically prepared in an organic solvent, such as methanol or ethanol.[5][7] This stock solution is then diluted in the test water to achieve the desired nominal concentrations.

  • Exposure Conditions: The tests are generally conducted under static or static-renewal conditions. Fish are exposed to a range of concentrations of the PPD-quinone for a specified duration, typically 96 hours.[1][5] A control group exposed only to the solvent vehicle is run in parallel. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment.[7][8]

  • Data Collection and Analysis: Mortalities are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). The LC50, the concentration estimated to be lethal to 50% of the test organisms, is then calculated using appropriate statistical methods.

Vibrio fischeri Bioluminescence Inhibition Assay

This assay is a rapid and sensitive method to assess the acute toxicity of chemicals to aquatic bacteria.

  • Test Organism: The marine bacterium Vibrio fischeri, which naturally emits light, is used.

  • Assay Procedure: A bacterial suspension is exposed to various concentrations of the test substance.

  • Data Collection and Analysis: The light output of the bacteria is measured at specific time points (e.g., 5, 15, and 30 minutes) using a luminometer.[5] The percentage of luminescence inhibition is calculated for each concentration relative to a control sample. The EC50, the concentration that causes a 50% reduction in light emission, is determined from a dose-response curve.[3][5]

In Vitro Cytotoxicity Assays

Cell-based assays are used to evaluate the toxicity of PPD-quinones at the cellular level, often using cell lines such as human hepatocellular carcinoma (HepG2).

  • Cell Culture: The chosen cell line is cultured in a suitable medium and maintained under standard cell culture conditions (e.g., 37°C, 5% CO2).[5]

  • Exposure: Cells are seeded in multi-well plates and, after attachment, are treated with a range of concentrations of the PPD-quinone for a specific duration (e.g., 24 hours).[9]

  • Viability/Cytotoxicity Measurement:

    • Metabolic Activity Assays (e.g., alamarBlue): Reagents that change color or fluoresce in response to metabolic activity are added to the cells. The signal is measured to determine the percentage of viable cells relative to an untreated control.[9]

    • Cell Membrane Integrity Assays (e.g., LDH Assay): The release of lactate dehydrogenase (LDH) from cells with damaged membranes is quantified. The percentage of cytotoxicity is calculated relative to a positive control with 100% cell lysis.[9]

  • Data Analysis: The IC50, the concentration that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms underlying the toxicity of most PPD-quinones are still under investigation. However, research on the highly toxic 6PPD-Q has provided some insights into potential pathways.

For 6PPD-Q, proposed mechanisms include:

  • Disruption of Vascular Permeability: Studies in coho salmon suggest that 6PPD-Q exposure may dysregulate genomic pathways that control cell-cell contacts and endothelial permeability, potentially affecting the blood-brain barrier.[4]

  • DNA Adduct Formation: There is evidence that 6PPD-Q can form adducts with DNA, which can lead to genotoxicity.[4]

The significant disparity in toxicity between different PPD-quinones suggests that their mechanisms of action or their uptake and metabolism may vary.[4] For instance, the metabolism of 6PPD-Q in fish produces two abundant hydroxylated isomers, whereas other less toxic PPD-quinones yield only a single major aromatic hydroxylation metabolite.[1][2] This difference in metabolic pathways may be linked to the selective toxicity of 6PPD-Q.

Currently, there is a lack of specific research on the signaling pathways affected by this compound and other less toxic PPD-quinones.[4] Their lower toxicity may be due to a molecular structure that is less reactive or more readily detoxified by organisms.

Visualizations

Experimental Workflow for Acute Fish Toxicity Assessment

Acute Fish Toxicity Workflow cluster_prep Preparation cluster_exposure Exposure Phase (96 hours) cluster_data Data Collection & Analysis acclimation Acclimate Test Organisms (e.g., Rainbow Trout) exposure Expose Fish to Test Concentrations acclimation->exposure stock_prep Prepare PPD-Q Stock Solution (in solvent) test_solutions Prepare Test Concentrations (Serial Dilution) stock_prep->test_solutions test_solutions->exposure control Solvent Control Group test_solutions->control monitoring Monitor Water Quality (pH, Temp, DO) exposure->monitoring mortality Record Mortalities (24, 48, 72, 96h) exposure->mortality control->mortality lc50 Calculate LC50 Value mortality->lc50

Caption: Workflow for the acute fish toxicity assessment of PPD-quinones.

Hypothetical Signaling Pathway for PPD-Quinone Induced Toxicity

PPD-Q Toxicity Pathway cluster_exposure Cellular Exposure cluster_mechanisms Potential Mechanisms cluster_effects Downstream Effects cluster_outcome Toxicological Outcome PPD_Q PPD-Quinone ROS Reactive Oxygen Species (ROS) Generation PPD_Q->ROS DNA_Adducts DNA Adduct Formation PPD_Q->DNA_Adducts Protein_Binding Covalent Binding to Proteins PPD_Q->Protein_Binding Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Genotoxicity Genotoxicity & DNA Damage DNA_Adducts->Genotoxicity Enzyme_Inhibition Enzyme Inhibition Protein_Binding->Enzyme_Inhibition Cell_Death Cell Death / Apoptosis Oxidative_Stress->Cell_Death Genotoxicity->Cell_Death Enzyme_Inhibition->Cell_Death

Caption: Hypothetical signaling pathway for PPD-quinone induced cellular toxicity.

References

Cross-species comparison of IPPD-Q lethal concentrations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Acute Toxicity of IPPD-Quinone Across Species

This guide provides a comparative overview of the lethal concentrations of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q), a transformation product of the rubber antioxidant IPPD. Due to the limited availability of toxicity data for this compound, this guide also includes data for the closely related and more extensively studied N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-Q) to provide a broader context for researchers, scientists, and drug development professionals. 6PPD-Q has been identified as a highly toxic environmental contaminant, particularly to certain aquatic species.[1][2]

Data Presentation: Lethal Concentrations

The acute toxicity of this compound and the related 6PPD-Q varies significantly across different species. The available data on median lethal concentrations (LC50), median effective concentrations (EC50), and median lethal doses (LD50) are summarized below. A notable finding is the exceptionally high toxicity of 6PPD-Q to certain salmonids, such as coho salmon.[3] In contrast, some studies have reported no observed toxicity for this compound in specific fish species even at the highest concentrations tested.[4]

CompoundSpeciesOrganism TypeEndpoint (Duration)ResultReference
This compound Vibrio fischeriBacteriumEC502.97 mg/L[5]
This compound Rainbow Trout (Oncorhynchus mykiss)Fish96 hoursNo Observed Toxicity (up to 13 µg/L)[4]
IPPD (Parent Compound) RatMammalLD50 (Oral)~800 mg/kg[6]
6PPD-Q Coho Salmon (Oncorhynchus kisutch)FishLC50 (24 h)0.095 µg/L[7]
6PPD-Q Rainbow Trout (Oncorhynchus mykiss)FishLC50 (96 h)0.35 - 0.79 µg/L[4][7]
6PPD-Q Brook Trout (Salvelinus fontinalis)FishLC50 (24 h)0.59 µg/L[7]
6PPD-Q Daphnia magnaAquatic InvertebrateLC50 (48 h)55 µg/L[8]
6PPD-Q Hyalella aztecaAquatic InvertebrateLC50 (96 h)6 µg/L[8]

Experimental Protocols

The following describes a generalized methodology for an acute aquatic life toxicity test, based on protocols cited in the comparative studies of p-phenylenediamine-quinones.[4][7][9]

Objective: To determine the 96-hour median lethal concentration (LC50) of a test substance for a specific fish species.

Test Organism: Juvenile fish, such as Rainbow Trout (Oncorhynchus mykiss), with a specified size (e.g., ~0.3 g).

Exposure System:

  • Apparatus: 20 L glass aquaria or similar vessels.

  • Conditions: Static exposure, where the test solution is not renewed during the experiment.

  • Replicates: A minimum of three replicate tanks for each test concentration and for the control group.

  • Organism Loading: A specified number of fish (e.g., 10) are randomly allocated to each replicate tank.

Test Concentrations:

  • A series of nominal concentrations of the test substance (e.g., 0.2, 0.8, 3, 12, and 50 µg/L) are selected.[7]

  • A control group is maintained under identical conditions but without the test substance.

  • A solvent control is also used if the test substance is dissolved in a solvent (e.g., methanol) before being added to the water. The solvent concentration should be consistent across all treatments and kept at a non-toxic level (e.g., 0.01%).[4][7]

Procedure:

  • Stock Solution Preparation: A stock solution of the test chemical is prepared in a suitable solvent, such as methanol.

  • Dosing: The test vessels are filled with 20 L of clean, dechlorinated water. The appropriate volume of the stock solution is spiked into the water to achieve the desired nominal concentrations.[7]

  • Acclimation: Fish are acclimated to laboratory conditions prior to the test.

  • Exposure: Ten fish are introduced into each test and control vessel.

  • Monitoring: Mortalities and any sublethal effects (e.g., abnormal behavior, loss of equilibrium) are recorded at specific intervals, typically at 24, 48, 72, and 96 hours.[9]

  • Water Quality: Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test to ensure they remain within acceptable ranges for the test species.

Data Analysis: The cumulative mortality data at each concentration is used to calculate the LC50 value and its 95% confidence intervals using appropriate statistical methods, such as probit analysis.

Visualizations

Experimental Workflow for Acute Fish Toxicity Assay

G cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase prep_stock Prepare Stock Solution (e.g., in Methanol) dose Dose Tanks to Nominal Concentrations (e.g., 0.2 - 50 µg/L) prep_stock->dose prep_tanks Set up Test Tanks (20L) with Dechlorinated Water prep_tanks->dose control Prepare Control Tanks (Water + Solvent Vehicle) prep_tanks->control acclimate Acclimate Test Fish introduce_fish Introduce 10 Fish per Replicate Tank acclimate->introduce_fish dose->introduce_fish control->introduce_fish monitor Record Mortality & Sublethal Effects (at 24, 48, 72, 96h) introduce_fish->monitor collect_data Collect Cumulative Mortality Data monitor->collect_data calculate_lc50 Calculate LC50 Value (e.g., Probit Analysis) collect_data->calculate_lc50

Caption: Workflow for the acute fish toxicity assessment of this compound.

Proposed Toxicological Mechanism

While the specific toxic mechanisms of this compound are not fully elucidated, research on the highly toxic 6PPD-Q and other quinones points towards oxidative stress as a primary mode of action.[9] It is hypothesized that these compounds can undergo redox cycling within cells, leading to the generation of reactive oxygen species (ROS). This can result in widespread cellular damage, including DNA damage, lipid peroxidation, and protein oxidation, ultimately leading to cell death and organism-level toxicity.[9][10]

G cluster_damage Examples of Cellular Damage PPDQ p-Phenylenediamine Quinone (PPD-Q) Redox Redox Cycling PPDQ->Redox ROS Generation of Reactive Oxygen Species (ROS) Redox->ROS Damage Cellular Damage ROS->Damage Toxicity Cell Death & Organism Toxicity Damage->Toxicity DNA DNA Damage Damage->DNA Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein

Caption: Proposed mechanism of PPD-Quinone toxicity via oxidative stress.

References

Comparative Analysis of the Toxic Effects of IPPD and its Quinone Derivative, IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological effects of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and its corresponding quinone derivative, N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q). The information presented is based on available experimental data to facilitate an objective comparison of their performance in toxicological assessments.

Introduction

IPPD is a widely used antioxidant in the rubber industry, particularly in the manufacturing of tires. Through environmental oxidation processes, such as exposure to ozone, IPPD can be transformed into its quinone derivative, this compound[1][2]. The toxicological profiles of parent p-phenylenediamines (PPDs) and their quinone derivatives can differ significantly, as notably demonstrated by the high toxicity of 6PPD-quinone (6PPD-Q) compared to its parent compound, 6PPD[3][4][5]. This guide synthesizes the current scientific knowledge on the toxic effects of IPPD and this compound to aid in risk assessment and the development of safer alternatives.

Data Presentation: Summary of Toxicological Data

The following tables summarize the available quantitative data on the toxic effects of IPPD and this compound. It is important to note that direct comparative studies testing both compounds under the same experimental conditions are limited.

Table 1: Acute Toxicity Data

CompoundTest OrganismEndpointValueReference
IPPDRatOral LD50800 mg/kg[1]
IPPDFish (various species)96-hour LC500.34 - 0.43 mg/L[1]
This compoundVibrio fischeri (bacterium)EC502.97 mg/L[2][6]
This compoundRainbow trout (Oncorhynchus mykiss)96-hour LC50No toxicity observed up to 13 µg/L[1][7]

Table 2: Developmental and Reproductive Toxicity Data

CompoundTest OrganismEndpointObserved EffectsConcentrationReference
IPPDZebrafish (Danio rerio)Developmental ToxicityDecreased hatchability, reduced body length, deformities, reduced heart rate, cardiac malformations300 µg/L[3][8]

Table 3: Cytotoxicity Data

CompoundTest SystemEndpointObserved EffectsConcentrationReference
This compoundCoho salmon (Oncorhynchus kisutch) cell line (CSE-119)CytotoxicityNo cytotoxicity observedNot specified[7]

Table 4: Genotoxicity Data

CompoundTest SystemEndpointResultReference
IPPDIn vitro mammalian cellsChromosome aberrationsPotential to induce[1]

Experimental Protocols

Acute Fish Toxicity Test (based on OECD Guideline 203)

This protocol is a summary of the methodology used in studies assessing the acute toxicity of PPD-quinones in fish[1].

  • Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss).

  • Test Substance Preparation: Stock solutions of the test substance are prepared in a suitable solvent, such as methanol.

  • Exposure Conditions:

    • Test vessels: 20 L plastic containers with food-grade polyethylene liners.

    • Test water volume: 20 L.

    • Temperature: 15 ± 1 °C.

    • Duration: 96 hours.

    • Test concentrations: A range of nominal concentrations are prepared by spiking the appropriate volume of the stock solution into the test water. A solvent control group is included.

    • Number of animals: At least 10 fish per concentration, with three replicates.

  • Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The 96-hour LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.

Zebrafish Embryotoxicity Test (based on OECD Guideline 236)

This protocol outlines a general procedure for assessing the developmental toxicity of substances using zebrafish embryos, as described in several studies[5][7][9][10][11][12].

  • Test Organism: Fertilized zebrafish (Danio rerio) embryos.

  • Test Substance Preparation: Test solutions are prepared by dissolving the substance in embryo medium, often with a small amount of a non-toxic solvent like DMSO if necessary.

  • Exposure Conditions:

    • Test vessels: Multi-well plates (e.g., 24- or 96-well).

    • Exposure volume: Sufficient to cover the embryos in each well.

    • Temperature: 26-28.5 °C.

    • Duration: Up to 96-120 hours post-fertilization (hpf).

    • Test concentrations: A range of concentrations and a control group are tested.

  • Observations: Embryos are observed at specific time points (e.g., 24, 48, 72, 96 hpf) for various endpoints, including:

    • Mortality.

    • Hatching rate.

    • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).

    • Heart rate.

    • Behavioral changes (e.g., spontaneous movement, response to stimuli).

  • Data Analysis: The LC50 (lethal concentration for 50% of the organisms) and EC50 (effective concentration to induce a specific sublethal effect in 50% of the organisms) are calculated.

Mandatory Visualization

G cluster_0 Cellular Environment IPPD IPPD ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) IPPD->ROS May induce This compound This compound This compound->ROS May induce Antioxidant_Defense Cellular Antioxidant Defense (e.g., SOD, CAT) ROS->Antioxidant_Defense Upregulates/Depletes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to Antioxidant_Defense->Oxidative_Stress Counteracts Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation, DNA Damage) Oxidative_Stress->Cellular_Damage Causes Toxicity Toxic Effects (e.g., Cytotoxicity, Genotoxicity) Cellular_Damage->Toxicity Results in

Caption: Proposed general mechanism of toxicity for IPPD and this compound via oxidative stress.

G cluster_1 Zebrafish Embryotoxicity Assay Workflow Breeding Adult Zebrafish Breeding Embryo_Collection Embryo Collection (0-3 hpf) Breeding->Embryo_Collection Exposure Exposure to IPPD/IPPD-Q in multi-well plates Embryo_Collection->Exposure Incubation Incubation at 28°C Exposure->Incubation Observation Microscopic Observation (24, 48, 72, 96 hpf) Incubation->Observation Endpoints Assessment of Endpoints: - Mortality - Malformations - Heart Rate - Behavior Observation->Endpoints Data_Analysis Data Analysis (LC50, EC50) Endpoints->Data_Analysis

Caption: Experimental workflow for the zebrafish embryotoxicity test.

Mechanisms of Toxicity

The primary mechanism of toxicity for many PPDs and their quinone derivatives is believed to be the induction of oxidative stress[4][5][13][14][15][16][17]. Reactive oxygen species (ROS) can be generated during the metabolic activation of these compounds, leading to an imbalance in the cellular redox state. This can result in damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cytotoxic and genotoxic effects.

For IPPD, studies in zebrafish have shown a reduction in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), which is indicative of oxidative stress[3]. The photolysis of IPPD has also been linked to the generation of ROS[15].

While specific mechanistic studies on this compound are scarce, a network toxicology study suggested that this compound could interact with key proteins involved in intestinal toxicity[18]. The general consensus for PPD-quinones is that their reactivity allows them to readily participate in redox cycling and bind to cellular macromolecules, contributing to their toxic potential. However, the lack of toxicity observed for this compound in some aquatic species suggests that its specific structure may mitigate these effects compared to other PPD-quinones like 6PPD-Q[1][7].

Conclusion

The available data suggests a notable difference in the toxicological profiles of IPPD and its quinone derivative, this compound. IPPD exhibits moderate acute toxicity in mammals and developmental toxicity in zebrafish, with evidence pointing towards oxidative stress as a likely mechanism. In contrast, this compound has been found to be significantly less toxic than other PPD-quinones, such as the highly potent 6PPD-Q, showing no acute toxicity to rainbow trout at tested concentrations[1][7].

This comparative analysis underscores a critical knowledge gap: the lack of direct, head-to-head studies comparing the toxicity of IPPD and this compound across various endpoints in the same experimental systems. Such studies are essential for a conclusive assessment of the toxicological risks associated with the environmental transformation of IPPD. The apparent lower toxicity of this compound is a promising finding that warrants further investigation, as it could have implications for the development of safer alternatives to PPDs that form highly toxic quinone derivatives. Future research should focus on direct comparative studies to elucidate the specific signaling pathways affected by IPPD and this compound and to confirm the seemingly lower toxic potential of this compound.

References

Validating the Role of Reactive Oxygen Species in IPPD-Quinone Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) toxicity, focusing on the validation of reactive oxygen species (ROS) as a key mechanistic driver. By presenting experimental data, detailed protocols, and signaling pathway diagrams, this document aims to equip researchers with the necessary information to investigate the toxicological profile of this compound and related compounds.

Comparative Toxicity of p-Phenylenediamine-Quinones (PPD-Qs)

Recent research has highlighted significant differences in the toxicity of various PPD-quinones. While 6PPD-quinone (6PPD-Q) has been identified as a highly toxic compound to aquatic organisms, this compound has demonstrated considerably lower toxicity in similar studies. This disparity is believed to be linked to their intrinsic molecular structures rather than differences in bioaccumulation.

CompoundOrganism96-hour LC50 (μg/L)Observed Toxicity at Highest Tested Concentration
This compound Rainbow Trout (Oncorhynchus mykiss)> 13No toxicity observed
6PPD-QRainbow Trout (Oncorhynchus mykiss)0.79High toxicity
77PD-QRainbow Trout (Oncorhynchus mykiss)> 5.0No toxicity observed
CPPD-QRainbow Trout (Oncorhynchus mykiss)> 4.6No toxicity observed

Table 1: Comparative Acute Toxicity of PPD-Quinones in Rainbow Trout. This table summarizes the 96-hour median lethal concentration (LC50) values for various PPD-quinones, highlighting the significantly lower acute toxicity of this compound compared to 6PPD-Q.

The Role of Reactive Oxygen Species (ROS) in Quinone Toxicity

Quinone-containing compounds are known to exert their toxic effects through two primary mechanisms: the alkylation of cellular macromolecules and the generation of reactive oxygen species (ROS) via redox cycling. This overproduction of ROS can lead to a state of oxidative stress, causing damage to lipids, proteins, and DNA, and disrupting normal cellular signaling.

While direct studies comprehensively validating the role of ROS in this compound toxicity are limited, evidence from its parent compound, IPPD, and the broader class of PPD-quinones strongly suggests the involvement of oxidative stress. For instance, IPPD has been shown to induce oxidative stress in zebrafish by diminishing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and depleting glutathione (GSH) levels, while increasing markers of lipid peroxidation like malondialdehyde (MDA). Furthermore, PPD-quinones as a class have been identified as contributors to the oxidative potential of airborne fine particulate matter (PM2.5).

Experimental Protocols for Validating ROS in this compound Toxicity

To rigorously validate the role of ROS in this compound-induced toxicity, a series of in vitro cellular assays can be employed. Below are detailed protocols for key experiments.

Measurement of Intracellular ROS Production

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting general intracellular ROS. Non-fluorescent DCFH-DA is cell-permeable and is hydrolyzed by intracellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Culture: Plate cells (e.g., human liver cell line HepG2 or a relevant fish cell line) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and wash the cells with warm phosphate-buffered saline (PBS). Expose the cells to various concentrations of this compound (and a positive control like 6PPD-Q or H₂O₂) in serum-free medium for the desired time period (e.g., 1, 3, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Staining: After treatment, remove the medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with warm PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold increase in ROS production.

Assessment of Oxidative Damage: Lipid Peroxidation

Principle: The Malondialdehyde (MDA) assay measures the level of lipid peroxidation, a key indicator of oxidative damage. MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored product that can be quantified spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the intracellular ROS protocol.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Reaction: Add TBA reagent to the cell lysates and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis: Quantify the MDA concentration using a standard curve prepared with MDA standards. Normalize the results to the total protein concentration in each sample.

Evaluation of Antioxidant Capacity: Glutathione (GSH) Levels

Principle: The GSH/GSSG ratio is a critical indicator of cellular redox status. A decrease in this ratio signifies a shift towards an oxidative state. Commercially available kits can be used to measure the levels of both reduced (GSH) and oxidized (GSSG) glutathione.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

  • Sample Preparation: Prepare cell lysates according to the instructions of a commercial GSH/GSSG assay kit. This typically involves a deproteinization step.

  • Measurement: Follow the kit's protocol to measure the levels of total glutathione and GSSG. The GSH concentration is then calculated by subtracting the GSSG concentration from the total glutathione concentration.

  • Data Analysis: Calculate the GSH/GSSG ratio for each treatment group and compare it to the control group.

Signaling Pathways and Visualization

The cellular response to oxidative stress is governed by intricate signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary defense mechanism against oxidative insults. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to electrophiles or ROS, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes, upregulating their expression.

Below are Graphviz diagrams illustrating the proposed mechanism of this compound-induced ROS generation and the subsequent activation of the Nrf2 signaling pathway.

IPPDQ_ROS_Generation This compound This compound Redox Cycling Redox Cycling This compound->Redox Cycling Enzymatic Reduction (e.g., NADPH-cytochrome P450 reductase) ROS Reactive Oxygen Species (ROS) Redox Cycling->ROS Reaction with O₂ Cellular Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Cellular Damage Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Increased ROS (from this compound) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidizes Keap1 Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant Genes Upregulation of Antioxidant Genes (e.g., SOD, CAT, GSH synthesis) ARE->Antioxidant Genes

Comparative Toxicity Analysis: IPPD vs. its Transformation Product IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicity profiles of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and its quinone transformation product, N-isopropyl-N'-phenyl-p-benzoquinonediimine (IPPD-Q). The information is intended for researchers, scientists, and drug development professionals to facilitate a clear understanding of the toxicological differences between the parent compound and its derivative, supported by available experimental data.

Executive Summary

IPPD is an antioxidant and antiozonant commonly used in the rubber industry. In the environment, it can be transformed into this compound. While IPPD itself exhibits moderate acute oral toxicity in rodents and is a known skin sensitizer, it also demonstrates significant aquatic toxicity. In contrast, recent comparative studies on specific fish species and cell lines suggest that its quinone derivative, this compound, exhibits remarkably lower toxicity. This guide synthesizes the current toxicological data for both compounds to highlight these differences.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for IPPD and this compound across various species and endpoints.

CompoundTest Organism/SystemEndpointValueSource
IPPD RatOral LD50800 mg/kg[1]
RabbitDermal LD50>7500 mg/kg[1]
Rainbow trout (Oncorhynchus mykiss)96-hour LC500.34 mg/L[1]
Bluegill sunfish (Lepomis macrochirus)96-hour LC500.43 mg/L[2]
Fathead minnow (Pimephales promelas)96-hour LC500.41 mg/L[2]
Zebrafish (Danio rerio) embryosCardiac malformations300 µg/L[3]
Mammalian cells (in vitro)Chromosome aberrationsPositive[1]
This compound Rainbow trout (Oncorhynchus mykiss)96-hour LC50>13 µg/L (No toxicity observed)[4]
Coho salmon (Oncorhynchus kisutch) embryo cell line (CSE-119)EC50No cytotoxicity observed[4]
Vibrio fischeri (bacterium)EC502.97 mg/L[5]

Experimental Protocols

In Vivo Aquatic Toxicity Testing of this compound in Rainbow Trout

This protocol is based on a study that evaluated the acute toxicity of several p-phenylenediamine-quinones.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss).

  • Exposure Setup: Exposures were conducted in 20 L plastic containers lined with food-grade polyethylene disposable vessel liners at a temperature of 15 ± 1 °C for a duration of 96 ± 2 hours.

  • Test Concentrations: Rainbow trout were exposed to nominal concentrations of this compound. While the specific concentrations for this compound are not detailed in the abstract, the highest tested concentration was 13 µg/L. A methanol stock solution was spiked into 20 L of water.

  • Replicates and Controls: Three replicates were performed for each treatment group, with 10 fish in each replicate. Control exposures were dosed with methanol as a solvent vehicle at the same level as the treatment groups (0.01%).

  • Endpoint: The median lethal concentration (LC50) was determined after 96 hours of exposure. For this compound, no mortality was observed up to the highest tested concentration.

In Vitro Cytotoxicity Assay of this compound

This protocol is based on a study that assessed the cytotoxicity of p-phenylenediamine-quinones in a coho salmon cell line.

  • Cell Line: Coho salmon embryo cell line (CSE-119).

  • Exposure: The CSE-119 cells were dosed with various PPD-quinone analogs, including this compound.

  • Endpoint: The half-maximal effective concentration (EC50) was determined to assess cytotoxicity. No significant cytotoxicity was observed for this compound under the experimental conditions.

Visualizing Chemical Transformation and Potential Toxicity Mechanisms

Transformation of IPPD to this compound

The transformation of IPPD to its quinone derivative, this compound, is a key process influencing its environmental fate and toxicological profile. This is primarily an oxidation reaction.

G IPPD IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) IPPD_Q This compound (N-isopropyl-N'-phenyl-p-benzoquinonediimine) IPPD->IPPD_Q Oxidation Oxidants Environmental Oxidants (e.g., Ozone, Oxygen) Oxidants->IPPD_Q

Figure 1: Oxidation of IPPD to this compound.
Generalized Signaling Pathway for Quinone-Induced Toxicity

While specific signaling pathways for this compound toxicity are not well-documented, quinones, in general, can induce toxicity through mechanisms like the generation of reactive oxygen species (ROS) and the formation of DNA adducts.[6] It is important to note that some studies suggest that highly specific toxicities, like that of 6PPD-Q, are likely due to protein binding rather than non-specific mechanisms.[4]

G cluster_0 Cellular Environment Quinone Quinone (e.g., this compound) Redox Redox Cycling Quinone->Redox DNA_Adducts Covalent Binding to DNA (DNA Adducts) Quinone->DNA_Adducts ROS Reactive Oxygen Species (ROS) Generation Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid peroxidation, Protein oxidation) OxidativeStress->CellularDamage Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) DNA_Adducts->Genotoxicity

Figure 2: Potential mechanisms of quinone toxicity.

Discussion

The available data presents a significant contrast between the toxicity of IPPD and its quinone derivative, this compound. IPPD is demonstrably toxic to aquatic organisms at low mg/L concentrations and shows evidence of genotoxicity in vitro.[1][2] Conversely, in the specific aquatic models tested (rainbow trout and a coho salmon cell line), this compound did not exhibit toxicity at the highest concentrations evaluated.[4] This is a noteworthy finding, as the quinone transformation products of other p-phenylenediamines, such as 6PPD-Q, are known to be extremely toxic to certain fish species.[4]

The lower toxicity of this compound in these assays could be attributed to its intrinsic structure-related properties.[4] It is hypothesized that the extreme toxicity of compounds like 6PPD-Q is due to specific protein binding rather than non-specific mechanisms like oxidative stress.[4] The structural differences in this compound may preclude such high-affinity binding, leading to a much lower toxic potential in these species.

However, it is crucial to acknowledge the limitations of the current data. The toxicity of this compound has only been evaluated in a limited number of species and through a narrow range of toxicological endpoints. The finding that this compound is toxic to the bacterium V. fischeri indicates that it is not devoid of biological activity.[5] Therefore, further research is warranted to assess the chronic toxicity, reproductive and developmental effects, and potential endocrine-disrupting activity of this compound in a broader range of organisms to form a more complete toxicological profile.

References

Independent Verification of IPPD-Q Detection in Human Blood: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Analytical Methodologies for the Detection of N-isopropyl-N'-phenyl-p-phenylenediamine quinone (IPPD-Q) in Human Blood

This guide provides a comparative analysis of current methodologies for the detection and quantification of this compound, a quinone derivative of the rubber antioxidant IPPD, in human blood samples. The emergence of p-phenylenediamine quinones (PPD-Qs) as potential human exposure biomarkers necessitates robust and independently verified analytical methods.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in biomonitoring and toxicological studies.

Recent studies have confirmed the presence of various PPD-Qs, including the structurally similar 6PPD-quinone (6PPD-Q), in human biological matrices such as urine, plasma, and for the first time in 2024, in maternal and cord whole blood.[1] These findings underscore the importance of sensitive and specific analytical techniques for assessing human exposure to these environmental contaminants. The primary analytical technique employed for the detection of PPD-Qs in human blood is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

Comparative Analysis of Detection Methods

While specific validated methods for this compound in human blood are still emerging in peer-reviewed literature, this guide consolidates and compares methodologies used for the broader class of PPD-quinones in human blood and other relevant biological matrices. The data presented is based on recently published studies and provides a benchmark for researchers developing and validating their own assays.

ParameterMethod A: UPLC-MS/MS (Adapted from PPD-Q analysis in whole blood)Method B: UPLC-MS/MS (Adapted from PPD-Q analysis in plasma)
Instrumentation Triple Quadrupole Mass SpectrometerHigh-Resolution Mass Spectrometer (e.g., Q-TOF)
Sample Type Whole BloodPlasma
Sample Preparation Protein Precipitation & Phospholipid RemovalProtein Precipitation
Limit of Detection (LOD) Estimated in the low pg/mL rangeEstimated in the low pg/mL range
Limit of Quantification (LOQ) Estimated in the high pg/mL to low ng/mL rangeEstimated in the high pg/mL to low ng/mL range
**Linearity (R²) **>0.99>0.99
Intra-day Precision (%CV) <15%<15%
Inter-day Precision (%CV) <20%<20%
Accuracy (% Recovery) 85-115%85-115%

Note: The quantitative data in this table is estimated based on performance metrics for closely related PPD-quinones in human biological matrices. Specific values for this compound should be established through rigorous in-house validation.

Experimental Protocols

Method A: UPLC-MS/MS for PPD-Q in Human Whole Blood

This protocol is adapted from the methodology described by Yang et al. (2024) for the analysis of PPD-Qs in maternal and cord whole blood.[1]

1. Sample Preparation:

  • To a 100 µL aliquot of human whole blood, add 400 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard (e.g., this compound-d5).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • For phospholipid removal, pass the supernatant through a phospholipid removal cartridge.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 50 µL of the initial mobile phase.

2. UPLC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient from 5% to 95% B over several minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
  • MRM Transitions for this compound: To be determined empirically, but based on fragmentation patterns of similar PPD-quinones, a potential precursor ion would be the [M+H]+ ion, with product ions resulting from the loss of the isopropyl group and other characteristic fragments.[3][4]

Method B: High-Throughput Alternative for PPD-Qs in Water

For high-throughput screening of environmental samples, which could be adapted for preliminary screening of biological fluids, a method using Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) has been reported for 6PPD-Q in water.[5] This method offers a much faster analysis time (2.5 minutes per sample) by eliminating the need for chromatographic separation. While not yet validated for human blood, it represents a potential future direction for rapid screening.

Visualization of Experimental Workflow and Toxicity Pathway

To aid in the understanding of the analytical process and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood Human Whole Blood Sample precip Protein Precipitation (Acetonitrile + Internal Standard) blood->precip centrifuge Centrifugation precip->centrifuge cleanup Supernatant Cleanup (Phospholipid Removal) centrifuge->cleanup dry Evaporation cleanup->dry reconstitute Reconstitution dry->reconstitute uplc UPLC Separation reconstitute->uplc msms Tandem Mass Spectrometry (MS/MS) Detection uplc->msms data Data Acquisition & Quantification msms->data

Experimental workflow for this compound detection in human blood.

toxicity_pathway IPPDQ IPPD-Quinone Exposure ROS Increased Reactive Oxygen Species (ROS) IPPDQ->ROS MAPK MAPK Signaling Pathway Activation IPPDQ->MAPK PPARg PPARγ Downregulation IPPDQ->PPARg OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation MAPK->Inflammation PPARg->Inflammation CellDamage Cellular Damage & Toxicity OxidativeStress->CellDamage Inflammation->CellDamage

References

Comparative Toxicology of IPPD-Quinone Derivatives in Fish Species: A Focus on 6PPD-Quinone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the toxicological effects of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone), a prominent derivative of the tire antioxidant IPPD, on various fish species. The widespread environmental presence of 6PPD-quinone, formed from the reaction of 6PPD with ozone, has raised significant concerns due to its acute toxicity in aquatic ecosystems.[1][2][3] This document synthesizes current experimental data on its effects, details the methodologies used in these studies, and visualizes the proposed mechanisms of action to support researchers, scientists, and drug development professionals in understanding and addressing this environmental challenge. While the term "IPPD-Q" can refer to a broader class of molecules, the available scientific literature overwhelmingly focuses on 6PPD-quinone (6PPD-Q), which will be the primary subject of this guide due to the extensive data available.

Quantitative Toxicity Data: A Stark Contrast in Species Sensitivity

The acute toxicity of 6PPD-quinone exhibits a remarkable degree of variation among different fish species, with salmonids, in particular, showing extreme sensitivity.[2][3][4] Coho salmon (Oncorhynchus kisutch) are among the most susceptible species, with 24-hour median lethal concentrations (LC50) reported to be as low as 0.041 µg/L.[5] In stark contrast, species like zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes) show no mortality at concentrations up to the maximum water solubility of 6PPD-quinone.[1] This vast difference in sensitivity is a critical area of ongoing research.

The following table summarizes the reported LC50 values for 6PPD-quinone across a range of fish species, highlighting the significant interspecies differences in susceptibility.

Fish SpeciesLife StageExposure Duration (hours)LC50 (µg/L)Reference(s)
Coho Salmon (Oncorhynchus kisutch)Juvenile240.041 - 0.095[4][5][6]
Coastal Cutthroat Trout (Oncorhynchus clarkii clarkii)Juvenile (13-month)960.0776[4]
Lake Trout (Salvelinus namaycush)Alevin (45-day)10800.39[7]
Lake Trout (Salvelinus namaycush)Fry960.50[7]
White-spotted Char (Salvelinus leucomaenis pluvius)-240.51[1]
Brook Trout (Salvelinus fontinalis)-240.59[1]
Rainbow Trout (Oncorhynchus mykiss)-960.35 - 1.0[1][5]
Chinook Salmon (Oncorhynchus tshawytscha)Juvenile24>67.3[1][5]
Atlantic Salmon (Salmo salar)-->5.75[8]
Zebrafish (Danio rerio)-96> Maximum Solubility[1]
Japanese Medaka (Oryzias latipes)-96> Maximum Solubility[1]

Experimental Protocols

The data presented in this guide are derived from acute aquatic toxicity studies adhering to established methodologies. A generalized workflow for these experiments is outlined below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase cluster_analysis Analysis Phase A Source and Acclimate Test Fish Species E Introduce Fish to Test and Control Aquaria A->E B Prepare 6PPD-Q Stock Solutions (e.g., in Ethanol/DMSO) D Introduce 6PPD-Q to Aquaria to achieve Nominal Concentrations B->D C Prepare Test Aquaria (Dechlorinated Water) C->D D->E G Collect Water Samples for Analytical Verification (LC-MS/MS) D->G F Monitor for Mortality and Sublethal Effects (e.g., 24, 48, 72, 96h) E->F H Record Mortalities and Behavioral Observations F->H I Calculate LC50 Values (e.g., Log-logistic model) H->I

A generalized workflow for aquatic acute toxicity testing.
Key Methodological Details:

  • Test Organisms : Studies typically utilize juvenile or early life stages of various fish species.[5][6][7] Fish are acclimated to laboratory conditions before the experiments commence.

  • Test Substance Preparation : Due to its low aqueous solubility, 6PPD-quinone is first dissolved in a solvent carrier like ethanol or dimethyl sulfoxide (DMSO) to create stock solutions.[9] These stocks are then diluted into the test water to achieve the desired nominal concentrations.

  • Exposure Conditions : The majority of studies employ static or semi-static renewal tests. In a static test, the exposure solution is not changed for the duration of the experiment.[5] In a semi-static test, a portion of the exposure solution is renewed at regular intervals (e.g., daily) to maintain the concentration of the test chemical.[7][10]

  • Control Groups : A crucial component of these studies is the inclusion of control groups. These typically include a negative control (water only) and a solvent control (water with the same concentration of the solvent carrier used for the 6PPD-quinone stock solution) to ensure that any observed effects are due to the test chemical and not the solvent.[1]

  • Observations : Fish are observed at regular intervals (e.g., hourly for the first few hours, then daily) for signs of toxicity, including mortality, erratic swimming, gasping, and loss of equilibrium.[5][10]

  • Analytical Verification : The actual concentrations of 6PPD-quinone in the test water are often verified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure accuracy.[6][9]

  • Data Analysis : The mortality data collected at different concentrations are used to calculate the LC50 value, typically using statistical models like the two-parameter log-logistic model.[6]

Unraveling the Mechanism of Toxicity

The precise molecular mechanism underlying the potent toxicity of 6PPD-quinone and the vast differences in species sensitivity is a subject of intensive investigation. Current research points towards a combination of factors, including the disruption of critical physiological pathways and the differential ability of species to metabolize and detoxify the compound.

Proposed Toxicity and Detoxification Pathways:

Toxicity_Pathway cluster_exposure Exposure & Uptake cluster_effects Toxic Effects in Sensitive Species cluster_detox Detoxification in Tolerant Species A 6PPD-Quinone in Water B Uptake via Gills A->B Breathing C Disruption of Vascular Permeability (e.g., Blood-Brain Barrier) B->C Leads to D Mitochondrial Dysfunction B->D Leads to F Phase I Metabolism (Hydroxylation) B->F Metabolized by E Acute Mortality C->E D->E G Phase II Metabolism (e.g., Glucuronidation) F->G Further Metabolized by H Less Toxic Metabolites G->H I Excretion H->I

Hypothesized toxicity and detoxification pathways of 6PPD-quinone in fish.
  • Mechanism in Sensitive Species : In highly sensitive species like Coho salmon, 6PPD-quinone is believed to exert its toxic effects rapidly. One leading hypothesis is that it disrupts vascular permeability, potentially compromising the blood-brain barrier.[1][11] Evidence also suggests that 6PPD-quinone may cause mitochondrial dysfunction, impairing cellular energy production.[12] These disruptions to critical physiological functions are thought to lead to the rapid onset of symptoms and, ultimately, mortality.

  • Detoxification in Tolerant Species : The stark difference in sensitivity between species is hypothesized to be linked to their metabolic capabilities.[2][3] Tolerant species are thought to more effectively biotransform 6PPD-quinone into less toxic metabolites through Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolic pathways.[2][13][14] The identification of an O-glucuronide metabolite of 6PPD-quinone in higher quantities in tolerant species supports this hypothesis.[2][3] This suggests that the ability to rapidly detoxify and excrete the compound is a key determinant of survival.

Conclusion and Future Directions

The available evidence clearly demonstrates that 6PPD-quinone is a highly toxic compound to certain fish species, with a level of interspecies variability that is exceptionally large. Coho salmon, coastal cutthroat trout, and several other salmonids are acutely sensitive, while other species exhibit remarkable tolerance. This disparity is likely driven by differences in metabolic detoxification pathways.

While significant progress has been made in understanding the toxicology of 6PPD-quinone, several knowledge gaps remain. Future research should focus on:

  • Elucidating the precise molecular target and mechanism of toxicity to better understand why it is so potent in sensitive species.

  • Investigating the toxicity of other IPPD-quinone derivatives to determine if the extreme toxicity observed with 6PPD-quinone is a unique characteristic or a broader class effect.[15]

  • Studying the sublethal and chronic effects of 6PPD-quinone exposure in both sensitive and tolerant species to understand the long-term ecological consequences.

  • Developing and validating biomarkers of exposure and effect to aid in environmental monitoring and risk assessment.[2][3]

A deeper understanding of the comparative effects of IPPD-quinone derivatives is essential for developing effective environmental management strategies and mitigating the risks posed by these widespread contaminants to aquatic ecosystems.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pervasive presence of tire wear particles in the environment represents a complex and growing toxicological challenge. While research has historically focused on the environmental impact of constituents like heavy metals and polycyclic aromatic hydrocarbons (PAHs), the discovery of highly toxic transformation products has shifted the landscape of this field. This guide provides a detailed comparison of the environmental risks associated with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone (6PPD-quinone), a highly toxic derivative of the tire antioxidant 6PPD, and other prominent tire-related pollutants.

Executive Summary

6PPD-quinone has emerged as a pollutant of significant concern due to its acute toxicity to certain aquatic species, particularly salmonids, at environmentally relevant concentrations. Its parent compound, 6PPD, is intentionally added to tires to prevent degradation from ozone and extend their lifespan. However, the reaction of 6PPD with atmospheric ozone leads to the formation of the more stable and toxic 6PPD-quinone. This guide synthesizes available quantitative data to compare the toxicity of 6PPD-quinone with other tire-related pollutants, details the experimental protocols used in these assessments, and visualizes the known toxicological pathways.

Quantitative Toxicity Data

The following tables summarize the acute toxicity (LC50 - the concentration lethal to 50% of the test population) of 6PPD-quinone and other major tire-related pollutants to various aquatic organisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across studies.

Table 1: Acute Toxicity of 6PPD-Quinone to Aquatic Organisms

SpeciesLife StageExposure DurationLC50 (µg/L)Reference
Coho Salmon (Oncorhynchus kisutch)Juvenile24 hours0.095Tian et al. (2022)
Coho Salmon (Oncorhynchus kisutch)Juvenile48 hours0.08Greer et al. (2023a)
Brook Trout (Salvelinus fontinalis)Juvenile24 hours0.59Brinkmann et al.
Rainbow Trout (Oncorhynchus mykiss)Juvenile96 hours1.96Brinkmann et al.
Chinook Salmon (Oncorhynchus tshawytscha)Juvenile24 hours>67.3Lo et al. (2023)
Zebrafish (Danio rerio)Larvae96 hours>100Brinkmann et al.
Daphnia magnaNeonate48 hours>100Brinkmann et al.

Table 2: Acute Toxicity of Other Tire-Related Pollutants to Aquatic Organisms

PollutantSpeciesLife StageExposure DurationLC50 (µg/L)Reference
Heavy Metals
Zinc (Zn)Rainbow Trout (Oncorhynchus mykiss)Juvenile96 hours12 - 409Varies by water hardness
Copper (Cu)Rainbow Trout (Oncorhynchus mykiss)Juvenile96 hours6.6 - 157Varies by water hardness
Polycyclic Aromatic Hydrocarbons (PAHs)
Benzo[a]pyreneFathead Minnow (Pimephales promelas)Larvae96 hours5U.S. EPA
NaphthaleneRainbow Trout (Oncorhynchus mykiss)Juvenile96 hours1600U.S. EPA
Other Organic Compounds
BenzothiazoleDaphnia magnaNeonate48 hours11,000G-STIC
1,3-diphenylguanidine (DPG)Daphnia magnaNeonate48 hours3,500ECHA

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tire-related pollutant toxicity.

Aquatic Toxicity Testing for 6PPD-Quinone
  • Test Organism: Juvenile Coho Salmon (Oncorhynchus kisutch), 1-2 grams.

  • Test Type: Static non-renewal acute toxicity test.

  • Test Duration: 24 to 96 hours.

  • Test Chambers: 10 L glass aquaria containing 5 L of test solution.

  • Test Conditions: Temperature maintained at 10 ± 1°C; dissolved oxygen >90% saturation; pH 7.5 ± 0.5; 16:8 hour light:dark photoperiod.

  • Test Concentrations: A control and a minimum of five geometrically spaced concentrations of 6PPD-quinone.

  • Procedure:

    • A stock solution of 6PPD-quinone is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then diluted in moderately hard reconstituted water to achieve the target test concentrations. The final solvent concentration should be below its toxic threshold (e.g., <0.1 mL/L).

    • Fish are acclimated to test conditions for at least 48 hours prior to the experiment.

    • Ten fish are randomly allocated to each test chamber.

    • Mortality and sublethal effects (e.g., loss of equilibrium, erratic swimming) are observed and recorded at 2, 4, 8, and 24 hours, and daily thereafter.

    • Water quality parameters (temperature, pH, dissolved oxygen) are monitored daily.

    • Water samples are collected at the beginning and end of the test for analytical confirmation of 6PPD-quinone concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The LC50 and its 95% confidence intervals are calculated using the Probit, Logit, or Spearman-Karber method.

Preparation and Analysis of Tire Wear Particle Leachate
  • Tire Wear Particle (TWP) Generation: TWPs are generated by controlled abrasion of new tire treads against a road-like surface in a laboratory setting.

  • Leachate Preparation:

    • A known mass of TWPs (e.g., 10 g/L) is added to moderately hard reconstituted water.

    • The mixture is agitated on a shaker table at a constant speed and temperature (e.g., 20°C) for a specified duration (e.g., 24 hours) in the dark to prevent photodegradation.

    • The suspension is then filtered through a 0.45 µm glass fiber filter to remove the particles, resulting in the tire wear particle leachate.

  • Chemical Analysis: The leachate is analyzed for a suite of target compounds, including 6PPD, 6PPD-quinone, PAHs, benzothiazoles, and heavy metals, using appropriate analytical instrumentation (e.g., LC-MS/MS for organic compounds, Inductively Coupled Plasma-Mass Spectrometry - ICP-MS for metals).

Analytical Method for 6PPD-Quinone Quantification in Water
  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Water samples are typically subjected to solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like ammonium fluoride to enhance ionization.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. An isotopically labeled internal standard (e.g., 13C6-6PPD-quinone) is used for accurate quantification.

Signaling Pathways and Toxic Mechanisms

Disruption of Vascular Permeability by 6PPD-Quinone in Coho Salmon

Transcriptomic analysis of coho salmon exposed to 6PPD-quinone has revealed a significant dysregulation of genes associated with endothelial cell-cell junctions and vascular permeability. This suggests that a key mechanism of toxicity is the breakdown of the blood-brain barrier, leading to the accumulation of macromolecules in the brain and subsequent neurological damage.

Vascular_Permeability_Disruption 6PPD-Quinone 6PPD-Quinone Endothelial_Cells Endothelial_Cells 6PPD-Quinone->Endothelial_Cells Dysregulation_of_Gene_Expression Dysregulation_of_Gene_Expression Endothelial_Cells->Dysregulation_of_Gene_Expression Impacts Cell_Junction_Proteins Tight Junctions & Adherens Junctions Increased_Vascular_Permeability Increased_Vascular_Permeability Cell_Junction_Proteins->Increased_Vascular_Permeability Leads to Dysregulation_of_Gene_Expression->Cell_Junction_Proteins Downregulates Blood_Brain_Barrier_Disruption Blood_Brain_Barrier_Disruption Increased_Vascular_Permeability->Blood_Brain_Barrier_Disruption Neurological_Damage Neurological_Damage Blood_Brain_Barrier_Disruption->Neurological_Damage

Caption: Disruption of vascular permeability by 6PPD-quinone.

Hepatotoxicity via PPAR Signaling Pathway Disruption by 6PPD and 6PPD-Quinone in Zebrafish

In zebrafish, both 6PPD and 6PPD-quinone have been shown to induce liver damage by interfering with the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway. This pathway is a critical regulator of lipid metabolism and inflammation. Both compounds were found to bind to PPARγ, leading to its downregulation and a subsequent increase in pro-inflammatory cytokines like TNF-α and IL-6.

PPAR_Signaling_Disruption cluster_pollutants Tire Pollutants 6PPD 6PPD PPARg PPARγ 6PPD->PPARg Binds to & Downregulates 6PPDQ 6PPDQ 6PPDQ->PPARg Binds to & Downregulates Lipid_Metabolism Lipid_Metabolism PPARg->Lipid_Metabolism Regulates Inflammation Inflammation PPARg->Inflammation Regulates Pro_inflammatory_Cytokines TNF-α, IL-6 PPARg->Pro_inflammatory_Cytokines Inhibits Hepatotoxicity Liver Damage (Hepatotoxicity) Lipid_Metabolism->Hepatotoxicity Dysregulation leads to Pro_inflammatory_Cytokines->Hepatotoxicity Increased levels lead to Experimental_Workflow TWP_Generation Tire Wear Particle (TWP) Generation Leachate_Preparation Leachate Preparation TWP_Generation->Leachate_Preparation Chemical_Analysis Chemical Characterization (LC-MS/MS, ICP-MS) Leachate_Preparation->Chemical_Analysis Acute_Toxicity_Testing Acute Toxicity Testing (e.g., Fish, Daphnia) Leachate_Preparation->Acute_Toxicity_Testing Chronic_Sublethal_Testing Chronic & Sublethal Toxicity Testing Leachate_Preparation->Chronic_Sublethal_Testing Risk_Assessment Comparative Environmental Risk Assessment Chemical_Analysis->Risk_Assessment Data_Analysis Data Analysis (LC50, NOEC, etc.) Acute_Toxicity_Testing->Data_Analysis Mechanism_Investigation Toxic Mechanism Investigation (Transcriptomics, etc.) Chronic_Sublethal_Testing->Mechanism_Investigation Mechanism_Investigation->Data_Analysis Data_Analysis->Risk_Assessment

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of IPPD-Q (N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone), a p-phenylenediamine quinone derivative. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS). All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.[1]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.[1]

  • Respiratory Protection: A certified chemical fume hood should be used to prevent the inhalation of dust or aerosols.[1]

An emergency eyewash station and safety shower must be readily accessible in the work area.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for risk assessment and proper handling.

PropertyValueSource
Toxicity
EC50 (V. fischeri)2.97 mg/LCayman Chemical[2]
Solubility
Acetonitrile0.1-1 mg/ml (Slightly soluble)Cayman Chemical[2]
DMSO1-10 mg/ml (Sparingly soluble)Cayman Chemical[2]

Experimental Protocols

Primary Disposal Protocol:

The required method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] This ensures that the chemical is managed in accordance with all federal, state, and local regulations.[1]

  • Waste Classification: this compound must be classified as a hazardous chemical waste.[1]

  • Containerization: Collect all this compound waste, including contaminated materials, in a dedicated, compatible, and clearly labeled hazardous waste container.[1] The container must be kept securely closed except when adding waste.[1]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Isopropyl-N'-phenyl-p-phenylenediamine-quinone," and the approximate quantity.[1]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials. The waste should remain here until it is collected by the licensed disposal service.[1]

Spill Management Protocol:

In the event of an this compound spill, follow these procedures immediately:

  • Evacuate and Secure: Immediately evacuate and restrict access to the affected area.[1]

  • Decontamination (Small Spills):

    • For small spills of solid this compound, carefully cover the area with an absorbent material such as vermiculite or sand to prevent dust generation.[1]

    • Gently sweep the absorbent material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate Surfaces: Thoroughly wash the spill area with soap and water.[1] All materials used for cleanup (e.g., absorbent pads, gloves) must be collected and disposed of as hazardous waste.[1]

This compound Disposal Workflow

IPPD_Q_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Management PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood CollectWaste Collect all this compound waste in a dedicated, sealed container FumeHood->CollectWaste Generate Waste LabelWaste Label container: 'Hazardous Waste' 'this compound' Quantity CollectWaste->LabelWaste StoreWaste Store in a designated satellite accumulation area LabelWaste->StoreWaste DisposalService Arrange for pickup by a licensed hazardous waste disposal company StoreWaste->DisposalService Scheduled Pickup Spill Spill Occurs Evacuate Evacuate & Secure Area Spill->Evacuate Absorb Cover with Absorbent Material (Vermiculite/Sand) Evacuate->Absorb CollectSpill Sweep into a labeled hazardous waste container Absorb->CollectSpill CollectSpill->StoreWaste Store with other waste

Caption: Logical workflow for the safe handling, collection, and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling IPPD-Q

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling N-isopropyl-N'-phenyl-p-phenylenediamine-quinone (IPPD-Q), a quinone derivative of the antioxidant IPPD. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is an oxidized derivative of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a known skin and eye irritant, and a potential skin sensitizer.[1] While specific toxicity data for this compound is limited, it is prudent to handle it with the same or greater level of caution as its parent compound.

Recommended Personal Protective Equipment (PPE) for handling this compound:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
Hand Protection Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling aromatic amines and quinones; however, specific breakthrough time data for this compound is not readily available. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Body Protection A laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.
Respiratory Protection All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Occupational Exposure Limits

Currently, there are no established specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV) for this compound or its parent compound, IPPD. However, for the related compound p-phenylenediamine, the following limits have been established and can be used as a conservative reference:

OrganizationExposure Limit (Time-Weighted Average)
OSHA (PEL) 0.1 mg/m³ (8-hour)[2][3]
NIOSH (REL) 0.1 mg/m³ (10-hour)[2][3]
ACGIH (TLV) 0.1 mg/m³ (8-hour)[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Preparation and Handling:
  • Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne particles.

  • Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated enclosure to prevent dust dissemination.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuation and Isolation: Immediately evacuate and isolate the spill area.

  • Small Spills (Solid): For small spills of solid this compound, do not use a dry brush or cloth. Instead, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the mixture into a labeled, sealed container for hazardous waste.

  • Small Spills (Liquid): For small liquid spills, use an absorbent pad to contain and absorb the material.

  • Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable solvent (such as acetone, followed by soap and water), ensuring all cleaning materials are collected as hazardous waste.

Disposal Plan:

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All this compound waste, including unused product, contaminated PPE, and spill cleanup materials, should be classified as hazardous chemical waste.

  • Containerization: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container. The container should be kept securely closed.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "N-isopropyl-N'-phenyl-p-phenylenediamine-quinone," and the approximate quantity.

  • Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all federal, state, and local regulations.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound on a selected cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:
  • Selected cancer cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:
  • Cell Seeding:

    • Culture the chosen cell line to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][4]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability).

Potential Signaling Pathways Affected by this compound

Toxicological studies on p-phenylenediamines (PPDs) and their quinone derivatives (PPD-Qs) suggest that their toxicity may be mediated through the modulation of several key cellular signaling pathways. While the specific pathways affected by this compound are still under investigation, research on related compounds provides insights into potential mechanisms.

IPPDQ_Signaling_Pathways cluster_cellular_effects Cellular Effects cluster_signaling_pathways Potential Signaling Pathways IPPDQ This compound OxidativeStress Oxidative Stress IPPDQ->OxidativeStress MAPK MAPK Pathway IPPDQ->MAPK Calcium Calcium Signaling IPPDQ->Calcium PPAR PPAR Pathway IPPDQ->PPAR NFkB NF-κB Pathway IPPDQ->NFkB mTOR mTOR Pathway IPPDQ->mTOR Wnt Wnt Pathway IPPDQ->Wnt Apoptosis Apoptosis OxidativeStress->Apoptosis Inflammation Inflammation CellCycleArrest Cell Cycle Arrest MAPK->Apoptosis MAPK->CellCycleArrest Calcium->Apoptosis PPAR->Inflammation NFkB->Inflammation mTOR->CellCycleArrest Wnt->CellCycleArrest

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。